(3-(tert-Butylcarbamoyl)phenyl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-(tert-butylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-11(2,3)13-10(14)8-5-4-6-9(7-8)12(15)16/h4-7,15-16H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFLCTFKZXDGGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393994 | |
| Record name | [3-(tert-Butylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183158-30-7 | |
| Record name | [3-(tert-Butylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-(tert-Butylcarbamoyl)phenyl)boronic Acid: A Keystone Building Block in Modern Medicinal Chemistry
Abstract: (3-(tert-Butylcarbamoyl)phenyl)boronic acid has emerged as a pivotal reagent in contemporary drug discovery and development. Its unique structural features—a boronic acid moiety for versatile cross-coupling and a meta-substituted N-tert-butylamide group to modulate physicochemical properties—make it an invaluable building block for synthesizing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a robust synthesis protocol, and its core application in the Suzuki-Miyaura cross-coupling reaction. It is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this compound in their synthetic programs.
Core Physicochemical & Structural Properties
This compound is a white to off-white solid at room temperature. The presence of the boronic acid group imparts mild Lewis acidity, while the N-tert-butylamide functionality influences its solubility profile and steric interactions.[1][2] These features are critical for its utility in organic synthesis, particularly in achieving desired reactivity and selectivity.
A summary of its key properties is presented in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 3-Borono-N-(tert-butyl)benzamide, 3-(tert-Butylaminocarbonyl)phenylboronic acid | [1] |
| CAS Number | 183158-30-7 | [1][3][4] |
| Molecular Formula | C₁₁H₁₆BNO₃ | [2][4] |
| Molecular Weight | 221.06 g/mol | [2][4] |
| Melting Point | 120-126 °C | [3] |
| Appearance | White to off-white solid | N/A |
| Solubility | Generally soluble in polar organic solvents like methanol, ethanol, and acetone; limited solubility in water and non-polar solvents like hexanes. | [4] |
Structural Representation:
Caption: 2D structure of this compound.
Synthesis Pathway and Experimental Protocol
The most direct and reliable synthesis of this compound involves the amidation of its carboxylic acid precursor, 3-carboxyphenylboronic acid. This transformation is efficiently achieved using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activator like N-hydroxysuccinimide (NHS) to form a more stable intermediate and improve yields.[5]
The causality for this choice rests on the mild reaction conditions, which preserve the sensitive C-B bond that might be compromised under harsher synthetic routes (e.g., those requiring strong acids or high temperatures). EDC/NHS coupling is a cornerstone of bioconjugate chemistry and peptide synthesis precisely because of its functional group tolerance and aqueous compatibility, making it ideal for this functionalized building block.[6]
Caption: Proposed synthesis workflow for the target compound.
Representative Protocol: EDC-Mediated Amidation
This protocol is adapted from established EDC/NHS coupling procedures.[5][7]
Materials:
-
3-Carboxyphenylboronic acid (1.0 eq.)
-
tert-Butylamine (1.1 eq.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq.)
-
N-Hydroxysuccinimide (NHS) (1.2 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-carboxyphenylboronic acid (1.0 eq.) and NHS (1.2 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution. Maintain the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure the formation of the active NHS ester.
-
Coupling: Re-cool the mixture to 0 °C and add tert-butylamine (1.1 eq.) dropwise via syringe.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the final product.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for constructing biaryl scaffolds common in pharmaceuticals.[8][9]
The reaction's success is due to its mild conditions, tolerance of a vast array of functional groups (including the amide in our target compound), and the general stability and low toxicity of boronic acid reagents.[10] The catalytic cycle, driven by a Palladium(0) species, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol describes a typical coupling between an aryl bromide and a phenylboronic acid and is adaptable for this compound.[10][11]
Materials:
-
Aryl Bromide (e.g., 4-Bromoanisole) (1.0 eq.)
-
This compound (1.2 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)
-
Solvent System (e.g., Dioxane/Water 4:1, or Toluene/Ethanol/Water)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a reaction vessel, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe. The mixture should be sparged with inert gas for 10-15 minutes prior to addition to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired biaryl compound.
Reactivity, Stability, and Analytical Characterization
Reactivity and Stability: Like other boronic acids, this compound can undergo dehydration to form a cyclic trimeric anhydride known as a boroxine, especially upon heating or prolonged storage.[12] It is therefore recommended to store the compound in a cool, dry place under an inert atmosphere.[1] The electron-withdrawing nature of the meta-amide group can influence the acidity of the boronic acid and its transmetalation rate in Suzuki couplings.[12] The bulky tert-butyl group provides steric hindrance that can enhance the compound's stability and influence conformational preferences in the final products.
Expected Analytical Data (¹H and ¹³C NMR): While specific experimental spectra for this compound are not widely published, the expected NMR signals can be predicted based on analogous structures.[13]
-
¹H NMR: Signals for the four aromatic protons would appear between 7.0-8.5 ppm. The N-H proton of the amide would likely be a broad singlet. The two B(OH)₂ protons are often broad and may exchange with water, sometimes not being observed. The most characteristic signal would be a singlet integrating to 9 protons for the tert-butyl group, typically around 1.4-1.5 ppm.
-
¹³C NMR: Aromatic carbons would resonate in the 120-140 ppm range. The amide carbonyl carbon would be expected around 165-170 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group would appear in the aliphatic region of the spectrum.
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
Hazard Identification:
-
May cause skin irritation (H315).[3]
-
Causes serious eye irritation (H319).[3]
-
May cause respiratory irritation (H335).[3]
Recommended Precautions:
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[1]
Conclusion
This compound is a highly valuable and versatile building block for modern organic synthesis. Its utility is primarily demonstrated in the robust and reliable Suzuki-Miyaura cross-coupling reaction, enabling the efficient construction of complex biaryl systems. The protocols and data presented in this guide underscore its importance and provide a foundational framework for its application in pharmaceutical research and development, empowering chemists to accelerate the discovery of novel therapeutic agents.
References
- 1. 183158-30-7 | 3-(tert-Butylaminocarbonyl)phenylboronic acid | Boroncore [boroncore.com]
- 2. Benzamide - Wikipedia [en.wikipedia.org]
- 3. www1.udel.edu [www1.udel.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. rsc.org [rsc.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of (3-(tert-Butylcarbamoyl)phenyl)boronic Acid
Abstract
This technical guide provides a comprehensive overview of a robust and widely applicable synthetic pathway for obtaining (3-(tert-Butylcarbamoyl)phenyl)boronic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is strategically designed in two key stages: the formation of the amide precursor, 3-bromo-N-tert-butylbenzamide, followed by a palladium-catalyzed Miyaura borylation. This document delves into the mechanistic underpinnings of each reaction, provides detailed, step-by-step experimental protocols, and offers insights into the rationale behind the selection of reagents and reaction conditions. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, aiming to provide a practical and scientifically rigorous resource for the preparation of this important boronic acid derivative.
Introduction: The Significance of this compound
Boronic acids are a class of organoboron compounds that have gained immense importance in organic synthesis, largely due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone of modern carbon-carbon bond formation, enabling the construction of complex molecular architectures with high efficiency and functional group tolerance. This compound, in particular, is a versatile intermediate. The presence of the boronic acid moiety allows for its participation in Suzuki-Miyaura couplings, while the tert-butylcarbamoyl group can influence solubility, and metabolic stability, and provide a handle for further functionalization in drug design.
This guide will focus on a reliable and scalable two-step synthesis of this compound, commencing from commercially available 3-bromobenzoic acid.
Overall Synthesis Pathway
The synthesis is logically divided into two distinct chemical transformations. The first step involves the formation of an amide bond, converting the carboxylic acid of 3-bromobenzoic acid into the corresponding N-tert-butylamide. The second, and core, step is the introduction of the boronic acid functionality via a Miyaura borylation reaction.
Figure 1: Overall synthetic route to this compound.
Step 1: Synthesis of 3-bromo-N-tert-butylbenzamide
The initial step in the synthesis is the formation of the amide precursor, 3-bromo-N-tert-butylbenzamide. This is achieved through a two-stage process: activation of the carboxylic acid of 3-bromobenzoic acid to the more reactive acyl chloride, followed by nucleophilic substitution with tert-butylamine.
Reaction Scheme
Figure 2: Synthesis of the amide precursor.
Experimental Protocol
Part A: Synthesis of 3-Bromobenzoyl Chloride [2]
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 3-bromobenzoic acid (20.1 g, 100 mmol).
-
Reagent Addition: Carefully add thionyl chloride (22 mL, 300 mmol) to the flask. An inert solvent such as toluene can be used, but the reaction can also be performed neat.
-
Reaction: Gently heat the mixture to reflux (approximately 79°C). The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution, which typically takes 2-4 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation at atmospheric pressure.
-
Purification: The crude 3-bromobenzoyl chloride is then purified by vacuum distillation, collecting the fraction at 74-75 °C/0.5 mmHg to yield a colorless liquid.
Part B: Synthesis of 3-bromo-N-tert-butylbenzamide [3]
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve tert-butylamine (10.6 mL, 100 mmol) and triethylamine (14 mL, 100 mmol) in 200 mL of anhydrous dichloromethane and cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of 3-bromobenzoyl chloride (21.9 g, 100 mmol) in 50 mL of anhydrous dichloromethane to the cooled amine solution with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (100 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 3-bromo-N-tert-butylbenzamide can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to afford a white crystalline solid.
Scientific Rationale
The conversion of the carboxylic acid to the acyl chloride is a necessary activation step, as amides cannot be directly formed from the less reactive carboxylic acid and amine under mild conditions.[2] Thionyl chloride is a common and effective reagent for this transformation. The subsequent reaction with tert-butylamine is a classic nucleophilic acyl substitution. The use of a base like triethylamine is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile.[4]
Step 2: Miyaura Borylation
The core of the synthesis is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction that installs the boronic acid functionality onto the aromatic ring.[5][6] This reaction is highly valued for its broad functional group tolerance and generally high yields.
Reaction Scheme and Catalytic Cycle
Figure 3: Miyaura borylation of the amide precursor.
Figure 4: Catalytic cycle of the Miyaura borylation.
Experimental Protocol[7][8]
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-N-tert-butylbenzamide (2.56 g, 10 mmol), bis(pinacolato)diboron (3.05 g, 12 mmol), and potassium acetate (1.96 g, 20 mmol).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (245 mg, 0.3 mmol).
-
Solvent and Degassing: Add 50 mL of anhydrous 1,4-dioxane. Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Isolation and Purification of Pinacol Ester: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude this compound pinacol ester can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Hydrolysis of the Pinacol Ester
-
Reaction: Dissolve the purified pinacol ester in a 4:1 mixture of THF and water. Add an excess of a mild acid, such as acetic acid, and stir at room temperature for 4-6 hours.
-
Workup: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: The crude boronic acid can be purified by recrystallization or by forming a salt with a base, followed by acidification to regenerate the pure boronic acid.[7]
Scientific Rationale
The Miyaura borylation proceeds via a catalytic cycle involving a palladium(0) species.[8] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.
-
Transmetalation: The boronate group from bis(pinacolato)diboron is transferred to the palladium center, displacing the halide. The base (potassium acetate) is believed to play a crucial role in activating the diboron reagent.[9]
-
Reductive Elimination: The desired aryl boronate is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
The use of a pinacol ester of diboron is advantageous as the resulting boronic acid pinacol ester is generally stable and can be easily purified by chromatography.[6] The final hydrolysis step removes the pinacol protecting group to yield the free boronic acid.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 3-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | White solid |
| 3-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | Colorless liquid |
| 3-bromo-N-tert-butylbenzamide | C₁₁H₁₄BrNO | 256.14 | White solid |
| This compound | C₁₁H₁₆BNO₃ | 221.06 | White to off-white solid |
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The two-step sequence, involving a robust amidation followed by a versatile Miyaura borylation, is well-established in the field of organic synthesis. The protocols provided are based on proven methodologies and can be adapted for various scales of synthesis. By understanding the underlying chemical principles, researchers can effectively troubleshoot and optimize these reactions for their specific needs, thereby facilitating the synthesis of this valuable building block for drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. rsc.org [rsc.org]
(3-(tert-Butylcarbamoyl)phenyl)boronic acid molecular structure
An In-depth Technical Guide to the Molecular Structure of (3-(tert-Butylcarbamoyl)phenyl)boronic acid
Abstract
This compound (CAS No: 183158-30-7) is a bifunctional organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a tailored building block, its unique structural features—a boronic acid moiety for covalent interactions or cross-coupling reactions, a rigid phenyl scaffold, and a sterically demanding tert-butylcarbamoyl group—make it a valuable intermediate in the synthesis of complex molecular architectures. This technical guide provides a comprehensive examination of its molecular structure, from its fundamental connectivity and three-dimensional conformation to its detailed spectroscopic signature. It is intended for researchers, scientists, and drug development professionals who utilize functionalized boronic acids as key components in their synthetic and therapeutic discovery programs.
Chapter 1: Introduction and Physicochemical Profile
Significance in Modern Chemistry
Boronic acids are a cornerstone of modern synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction enables the efficient formation of carbon-carbon bonds, a fundamental process in the construction of new drug candidates.[1] Beyond their synthetic utility, the boronic acid functional group has emerged as a powerful pharmacophore in drug design.[2][3] Its ability to form reversible covalent bonds with diols, such as those found in the active sites of serine proteases or on cell-surface carbohydrates, has led to the development of several FDA-approved drugs, including the proteasome inhibitor bortezomib.[2][4]
This compound is a strategically designed reagent that leverages these properties. The meta-substitution pattern on the phenyl ring provides a specific geometric vector for building larger molecules, while the N-tert-butylamide group can influence solubility, introduce steric hindrance, and serve as a hydrogen bond donor/acceptor, thereby modulating pharmacokinetic and pharmacodynamic properties.[5]
Chemical Identity and Properties
The fundamental properties of this compound are summarized below. Sourcing high-purity material is critical for reproducible results in both preclinical research and synthetic applications.[1]
| Property | Value |
| IUPAC Name | [3-(tert-butylcarbamoyl)phenyl]boronic acid |
| CAS Number | 183158-30-7 |
| Molecular Formula | C₁₁H₁₆BNO₃ |
| Molecular Weight | 221.06 g/mol |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥97% |
| Hazard Codes (H-phrases) | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Chapter 2: The Molecular Structure in Detail
Two-Dimensional Structure and Functional Groups
The structure of this compound is composed of three key functional regions, as illustrated below.
Figure 1: Annotated 2D Molecular Structure.
-
Boronic Acid Moiety (-B(OH)₂): This is the primary reactive center for Suzuki-Miyaura coupling. It is a Lewis acidic group capable of forming a reversible tetrahedral boronate complex with bases, which is a key step in the catalytic cycle.
-
Phenyl Scaffold: The central aromatic ring provides a rigid and planar framework, fixing the substituent groups in a defined spatial orientation (meta, or 1,3-substitution).
-
tert-Butylcarbamoyl Group (-CONH-C(CH₃)₃): This amide group provides structural and electronic diversity. The bulky tert-butyl group can impart steric influence on nearby reaction centers and modulate intermolecular interactions. The amide N-H is a hydrogen bond donor, and the carbonyl C=O is a hydrogen bond acceptor.
Predicted Three-Dimensional Conformation
While a definitive single-crystal X-ray structure for this specific molecule is not publicly available as of this writing, its three-dimensional geometry can be reliably predicted from fundamental chemical principles:
-
Boronic Acid Group: The boron atom is sp² hybridized, resulting in a trigonal planar geometry with O-B-O and O-B-C bond angles of approximately 120°.
-
Phenyl Ring: The aromatic ring is planar.
-
Amide Linkage: The C-N bond of the amide has significant double-bond character due to resonance, enforcing a planar geometry around the O=C-N-H atoms.
-
tert-Butyl Group: The central carbon is sp³ hybridized, leading to a tetrahedral arrangement of the three methyl groups and the connection to the amide nitrogen.
Rotation is possible around the C(phenyl)-C(carbonyl) and C(phenyl)-B single bonds, allowing the molecule to adopt various low-energy conformations in solution.
Chapter 3: Spectroscopic Characterization
The following sections describe the expected spectroscopic data for this compound. These predictions are based on established principles and data from analogous structures.
Figure 2: Conceptual Workflow for Spectroscopic Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution.
3.1.1 Predicted ¹H NMR Spectrum Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~1.35 | Singlet (s) | 9H | -C(CH ₃)₃ |
| ~7.45 | Triplet (t) | 1H | Aromatic H (Position 5) |
| ~7.75 - 7.85 | Multiplet (m) | 2H | Aromatic H (Positions 4, 6) |
| ~8.00 | Singlet (s) | 2H | B(OH ₂)₂ (exchangeable) |
| ~8.15 | Singlet (s) | 1H | Aromatic H (Position 2) |
| ~8.25 | Singlet (s) | 1H | -CONH - (exchangeable) |
3.1.2 Predicted ¹³C NMR Spectrum Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~28.5 | -C(C H₃)₃ |
| ~51.0 | -C (CH₃)₃ |
| ~126.0 - 135.0 | Aromatic C H carbons |
| ~134.0 (broad) | Aromatic C -B (often broad or unobserved) |
| ~137.0 | Aromatic C -C=O |
| ~166.5 | -C =O (Amide carbonyl) |
3.1.3 Protocol: NMR Sample Preparation and Acquisition
-
Rationale: DMSO-d₆ is a preferred solvent as it readily dissolves the polar compound and allows for the observation of exchangeable protons (B(OH)₂ and NH), which might be lost in solvents like D₂O or CD₃OD.
-
Preparation: Accurately weigh 10-15 mg of this compound into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Homogenization: Cap the tube and gently vortex or sonicate until the sample is completely dissolved.
-
Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. For ¹³C NMR, a sufficient number of scans (e.g., 1024 or more) should be averaged to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups based on their characteristic vibrational frequencies.
3.2.1 Predicted Characteristic IR Absorptions
| Frequency (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| ~3400 - 3200 | O-H Stretch (Boronic acid, H-bonded) | Strong, Broad |
| ~3300 | N-H Stretch (Amide) | Medium |
| ~3100 - 3000 | Aromatic C-H Stretch | Medium |
| ~2970 | Aliphatic C-H Stretch (tert-Butyl) | Strong |
| ~1640 | C=O Stretch (Amide I band) | Strong |
| ~1540 | N-H Bend (Amide II band) | Medium |
| ~1450 | Aromatic C=C Stretch | Medium |
| ~1360 | B-O Stretch | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion: For C₁₁H₁₆BNO₃, the exact mass is 221.1223. In high-resolution mass spectrometry (HRMS), the [M+H]⁺ ion would be observed at m/z 222.1296.
-
Key Fragmentation: A prominent fragment would likely be observed corresponding to the loss of the tert-butyl group ([M - 57]⁺), a characteristic fragmentation pathway for molecules containing this moiety.
Chapter 4: Synthesis and Core Reactivity
Synthetic Pathway
While multiple routes exist for the synthesis of arylboronic acids, a common laboratory-scale approach involves the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis. A plausible route starts from 3-bromobenzoyl chloride, which is first converted to N-tert-butyl-3-bromobenzamide. This intermediate then undergoes a metal-halogen exchange (e.g., with n-butyllithium or via a Grignard reaction) at low temperature, and the resulting nucleophilic aryl species is trapped with triisopropyl borate. Aqueous acidic workup then yields the final product.
The Suzuki-Miyaura Cross-Coupling Reaction
This compound is an exemplary reagent for Suzuki-Miyaura coupling. The reaction facilitates the formation of a C-C bond between the boronic acid's phenyl ring and another aryl or vinyl group from an organic halide or triflate.
Figure 3: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
The mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R-X).[6][7][8]
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[6][9]
-
Reductive Elimination: The two organic fragments (R and Ar') are coupled together, forming the new C-C bond and regenerating the Pd(0) catalyst.[7][9]
4.2.1 General Protocol for a Suzuki Coupling
-
Rationale: This protocol uses a common palladium catalyst/ligand system and base, with a dioxane/water solvent system that facilitates the dissolution of both organic and inorganic reagents. The reaction must be performed under an inert atmosphere to protect the sensitive Pd(0) catalyst from oxidation.
-
Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Chapter 5: Application in Drug Discovery
The structural features of this compound make it a highly relevant tool for drug development professionals.
-
As a Synthetic Building Block: It provides a pre-functionalized aromatic ring that can be incorporated into larger molecules via Suzuki coupling, allowing for the rapid generation of diverse chemical libraries for screening.[1]
-
As a Potential Pharmacophore: The boronic acid itself can serve as the active binding moiety. Its ability to form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites makes it a powerful warhead for designing targeted inhibitors.[4][10] The rest of the molecule serves as the "scaffold" that provides the necessary secondary interactions (hydrophobic, hydrogen bonding) to ensure specificity and high affinity for the biological target.[2]
Chapter 6: Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Identification: The compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8 °C) is often recommended to prevent potential degradation, such as dehydration to its boroxine anhydride.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
- 1. nbinno.com [nbinno.com]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amides | CymitQuimica [cymitquimica.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Chemist's Gateway to Innovation: A Technical Guide to (3-(tert-Butylcarbamoyl)phenyl)boronic acid
Introduction: A Versatile Building Block for Modern Chemistry
In the landscape of contemporary organic synthesis and drug discovery, the strategic use of functionalized building blocks is paramount. Among these, (3-(tert-Butylcarbamoyl)phenyl)boronic acid, identified by its CAS number 183158-30-7 , has emerged as a particularly valuable reagent.[1][2] This technical guide offers an in-depth exploration of its synthesis, properties, and critical applications, tailored for researchers, scientists, and professionals in drug development. Its utility is primarily anchored in its capacity to participate in palladium-catalyzed cross-coupling reactions, providing a robust platform for the construction of complex molecular architectures.[3]
The structure of this compound is deceptively simple, yet it combines two key features that drive its versatility. The boronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful and widely adopted method for forming carbon-carbon bonds. The meta-substituted N-tert-butylcarbamoyl group, meanwhile, imparts specific steric and electronic properties, influencing solubility, crystal packing, and potential hydrogen-bonding interactions in larger molecules. This unique combination makes it an indispensable tool for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of new drug candidates.
Physicochemical and Structural Characteristics
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application. The key characteristics of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 183158-30-7 | [1][2] |
| Molecular Formula | C₁₁H₁₆BNO₃ | [2] |
| Molecular Weight | 221.06 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 120-126°C | [4][5] |
| Storage | Inert atmosphere, room temperature or 2-8°C | [3][4] |
Synthesis Pathway: A Two-Step Approach
The synthesis of this compound is typically achieved through a reliable two-step sequence starting from 3-bromobenzoic acid. This process involves the formation of an amide precursor followed by a metal-halogen exchange and borylation.
-
Amide Formation: The first step is the synthesis of the precursor, N-tert-butyl-3-bromobenzamide. This is achieved by converting 3-bromobenzoic acid to its more reactive acid chloride, which then readily reacts with tert-butylamine to form the desired amide.
-
Lithiation-Borylation: The second, and more critical, step is the conversion of the aryl bromide to the boronic acid. This is accomplished via a lithiation-borylation reaction. The aryl bromide is treated with a strong organolithium base (e.g., n-butyllithium) at low temperatures to generate a lithiated aryl species. This highly reactive intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the final this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of N-tert-butyl-3-bromobenzamide (Precursor)
This protocol is adapted from analogous procedures for similar benzamides.[6]
-
Activation: To a solution of 3-bromobenzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0°C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases, indicating the formation of 3-bromobenzoyl chloride.
-
Amidation: In a separate flask, dissolve tert-butylamine (1.5 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in anhydrous DCM and cool to 0°C.
-
Coupling: Slowly add the solution of 3-bromobenzoyl chloride to the amine solution. Stir the reaction mixture overnight, allowing it to gradually warm to room temperature.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure N-tert-butyl-3-bromobenzamide.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organohalide (or triflate), and it is celebrated for its mild reaction conditions and high functional group tolerance.
Catalytic Cycle Mechanism
The mechanism proceeds through a well-established catalytic cycle involving a palladium(0) species.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (Ar¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II) complex.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the final biaryl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture, typically to 80-100°C, and stir vigorously for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Role in Drug Discovery and Medicinal Chemistry
Boronic acids are no longer just synthetic intermediates; they are now established pharmacophores in FDA-approved drugs. The unique chemistry of the boron atom is central to their biological activity.
Mechanism of Action: Reversible Covalent Inhibition
The boron atom in a boronic acid is electrophilic and can readily form a reversible covalent bond with biological nucleophiles, most notably the hydroxyl group of serine residues found in the active sites of many enzymes. This interaction is key to the mechanism of drugs like Bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy. The boronic acid forms a stable, yet reversible, tetrahedral boronate complex with the N-terminal threonine of the proteasome, effectively blocking its function.
Caption: Reversible covalent inhibition of a serine protease by a boronic acid.
The N-tert-butylcarbamoyl group in the title compound serves to modulate its physicochemical properties. The bulky tert-butyl group can provide steric hindrance that may influence selectivity, while the amide functionality provides hydrogen bond donor and acceptor capabilities, which are crucial for molecular recognition at a biological target.
Conclusion
This compound is a powerful and versatile reagent for the modern synthetic chemist. Its well-defined synthesis and robust performance in the Suzuki-Miyaura cross-coupling reaction make it a reliable building block for constructing complex biaryl structures. Furthermore, the inherent properties of the boronic acid moiety, combined with the modulating effects of the N-tert-butylcarbamoyl group, position it as a compound of significant interest for the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for its successful application in both academic and industrial research settings.
References
Unraveling the Immunomodulatory Potential of (3-(tert-Butylcarbamoyl)phenyl)boronic acid: A Technical Guide to its Putative Mechanism of Action as an IDO1 Inhibitor
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the hypothesized mechanism of action of (3-(tert-Butylcarbamoyl)phenyl)boronic acid, a compound of interest in the landscape of immunomodulatory agents. While direct literature on this specific molecule is nascent, its structural features, particularly the presence of a phenylboronic acid moiety, strongly suggest its potential as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key player in mediating immune tolerance, making it a highly attractive target for therapeutic intervention, especially in oncology.
This document provides a comprehensive framework for understanding and investigating the core biological activity of this compound as a putative IDO1 inhibitor. It outlines the scientific rationale, proposes a detailed experimental plan for mechanism validation, and offers insights into the potential therapeutic implications.
The Central Role of IDO1 in Immune Evasion
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] This metabolic function extends beyond simple amino acid catabolism; it is a pivotal mechanism of immune suppression. In various pathological conditions, most notably cancer, the upregulation of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment creates a state of localized tryptophan depletion.[2] This depletion arrests the proliferation of effector T cells, which are crucial for anti-tumor immunity, and promotes the differentiation of regulatory T cells (Tregs), further dampening the immune response.[2]
The accumulation of kynurenine and its downstream metabolites also exerts direct immunosuppressive effects.[1] By hijacking this pathway, tumors can effectively evade immune surveillance and destruction. Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy, aiming to restore anti-tumor immune responses, often in combination with other immunotherapies like checkpoint inhibitors.[2][3]
The Boronic Acid Moiety: A Key to IDO1 Inhibition?
Boronic acids and their derivatives have gained significant traction in medicinal chemistry due to their unique chemical properties.[4] The boron atom in boronic acids is electron-deficient and can form reversible covalent bonds with nucleophiles, such as the hydroxyl group of serine residues in enzyme active sites or, pertinently, interact with the heme cofactor present in enzymes like IDO1.[4][5] Several boron-containing compounds have been successfully developed as enzyme inhibitors, including the proteasome inhibitor bortezomib.[4]
Recent research has highlighted the potential of boronic acid derivatives as inhibitors of IDO1.[6][7] It is hypothesized that the boronic acid moiety can coordinate with the ferric or ferrous iron of the heme group within the IDO1 active site, thereby blocking the binding of its natural substrate, tryptophan, and inhibiting its catalytic activity. The phenyl ring and the tert-butylcarbamoyl substituent of the molecule likely contribute to the binding affinity and selectivity through interactions with adjacent amino acid residues in the enzyme's active site.
Proposed Mechanism of Action of this compound
Based on the available evidence for related compounds, we propose that this compound functions as a competitive inhibitor of IDO1. The proposed mechanism involves the following key steps:
-
Entry into the Active Site: The compound enters the catalytic pocket of the IDO1 enzyme.
-
Heme Coordination: The boronic acid group directly interacts with the heme iron, preventing the binding of molecular oxygen and tryptophan.
-
Stabilization of the Enzyme-Inhibitor Complex: The phenyl ring and the tert-butylcarbamoyl side chain form additional non-covalent interactions (e.g., hydrophobic, hydrogen bonding) with amino acid residues lining the active site, enhancing the potency and duration of inhibition.
-
Reversal of Immune Suppression: By blocking IDO1 activity, the compound prevents tryptophan depletion and the production of immunosuppressive kynurenine metabolites. This restores the local tryptophan concentration, thereby reactivating effector T cells and diminishing the suppressive activity of regulatory T cells within the tumor microenvironment.
The following diagram illustrates the proposed signaling pathway and the point of intervention for this compound.
Caption: Proposed mechanism of IDO1 inhibition.
Experimental Validation Workflow
To rigorously test the hypothesis that this compound is an IDO1 inhibitor, a multi-step experimental approach is required. This workflow is designed to be a self-validating system, where each stage builds upon the findings of the previous one.
The following diagram outlines the proposed experimental workflow.
Caption: Experimental workflow for mechanism validation.
Detailed Experimental Protocols
Phase 1: Biochemical Characterization
1.1. Recombinant IDO1 Enzyme Kinetic Assay
-
Objective: To determine if this compound directly inhibits the enzymatic activity of purified human IDO1 and to determine its potency (IC50) and mode of inhibition.
-
Methodology:
-
Express and purify recombinant human IDO1.
-
Perform enzyme activity assays in a 96-well plate format. The reaction mixture should contain recombinant IDO1, L-tryptophan, methylene blue, ascorbic acid, and catalase in a suitable buffer.
-
Add varying concentrations of this compound to the reaction wells.
-
Initiate the reaction and incubate at 37°C.
-
Stop the reaction and measure the production of kynurenine, typically by spectrophotometry at 321 nm or by HPLC.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
To determine the mode of inhibition, perform kinetic studies with varying concentrations of both the inhibitor and the substrate (L-tryptophan) and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
-
1.2. Direct Binding Affinity Measurement (Surface Plasmon Resonance - SPR)
-
Objective: To confirm a direct physical interaction between the compound and the IDO1 enzyme and to quantify the binding affinity (KD).
-
Methodology:
-
Immobilize recombinant human IDO1 onto a sensor chip.
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the compound solutions over the sensor chip surface and monitor the binding response in real-time.
-
Regenerate the sensor surface between injections.
-
Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).
-
Phase 2: Cellular Functional Assays
2.1. Cellular IDO1 Activity Assay
-
Objective: To assess the ability of the compound to inhibit IDO1 activity in a cellular context.
-
Methodology:
-
Use a human cell line that expresses IDO1 upon stimulation, such as IFN-γ-treated HeLa cells or MDA-MB-231 breast cancer cells.
-
Culture the cells and induce IDO1 expression with IFN-γ.
-
Treat the cells with a range of concentrations of this compound.
-
Add L-tryptophan to the culture medium.
-
After a suitable incubation period, collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant using a colorimetric assay (e.g., with Ehrlich's reagent) or LC-MS.
-
Determine the cellular IC50 value.
-
2.2. T-Cell Co-culture and Proliferation Assay
-
Objective: To evaluate the functional consequence of IDO1 inhibition on T-cell proliferation.
-
Methodology:
-
Establish a co-culture system of IDO1-expressing tumor cells (e.g., IFN-γ-stimulated HeLa) and human peripheral blood mononuclear cells (PBMCs) or purified T cells.
-
Stimulate T-cell proliferation using anti-CD3/CD28 antibodies or a similar mitogen.
-
Treat the co-cultures with varying concentrations of this compound.
-
After several days of incubation, assess T-cell proliferation using methods such as CFSE dilution measured by flow cytometry or a BrdU incorporation assay.
-
An increase in T-cell proliferation in the presence of the compound would indicate a reversal of IDO1-mediated immune suppression.
-
Phase 3: In Vivo Evaluation
3.1. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
-
Objective: To determine the pharmacokinetic profile of the compound in a relevant animal model (e.g., mouse) and to establish a relationship between drug exposure and target engagement (IDO1 inhibition).
-
Methodology:
-
Administer this compound to mice via a relevant route (e.g., oral, intravenous).
-
Collect blood samples at various time points and measure the plasma concentration of the compound using LC-MS/MS to determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life).
-
For PD analysis, use a model where IDO1 activity can be induced (e.g., LPS challenge). Administer the compound and measure kynurenine levels in plasma or tissues as a biomarker of IDO1 inhibition.
-
3.2. Syngeneic Mouse Tumor Model Efficacy Studies
-
Objective: To assess the anti-tumor efficacy of the compound, alone and potentially in combination with other immunotherapies.
-
Methodology:
-
Implant a syngeneic tumor cell line that expresses IDO1 (e.g., CT26 colon carcinoma, B16-F10 melanoma) into immunocompetent mice.
-
Once tumors are established, treat the mice with this compound at a dose and schedule informed by the PK/PD studies.
-
Monitor tumor growth over time.
-
At the end of the study, tumors can be harvested for analysis of the tumor microenvironment, including infiltration of immune cells (e.g., CD8+ T cells) and tryptophan/kynurenine levels.
-
Combination studies with checkpoint inhibitors (e.g., anti-PD-1) can also be performed to assess synergistic effects.
-
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Summary of In Vitro Potency and Binding Affinity
| Assay | Parameter | Value |
| Recombinant IDO1 Enzyme Assay | IC50 (nM) | TBD |
| Cellular IDO1 Activity Assay | IC50 (nM) | TBD |
| Surface Plasmon Resonance | KD (nM) | TBD |
Table 2: Summary of In Vivo Efficacy
| Treatment Group | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 0 | - |
| This compound | TBD | TBD |
| Anti-PD-1 Antibody | TBD | TBD |
| Combination Therapy | TBD | TBD |
Conclusion
While the definitive mechanism of action of this compound awaits empirical validation, its chemical structure provides a strong rationale for its investigation as an inhibitor of the critical immunomodulatory enzyme IDO1. The comprehensive experimental workflow detailed in this guide offers a robust framework for elucidating its precise biological activity, from biochemical interactions to in vivo anti-tumor efficacy. Should the hypothesis be confirmed, this compound could represent a valuable addition to the growing arsenal of immuno-oncology agents, with the potential to restore anti-tumor immunity and improve patient outcomes. The successful execution of these studies will be paramount in transitioning this promising molecule from a chemical entity to a potential therapeutic candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDO1 inhibitors(Hutchison MediPharma) - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boron‐Based Functionalities Enhance, the Potency of 2,5‐Dimethylfuran‐Based IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boron-Based Functionalities Enhance, the Potency of 2,5-Dimethylfuran-Based IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to (3-(tert-Butylcarbamoyl)phenyl)boronic acid: A Versatile Building Block in Modern Drug Discovery
Abstract
(3-(tert-Butylcarbamoyl)phenyl)boronic acid is a valuable arylboronic acid derivative that serves as a crucial building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural features, combining a reactive boronic acid moiety with a bulky tert-butylcarbamoyl group, make it an attractive component for the synthesis of complex molecules, most notably through the Suzuki-Miyaura cross-coupling reaction. This in-depth technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, with a focus on its practical utility for researchers, scientists, and professionals in drug development. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative scientific literature.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the way medicinal chemists approach the synthesis of complex organic molecules, particularly biaryl structures which are prevalent in a vast number of pharmaceuticals. Among the various organoboron reagents utilized in these transformations, arylboronic acids stand out due to their stability, low toxicity, and commercial availability.[1] this compound belongs to this important class of reagents. The presence of the meta-substituted tert-butylcarbamoyl group can influence the electronic properties and steric hindrance of the molecule, thereby modulating its reactivity and the properties of the final compounds, such as solubility and protein-binding interactions. Boronic acids and their derivatives are key components in the synthesis of a number of approved drugs, highlighting their importance in pharmaceutical research and development.
Physicochemical Properties
A thorough understanding of a reagent's physicochemical properties is fundamental to its effective application in synthesis. While extensive experimental data for this compound is not widely published, we can compile its key computed and known properties, along with those of its closely related para-isomer for comparison.
| Property | This compound | [4-(tert-Butylcarbamoyl)phenyl]boronic acid |
| CAS Number | 183158-30-7[2] | 850568-14-8[3] |
| Molecular Formula | C₁₁H₁₆BNO₃[2] | C₁₁H₁₆BNO₃[3] |
| Molecular Weight | 221.06 g/mol [2] | 221.06 g/mol [3] |
| Appearance | White to off-white solid (typical) | Solid[3] |
| Purity | Typically >97% from commercial suppliers[2] | 98%[3] |
| InChI Key | Not readily available | JAIIZPWLCVMPFA-UHFFFAOYSA-N[3] |
| SMILES | CC(C)(C)NC(=O)c1cccc(c1)B(O)O | CC(C)(C)NC(=O)c1ccc(cc1)B(O)O |
Synthesis and Purification: A Generalized Approach
While a specific, detailed synthesis protocol for this compound is not extensively documented in peer-reviewed literature, a general and reliable method for its preparation can be extrapolated from standard procedures for synthesizing arylboronic acids. The most common approach involves the reaction of an appropriate aryl halide with an organolithium reagent followed by quenching with a trialkyl borate.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from 3-bromo-N-tert-butylbenzamide.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Generalized)
Materials:
-
3-Bromo-N-tert-butylbenzamide (1.0 equiv)
-
n-Butyllithium (1.1 equiv) or Magnesium turnings (1.2 equiv)
-
Triisopropyl borate (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (2 M aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromo-N-tert-butylbenzamide and dissolve in anhydrous THF.
-
Lithiation/Grignard Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise, maintaining the internal temperature below -70 °C. Stir the mixture for 1 hour at -78 °C. (Alternatively, for Grignard formation, react with magnesium turnings in THF).
-
Borylation: To the resulting organometallic species, add triisopropyl borate dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl. Stir vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organolithium and Grignard reagents are highly reactive towards protic solvents, including water. Therefore, anhydrous conditions are crucial to prevent quenching of the organometallic intermediate.
-
Low Temperature: The lithiation and borylation steps are performed at low temperatures (-78 °C) to minimize side reactions, such as the reaction of the organolithium reagent with the amide functionality.
-
Acidic Workup: The acidic workup is necessary to hydrolyze the initially formed borate ester to the desired boronic acid.
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Biaryl Synthesis
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like our title molecule) and an organohalide or triflate. It is one of the most powerful and widely used methods for the formation of C-C bonds in modern organic synthesis.[4]
The Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction is generally understood to proceed through a series of well-defined steps:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups (Ar and Ar') are coupled, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.
A General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide or iodide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane/water, Toluene, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The product is then purified by column chromatography or recrystallization.
Applications in Drug Discovery and Medicinal Chemistry
While specific examples detailing the use of this compound in the synthesis of named drug candidates are not prevalent in public domain literature, its structural motifs are highly relevant to medicinal chemistry. Boronic acids, in general, are not only synthetic intermediates but can also possess inherent biological activity.[5][6] For instance, Bortezomib, a dipeptidyl boronic acid, is a proteasome inhibitor used in cancer therapy.
The tert-butylcarbamoyl group can serve several functions in a drug molecule:
-
Modulation of Physicochemical Properties: The bulky and moderately lipophilic tert-butyl group can influence solubility and membrane permeability.
-
Hydrogen Bonding: The amide functionality can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.
-
Metabolic Stability: The tert-butyl group can sterically hinder metabolic attack on adjacent positions.
Given these features, this compound is a prime candidate for use in the synthesis of inhibitors for various enzyme classes, such as kinases, proteases, and deacetylases, where biaryl scaffolds are common.
Handling, Storage, and Safety
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is typically a stable, solid compound but should be stored in a tightly sealed container in a cool, dry place to prevent degradation. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound represents a valuable and versatile tool in the arsenal of the modern medicinal chemist. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex biaryl structures. While specific, high-profile applications of this particular isomer are yet to be widely reported, its structural features suggest significant potential for its incorporation into novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of functionalized building blocks like this compound in accelerating the drug discovery process cannot be overstated.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 97.0%, 5g [scisupplies.eu]
- 3. [4-(tert-Butylcarbamoyl)phenyl]boronic acid | CymitQuimica [cymitquimica.com]
- 4. youtube.com [youtube.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data for (3-(tert-Butylcarbamoyl)phenyl)boronic acid
An In-depth Technical Guide to the Spectroscopic Profile of (3-(tert-Butylcarbamoyl)phenyl)boronic acid
This guide provides a detailed spectroscopic analysis of this compound, a key building block in medicinal chemistry and materials science. Its unique structure, featuring a boronic acid moiety for covalent interactions and a tert-butylcarbamoyl group for steric and electronic modulation, makes it a compound of significant interest. This document is intended for researchers, scientists, and drug development professionals, offering a predictive yet robust characterization based on foundational spectroscopic principles and data from analogous structures.
Molecular Structure and Spectroscopic Implications
This compound (MW: 221.06 g/mol , Formula: C₁₁H₁₆BNO₃) possesses several distinct functional groups that give rise to a unique spectroscopic fingerprint.[1][2] Understanding the contribution of each component is crucial for accurate interpretation.
-
Meta-Substituted Phenyl Ring: The aromatic core provides characteristic signals in both NMR and IR spectroscopy. The 1,3-substitution pattern dictates the coupling patterns of the aromatic protons.
-
Boronic Acid Group (-B(OH)₂): This functional group is notable for its exchangeable protons in ¹H NMR and a characteristic B-O stretching vibration in IR spectroscopy. It is also the primary site for derivatization and interaction.
-
Tert-Butylcarbamoyl Group (-C(O)NHC(CH₃)₃): This amide linkage introduces a carbonyl group (C=O) and an N-H bond, both with strong, identifiable IR absorbances. The tert-butyl group provides a prominent, sharp singlet in ¹H NMR due to its nine equivalent protons.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the electronic environment of hydrogen atoms. The predicted spectrum for this molecule in a solvent like DMSO-d₆ would show distinct signals for each proton type.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.20 | s (broad) | 2H | B(OH)₂ | Boronic acid protons are acidic, often broad, and their chemical shift is highly dependent on concentration and residual water. |
| ~8.10 | s | 1H | Ar-H | Aromatic proton at C2, deshielded by both the boronic acid and the amide group. Appears as a singlet or narrow triplet. |
| ~7.85 | d | 1H | Ar-H | Aromatic proton at C6, ortho to the boronic acid group. |
| ~7.75 | d | 1H | Ar-H | Aromatic proton at C4, ortho to the amide group. |
| ~7.60 | s (broad) | 1H | N-H | Amide proton signal is typically broad due to quadrupole coupling with nitrogen and chemical exchange. |
| ~7.45 | t | 1H | Ar-H | Aromatic proton at C5, coupling to adjacent aromatic protons. |
| 1.35 | s | 9H | -C(CH₃)₃ | Nine equivalent protons of the tert-butyl group result in a strong, sharp singlet.[3] |
Expert Insights & Causality
The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds helps in resolving the N-H and O-H protons, which might otherwise exchange too rapidly or be unobservable in other solvents like CDCl₃. The predicted aromatic pattern (singlet/triplet, two doublets, one triplet) is characteristic of a 1,3-disubstituted benzene ring where the substituents have different electronic effects.
Caption: Correlation of proton environments to their predicted ¹H NMR regions.
Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.
-
Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Referencing: Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies the carbon skeleton of the molecule. Due to the lack of symmetry, all 11 carbon atoms are expected to be unique and produce distinct signals.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~166.5 | C=O | Typical chemical shift for an amide carbonyl carbon. |
| ~138.0 | Ar-C | Aromatic carbon (C3) attached to the carbamoyl group. |
| ~134.0 | Ar-C | Aromatic carbon (C1) attached to the boronic acid group (often broad or low intensity). |
| ~131.0 | Ar-CH | Aromatic methine carbon (C6). |
| ~129.5 | Ar-CH | Aromatic methine carbon (C5). |
| ~128.0 | Ar-CH | Aromatic methine carbon (C2). |
| ~125.0 | Ar-CH | Aromatic methine carbon (C4). |
| ~50.5 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~28.5 | -C(CH₃)₃ | Methyl carbons of the tert-butyl group.[3] |
Protocol: ¹³C NMR Spectrum Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Use a spectrometer equipped with a broadband probe.
-
Tuning and Shimming: Tune the probe to the ¹³C frequency and re-shim if necessary.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing & Referencing: Process the FID as with ¹H NMR. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the key functional groups within a molecule through their characteristic vibrational frequencies.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3400 - 3200 (broad) | O-H Stretch | Boronic Acid, -B(OH)₂ | Strong, Broad |
| ~3300 | N-H Stretch | Amide, -C(O)NH- | Medium |
| 3100 - 3000 | C-H Stretch | Aromatic | Medium |
| 2970 - 2870 | C-H Stretch | Aliphatic (tert-butyl) | Medium-Strong |
| ~1650 | C=O Stretch (Amide I) | Amide, -C(O)NH- | Strong |
| ~1550 | N-H Bend (Amide II) | Amide, -C(O)NH- | Medium-Strong |
| 1600, 1475 | C=C Stretch | Aromatic Ring | Medium |
| ~1350 | B-O Stretch | Boronic Acid | Strong |
| 800 - 700 | C-H Out-of-Plane Bend | Meta-substituted Aromatic | Strong |
Expert Insights & Causality
The broadness of the O-H stretch from the boronic acid is a hallmark feature, resulting from extensive intermolecular hydrogen bonding.[4] This peak may overlap with the N-H stretching frequency. The Amide I band (C=O stretch) is one of the most intense and reliable peaks in the spectrum. The B-O stretch is another critical diagnostic peak for confirming the presence of the boronic acid moiety.[5][6]
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum is automatically ratioed against the background, yielding a transmittance or absorbance spectrum. Label the significant peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion | Rationale |
|---|---|---|
| 222.1 | [M+H]⁺ | Protonated molecular ion. |
| 204.1 | [M+H - H₂O]⁺ | Loss of a water molecule from the boronic acid. |
| 166.1 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group. |
| 122.1 | [M+H - C₅H₁₀NO]⁺ | Cleavage of the entire tert-butylcarbamoyl side chain. |
Proposed Fragmentation Pathway
The tert-butyl group is prone to fragmentation through the loss of a neutral isobutylene molecule. The boronic acid can readily lose water. The amide bond can also cleave, leading to further fragmentation.
Caption: Proposed ESI+ fragmentation pathway for the parent molecule.
Protocol: Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Instrument Parameters (Positive Ion Mode):
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas (N₂): Set to an appropriate pressure/flow for stable spray.
-
Drying Gas (N₂): Set to a temperature (e.g., 250-350 °C) and flow rate to desolvate the ions.
-
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Analysis: Identify the [M+H]⁺ peak and other significant fragment ions.
References
- 1. 183158-30-7 | ácido 3-(terc-butilcarbamoil)fenilborónico | 3-(tert-butylcarbamoyl)phenylboronic acid - Capot Químico [capotchem.com]
- 2. chemscene.com [chemscene.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Synthesis of Novel Boronic Acid Derivatives: From Foundational Principles to Frontier Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Boronic acids have transcended their initial role as synthetic intermediates to become a cornerstone of modern medicinal chemistry.[1][2] Once viewed with skepticism due to perceived toxicity, this class of compounds has been legitimized by the clinical success of drugs like the proteasome inhibitor bortezomib, sparking a renaissance in boron-based drug discovery.[3][4] Their unique electronic structure, characterized by a Lewis acidic boron center, enables them to form reversible covalent bonds with biological nucleophiles, making them exceptional inhibitors of enzymes such as serine proteases.[5][6][7][8] This guide provides an in-depth exploration of the synthesis and discovery of novel boronic acid derivatives. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, offering field-proven insights into both foundational and cutting-edge synthetic methodologies. We will traverse the landscape from classical organometallic approaches to modern catalytic C-H activation, decarboxylative borylation, photoredox catalysis, and electrochemical synthesis, providing researchers with the authoritative grounding needed to navigate this dynamic field.
The Boronic Acid Moiety: A Privileged Pharmacophore
The utility of boronic acids in drug design stems from the unique properties of the boron atom. Its empty p-orbital allows it to readily accept a pair of electrons from a nucleophile, such as the hydroxyl group of a catalytic serine residue in an enzyme's active site. This interaction forms a stable, tetrahedral boronate adduct, which can effectively mimic the transition state of substrate hydrolysis, leading to potent and often reversible inhibition.[6][7] This ability to engage in reversible covalent bonding distinguishes boronic acids from many traditional pharmacophores and is a key driver of their therapeutic potential.
The journey of boronic acids into the pharmaceutical mainstream has been transformative. Initially developed as versatile reagents for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, their potential in medicinal chemistry was not fully realized until the approval of Bortezomib (Velcade®) in 2003.[1][5] This event demystified concerns about boron toxicity and catalyzed a surge of interest in developing boronic acid-containing drugs for a wide array of diseases, including cancer, and bacterial and viral infections.[1][3][4]
Modern Synthetic Methodologies: A Chemist's Toolkit
The accessibility of structurally diverse boronic acids is the rate-limiting step in their exploration for drug discovery. While classical methods involving the reaction of organolithium or Grignard reagents with trialkyl borates are still used, they suffer from significant limitations, including poor functional group tolerance and the need for cryogenic temperatures.[9][10] Modern catalytic methods have revolutionized the field, offering milder conditions, broader substrate scope, and superior functional group compatibility.
Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a direct and robust method for synthesizing aryl- and vinylboronic esters from the corresponding halides or triflates.[9] The reaction typically employs a palladium catalyst, a phosphine ligand, a base, and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[11] This method's high functional group tolerance makes it a workhorse in both academic and industrial settings.
Causality Behind Component Choices:
-
Catalyst: A Pd(0) source is required to initiate the catalytic cycle. PdCl₂(dppf) is a common choice as it is an air-stable Pd(II) precatalyst that is readily reduced to the active Pd(0) species in situ.
-
Ligand: Electron-rich, bulky phosphine ligands (e.g., dppf, SPhos) are crucial. They stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.
-
Base: A weak base like potassium acetate (KOAc) is essential. Its role is to facilitate the transmetalation step by activating the diboron reagent, forming a more nucleophilic "ate" complex without promoting unwanted side reactions like halide elimination.
-
Solvent: Aprotic polar solvents like DMSO or dioxane are used to solubilize the reagents and facilitate the ionic intermediates in the catalytic cycle.
Nickel-Catalyzed Decarboxylative Borylation
A paradigm-shifting method developed by Baran and coworkers enables the direct conversion of abundant and inexpensive carboxylic acids into boronic esters.[12][13][14] This approach utilizes a simple nickel catalyst and a redox-active ester intermediate, effectively replacing a carboxyl group with a boryl group.[12] This transformation unlocks a vast chemical space, as carboxylic acids are among the most diverse and readily available chemical feedstocks.
Mechanism Rationale: The reaction proceeds via a radical mechanism. The carboxylic acid is first converted into a redox-active ester (e.g., an N-hydroxyphthalimide ester). Upon reduction by a low-valent nickel catalyst, this ester undergoes decarboxylation to generate an alkyl radical. This radical is then trapped by a diboron reagent, and subsequent steps regenerate the active nickel catalyst to close the cycle. The choice of an inexpensive, earth-abundant metal like nickel makes this method highly attractive for large-scale synthesis.
Emerging Frontiers: Photoredox and Electrochemical Synthesis
Recent innovations have harnessed light and electricity to forge C-B bonds under exceptionally mild conditions.
-
Photoredox Catalysis: This strategy uses visible light to generate carbon-centered radicals from boronic acids or their derivatives.[15][16] A dual catalytic system, often comprising a photoredox catalyst (like an iridium or ruthenium complex) and a Lewis base, is employed.[15][17] The Lewis base activates the boronic acid by forming a redox-active boronate complex, which can then undergo single-electron transfer (SET) with the photo-excited catalyst to generate a radical, opening new avenues for C-C bond formation.[15][18]
-
Electrochemical Synthesis: Electrochemistry offers a green, reagent-free alternative for generating reactive intermediates.[19] Simple, electrochemically mediated methods have been developed for converting alkyl carboxylic acids into their corresponding borylated versions.[20][21] These protocols often use inexpensive carbon electrodes in an undivided cell, representing a highly scalable and sustainable approach to boronic acid synthesis.[20]
| Synthetic Method | Starting Material | Key Reagents | Advantages | Limitations |
| Miyaura Borylation | Aryl/Vinyl Halides | Pd Catalyst, B₂pin₂ | High functional group tolerance, reliable, well-understood. | Requires pre-functionalized starting materials, residual metal contamination. |
| C-H Borylation | Hydrocarbons | Ir or Rh Catalyst, B₂pin₂ | Atom economical, functionalizes unactivated C-H bonds. | Regioselectivity can be challenging, expensive catalysts. |
| Decarboxylative Borylation | Carboxylic Acids | Ni Catalyst, B₂pin₂ | Uses abundant starting materials, broad scope. | Requires pre-activation of the carboxylic acid. |
| Photoredox Catalysis | Boronic Acids/Esters | Photocatalyst, Lewis Base | Extremely mild conditions, generates radicals for novel couplings. | Substrate scope can be sensitive to redox potentials. |
| Electrochemical Synthesis | Carboxylic Acids | Carbon Electrodes | Avoids metal catalysts, sustainable, scalable. | Can require specialized equipment, electrolyte optimization. |
The Drug Discovery Workflow: From Synthesis to Lead Compound
The synthesis of a diverse library of boronic acid derivatives is only the first step. Rigorous purification, characterization, and screening are required to identify promising drug candidates.
Purification and Characterization Challenges
Boronic acids are notoriously challenging to purify.[22] They are prone to dehydration to form cyclic trimeric anhydrides (boroxines) and can undergo protodeboronation, especially on silica gel.[22][23]
Field-Proven Purification Strategies:
-
Acid/Base Extraction: Exploiting the Lewis acidity of the boronic acid, it can often be extracted into a basic aqueous phase and then re-acidified and extracted back into an organic solvent. This is effective for removing non-acidic impurities.[22]
-
Conversion to Stable Esters: Temporarily converting the boronic acid to a more stable and chromatographically well-behaved ester, such as a pinacol or MIDA boronate ester, can greatly simplify purification.[24] The free boronic acid can be regenerated by subsequent hydrolysis.
-
Diethanolamine Adduct Formation: Boronic acids can form stable, crystalline adducts with diethanolamine, which can often be precipitated from solution, providing a non-chromatographic purification method.[22]
Essential Characterization Techniques:
-
¹¹B NMR Spectroscopy: This is the most definitive technique for characterizing organoboron compounds. Tricoordinate boronic acids and esters typically show a broad resonance between 25-35 ppm, while tetracoordinate species (like a diethanolamine adduct) resonate further upfield around 10 ppm.[25]
-
¹H & ¹³C NMR and Mass Spectrometry: Used for standard structural elucidation, though the carbon attached to the boron is often broadened in ¹³C NMR and may be difficult to observe.[25]
Boronic Acids as Enzyme Inhibitors
The clinical success of boronic acids is largely due to their efficacy as enzyme inhibitors.[26][27]
| Drug Name | Target Enzyme | Therapeutic Area | Mechanism Insight |
| Bortezomib (Velcade®) | 26S Proteasome | Multiple Myeloma | The boronic acid warhead forms a stable, reversible complex with the catalytic threonine residue in the proteasome's active site.[3] |
| Ixazomib (Ninlaro®) | 26S Proteasome | Multiple Myeloma | An orally bioavailable proteasome inhibitor with a similar mechanism to Bortezomib.[28] |
| Vaborbactam (Vabomere®) | Serine β-Lactamases | Bacterial Infections | Acts as a non-β-lactam inhibitor, restoring the efficacy of partner antibiotics against resistant bacteria.[28] |
| Tavaborole (Kerydin®) | Leucyl-tRNA Synthetase | Onychomycosis (Fungal) | The benzoxaborole scaffold traps an essential tRNA molecule in the enzyme's editing site.[6] |
Experimental Protocols: Self-Validating Methodologies
The following protocols are presented as self-validating systems, including rationale, expected outcomes, and key characterization data.
Protocol 1: Palladium-Catalyzed Miyaura Borylation of an Aryl Bromide
Objective: To synthesize 4-methoxyphenylboronic acid pinacol ester from 4-bromoanisole.
Materials:
-
4-bromoanisole (1.0 mmol, 187 mg)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 279 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol, 22 mg)
-
Potassium acetate (KOAc), anhydrous (3.0 mmol, 294 mg)
-
1,4-Dioxane, anhydrous (5 mL)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add a magnetic stir bar, B₂pin₂, PdCl₂(dppf), and KOAc. Seal the flask with a septum.
-
Evacuation and Backfill: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Causality: This is critical to remove oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous 1,4-dioxane via syringe, followed by the 4-bromoanisole.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and salts. Wash the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., 5-10% ethyl acetate in hexanes) to yield the product as a white solid. Expected Outcome: Yield of 75-90%. ¹H NMR should show the disappearance of the aromatic signals corresponding to 4-bromoanisole and the appearance of new signals for the borylated product, along with a characteristic singlet for the 12 protons of the pinacol group around 1.3 ppm. ¹¹B NMR should show a single peak around 30 ppm.
Protocol 2: Nickel-Catalyzed Decarboxylative Borylation of a Carboxylic Acid
Objective: To synthesize an alkylboronic ester from a simple alkyl carboxylic acid (e.g., cyclohexanecarboxylic acid).
Materials:
-
Cyclohexanecarboxylic acid (1.0 mmol, 128 mg)
-
N-Hydroxyphthalimide (NHP) (1.1 mmol, 179 mg)
-
Dicyclohexylcarbodiimide (DCC) (1.1 mmol, 227 mg)
-
Bis(pinacolato)diboron (B₂pin₂) (1.5 mmol, 381 mg)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (0.1 mmol, 24 mg)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.1 mmol, 27 mg)
-
Triethylamine (Et₃N) (3.0 mmol, 418 μL)
-
Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
Activation (Step 1): In a round-bottom flask, dissolve cyclohexanecarboxylic acid, NHP, and DCC in dichloromethane (5 mL). Stir at room temperature for 4 hours. A white precipitate (dicyclohexylurea) will form. Filter off the solid and concentrate the filtrate to obtain the crude NHP ester.
-
Borylation (Step 2): To an oven-dried Schlenk flask, add the crude NHP ester, B₂pin₂, NiCl₂·6H₂O, and dtbbpy.
-
Inert Atmosphere: Seal, evacuate, and backfill with an inert gas (3 cycles).
-
Reagent Addition: Add anhydrous DMF and triethylamine via syringe. Causality: Et₃N acts as both a base and a reductant for the Ni(II) precatalyst.
-
Reaction: Stir the mixture at room temperature for 24 hours. The reaction is typically irradiated with a blue LED lamp if a photoredox co-catalyst is part of a modified procedure, but for this thermal variant, room temperature is sufficient.
-
Workup & Purification: Follow a similar workup and purification procedure as described in Protocol 1. Expected Outcome: Yield of 60-75%. The product, cyclohexylboronic acid pinacol ester, will be an oil or low-melting solid. Characterization by GC-MS and NMR will confirm the replacement of the -COOH group with the -B(pin) group.
Conclusion and Future Outlook
The field of boronic acid synthesis is more vibrant and innovative than ever. Modern catalytic methods have granted chemists unprecedented access to a vast and diverse range of these valuable compounds. The continued development of more sustainable and efficient synthetic routes, particularly those leveraging C-H activation, photoredox, and electrochemical principles, will undoubtedly accelerate the discovery of new boronic acid-based therapeutics. Future challenges lie in refining these methods for industrial scale-up, exploring novel boronic acid-based pharmacophores beyond enzyme inhibition, and developing sophisticated delivery systems to improve the pharmacokinetic properties of these potent molecules. As our synthetic capabilities expand, so too will the impact of boronic acids on human health.
References
- 1. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic acid - Wikipedia [en.wikipedia.org]
- 10. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. sciencedaily.com [sciencedaily.com]
- 14. Simple Method for Synthesizing Boronic Acid-Based Drugs | Technology Networks [technologynetworks.com]
- 15. A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Photoredox C–C Cross-Coupling Reactions using Boronic Acid Derivatives [repository.cam.ac.uk]
- 17. A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters [repository.cam.ac.uk]
- 18. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 19. researchgate.net [researchgate.net]
- 20. pnas.org [pnas.org]
- 21. Electrochemical borylation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. reddit.com [reddit.com]
- 23. mdpi.com [mdpi.com]
- 24. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. application.wiley-vch.de [application.wiley-vch.de]
- 26. benthamdirect.com [benthamdirect.com]
- 27. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (3-(tert-Butylcarbamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
(3-(tert-Butylcarbamoyl)phenyl)boronic acid is a specialized organoboron compound that serves as a valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its unique structural features, combining a reactive boronic acid moiety with a bulky tert-butylcarbamoyl group, offer chemists precise control over molecular architecture. This guide provides a comprehensive overview of its physical characteristics, reactivity, synthesis, and applications, grounded in established scientific principles.
Core Molecular Attributes
At its heart, this compound is a derivative of phenylboronic acid, distinguished by an N-tert-butylamide functional group at the meta position of the phenyl ring. This substitution pattern significantly influences the molecule's electronic properties and steric profile, which in turn dictates its reactivity and potential applications.
| Property | Value | Source |
| CAS Number | 183158-30-7 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₆BNO₃ | [1][2][3][4][5] |
| Molecular Weight | 221.06 g/mol | [1][2][3][4][5] |
| Canonical SMILES | CC(C)(C)NC(=O)C1=CC=CC(=C1)B(O)O | [1][3] |
Physicochemical Characteristics
Understanding the physical properties of this compound is paramount for its effective handling, storage, and application in synthetic protocols.
Physical State and Appearance: This compound is typically supplied as a solid, ranging in appearance from white to off-white powder or crystals.
Melting Point: While a specific, experimentally determined melting point for this compound is not consistently reported across publicly available literature, related N-substituted phenylboronic acids exhibit melting points that can vary widely based on their substitution patterns. For instance, (3-(Methylcarbamoyl)phenyl)boronic acid is a white to off-white powder or crystal[6], and 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid has a melting point of 224-228 °C (dec.)[7]. It is crucial for researchers to determine the melting point of their specific batch as a measure of purity.
Solubility: Consistent with the general behavior of phenylboronic acids, this compound is expected to exhibit good solubility in polar organic solvents such as methanol, ethanol, acetone, and dimethylformamide (DMF)[8][9]. Its solubility is anticipated to be moderate in less polar solvents like chloroform and low in nonpolar hydrocarbon solvents such as hexanes and methylcyclohexane[8][9]. The low solubility in hydrocarbons can be leveraged during purification to remove nonpolar impurities[8]. The solubility in aqueous solutions is generally low for phenylboronic acids and is influenced by pH[10][11].
Stability and Storage: this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to maintain its integrity[1]. The primary stability concern for boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines [8][12][13][14]. This process is reversible and can be driven by heat or the presence of a drying agent[8][14].
Diagram 1: Reversible formation of a boroxine from this compound.
The formation of boroxines can impact the reactivity and stoichiometry in subsequent reactions, making it essential to use the compound under anhydrous conditions when precise control is required.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy: The NMR spectra of phenylboronic acids can be complicated by the equilibrium between the monomeric acid and the trimeric boroxine form, which may lead to broadened peaks[15].
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons, with their chemical shifts and coupling patterns indicative of the 1,3-disubstitution on the phenyl ring. A singlet for the nine equivalent protons of the tert-butyl group will be prominent in the aliphatic region. The N-H proton of the amide and the two O-H protons of the boronic acid will appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.
-
¹³C NMR: The spectrum will display signals for the aromatic carbons, the carbonyl carbon of the amide, the quaternary carbon and methyl carbons of the tert-butyl group. The carbon atom attached to the boron (C-B) may exhibit a broad signal due to quadrupolar relaxation of the boron nucleus.
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key expected vibrational modes include:
-
O-H Stretching: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ corresponding to the B(OH)₂ group.
-
N-H Stretching: A moderate absorption band around 3300 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=O Stretching (Amide I): A strong absorption band typically in the range of 1680-1630 cm⁻¹.
-
B-O Stretching: A strong, characteristic band for the B-O bond is expected around 1350-1310 cm⁻¹[16][17].
Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the compound is expected to show a prominent ion corresponding to its molecular weight (221.06 g/mol ). Fragmentation patterns would likely involve the loss of water, the tert-butyl group, and other characteristic fragments.
Synthesis and Purification
General Synthetic Approach: Phenylboronic acids are commonly synthesized via the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis[8]. For this compound, a plausible synthetic route would involve the formation of a Grignard reagent from 3-bromo-N-tert-butylbenzamide, which is then reacted with trimethyl or triisopropyl borate.
Diagram 2: General synthetic workflow for this compound.
Detailed Synthetic Protocol (Illustrative): The following is an illustrative protocol based on general procedures for the synthesis of substituted phenylboronic acids[18]:
-
Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF). Add a solution of 3-bromo-N-tert-butylbenzamide in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining solution and reflux the mixture until the magnesium is consumed.
-
Borylation: Cool the resulting Grignard solution to -78 °C in a dry ice/acetone bath. Add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the temperature below -60 °C. Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous sulfuric acid or hydrochloric acid. Stir the biphasic mixture vigorously for several hours to ensure complete hydrolysis of the boronate ester.
-
Workup and Purification: Separate the organic layer and extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., an ether/hexane mixture) or by column chromatography on silica gel.
Applications in Drug Discovery and Development
The primary utility of this compound in drug discovery lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling [19][20]. This reaction is a powerful tool for the formation of C-C bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents[5][21][22].
Suzuki-Miyaura Coupling: In a typical Suzuki-Miyaura reaction, the organoboron species (in this case, this compound) is coupled with an organic halide or triflate in the presence of a palladium catalyst and a base[19].
Diagram 3: Schematic of a Suzuki-Miyaura coupling reaction.
Illustrative Protocol for Suzuki-Miyaura Coupling: The following is a general procedure that can be adapted for specific substrates[17]:
-
Reaction Setup: In a reaction vessel, combine this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (e.g., potassium carbonate, 2.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable solvent (e.g., a mixture of dioxane and water).
-
Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) for several minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the desired biaryl compound.
The tert-butylcarbamoyl group can serve as a strategic blocking group, a modulator of solubility and pharmacokinetic properties, or a point for further functionalization in a drug candidate.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) for this compound is not universally available, the hazards can be inferred from related compounds.
Hazard Identification:
-
Arylboronic acids are often classified as irritants. Similar compounds have hazard statements indicating they can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[9].
-
Some boronic acids may be harmful if swallowed[23].
Handling Precautions:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes[24].
-
Wash hands thoroughly after handling[24].
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth with water and seek medical advice.
References
- 1. Virtual tur Zavidovo | Virtual tour generated by Panotour [zavidovo.ru]
- 2. 183158-30-7 | ácido 3-(terc-butilcarbamoil)fenilborónico | 3-(tert-butylcarbamoyl)phenylboronic acid - Capot Químico [capotchem.com]
- 3. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 4. appchemical.com [appchemical.com]
- 5. nbinno.com [nbinno.com]
- 6. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 10. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. rsc.org [rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. carlroth.com [carlroth.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nbinno.com [nbinno.com]
- 23. fishersci.com [fishersci.com]
- 24. fishersci.com [fishersci.com]
A Technical Guide to the Expanding Frontier of Substituted Phenylboronic Acids: From Smart Therapeutics to Advanced Catalysis
Introduction: The Unique Versatility of the Phenylboronic Acid Moiety
Substituted phenylboronic acids (PBAs) represent a class of compounds whose true potential is only now being fully realized across diverse scientific disciplines. Characterized by a phenyl ring attached to a boronic acid group [-B(OH)₂], these molecules are far more than simple synthetic intermediates. Their utility is rooted in a unique and fundamental chemical property: the ability to form reversible covalent bonds with compounds containing cis-1,2 or -1,3 diols, such as carbohydrates.[1][2] This interaction, governed by principles of Lewis acid-base chemistry, is highly tunable and responsive to environmental cues like pH.
This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper, field-proven perspective on the most promising research areas for substituted PBAs. We will explore the causality behind experimental designs, present actionable protocols, and map out the future trajectory of this remarkable chemical scaffold.
Section 1: The Chemical Foundation—Tuning Reactivity Through Substitution
A mastery of PBA chemistry is essential for innovation. The core of its functionality lies in the equilibrium between its neutral, trigonal planar state and its anionic, tetrahedral boronate state in aqueous solution.[3] It is the anionic form that readily complexes with diols. The acid dissociation constant (pKa) of the phenylboronic acid dictates the pH at which this transition occurs. A critical avenue of research involves the strategic placement of substituents on the phenyl ring to modulate this pKa.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or fluoro (-F) groups pull electron density away from the boron atom. This increases its Lewis acidity, making it more receptive to hydroxide ions and thereby lowering the pKa.[4] A lower pKa is highly desirable for biomedical applications, as it allows the diol-binding interaction to occur efficiently at physiological pH (~7.4).[4]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl chains push electron density toward the boron atom, decreasing its Lewis acidity and raising the pKa.
This ability to fine-tune the electronic properties of the boron atom is the cornerstone of designing PBAs for specific biological or chemical environments.
Core Mechanism: pH-Dependent Diol Binding
The interaction between a PBA and a diol, like glucose, is a dynamic, pH-sensitive equilibrium. Understanding this mechanism is key to designing responsive systems.
Caption: PBA equilibrium and diol complexation.
Section 2: Intelligent Drug Delivery—Harnessing Bio-Responsive Properties
The tunable diol-binding of PBAs has positioned them as premier building blocks for "smart" drug delivery systems that can sense and respond to specific biological triggers.
Glucose-Responsive Systems for Diabetes Management
A major challenge in diabetes therapy is mimicking the pancreas's precise, glucose-dependent insulin release. PBA-functionalized hydrogels offer a synthetic solution to this problem.[5][6]
Causality of Design: The system is designed as a competitive binding equilibrium. The hydrogel is formed by cross-linking polymer chains with PBA moieties that bind to poly-diol linkers. When glucose levels rise, glucose molecules, being small and mobile, diffuse into the hydrogel matrix. They competitively displace the poly-diol linkers from the PBA sites.[3] This disruption of cross-links increases the mesh size of the hydrogel, causing it to swell and release its encapsulated insulin payload. As glucose levels fall, the equilibrium shifts back, the gel contracts, and insulin release ceases.
Caption: Mechanism of glucose-triggered insulin release.
Protocol: Synthesis of a Glucose-Responsive PNIPAM-PBA Hydrogel
This protocol describes the synthesis of a thermo- and glucose-responsive hydrogel based on Poly(N-isopropylacrylamide) (PNIPAM) functionalized with 3-acrylamidophenylboronic acid (3-APBA).
Methodology:
-
Monomer Preparation: In a flask, dissolve N-isopropylacrylamide (NIPAM) and 3-APBA in a suitable solvent (e.g., 1,4-dioxane). The molar ratio of NIPAM to 3-APBA will determine the density of glucose-sensing sites.
-
Initiator & Cross-linker Addition: Add a chemical cross-linker such as N,N'-methylenebis(acrylamide) (BIS) and a free-radical initiator like azobisisobutyronitrile (AIBN).
-
Polymerization: Purge the solution with nitrogen gas to remove oxygen, which inhibits polymerization. Heat the mixture (e.g., to 70°C) to initiate the free-radical polymerization. The reaction proceeds for several hours to form the cross-linked hydrogel.
-
Purification: The resulting hydrogel is extensively washed, typically by dialysis against deionized water, to remove unreacted monomers and other impurities.
-
Drug Loading: The purified hydrogel is then swollen in a concentrated insulin solution, allowing the insulin to diffuse into the polymer network. Subsequent lyophilization or gentle drying encapsulates the drug.
Self-Validation: The responsiveness of the synthesized hydrogel must be confirmed. Swelling studies should be conducted in buffer solutions at 37°C containing varying glucose concentrations (from hypoglycemic to hyperglycemic levels). A successful synthesis will show a clear correlation between increasing glucose concentration and an increased swelling ratio of the hydrogel.
Tumor-Targeted Drug Delivery
Many cancer cells overexpress sialic acid (SA) residues on their surface glycoproteins.[7][8] Since sialic acid is a cis-diol-containing sugar, this provides a unique molecular signature for targeting. Research is actively exploring PBA-decorated nanoparticles to deliver chemotherapeutics directly to tumor sites, minimizing systemic toxicity.[9][10]
Causality of Design: Polymeric nanoparticles or liposomes are functionalized with PBA moieties on their surface. When introduced into the bloodstream, these nanoparticles circulate throughout the body. At the tumor site, the high local concentration of sialic acid on cancer cells leads to multivalent binding between the nanoparticles' PBA groups and the cell surface.[9] This interaction promotes receptor-mediated endocytosis, internalizing the nanoparticle and its cytotoxic payload directly into the cancer cell.[8]
Section 3: Next-Generation Biosensors and Diagnostics
The high specificity of the PBA-diol interaction makes it an ideal recognition element for biosensors. Research in this area focuses on translating the binding event into a measurable signal.[1]
Fluorescent Carbohydrate Sensors
A common strategy involves creating a molecule that couples a PBA recognition site to a fluorophore.[11][12] The binding of a carbohydrate analyte modulates the fluorescence output through mechanisms like Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET).[12]
Causality of Design (PET Sensor): A fluorophore is linked to the PBA moiety via a short spacer that also includes an electron-rich group, such as an amine. In the absence of a diol, the nitrogen's lone pair of electrons can quench the fluorophore's excited state via PET, resulting in low fluorescence. When the PBA binds to a diol at physiological pH, it becomes an anionic tetrahedral boronate. This change increases the electron-withdrawing nature of the boron center, which in turn pulls electron density from the amine. This prevents the amine from quenching the fluorophore, "turning on" the fluorescence. The intensity of the signal is directly proportional to the concentration of the carbohydrate analyte.
| Sensor Design Principle | Analyte | Typical Signal Change | Key Advantage | Reference |
| Photoinduced Electron Transfer (PET) | Glucose, Fructose | Fluorescence "Turn-On" | High signal-to-noise ratio | [12] |
| Förster Resonance Energy Transfer (FRET) | Glycoproteins | Ratiometric change in emission | Allows for internal calibration | [12] |
| Electrochemical Impedance | Bacteria, Cells | Change in impedance | Label-free detection | [1] |
| Quartz Crystal Microbalance (QCM) | Protein-Carbohydrate Interactions | Change in frequency | Real-time kinetic analysis | [13] |
Table 1: Comparison of PBA-Based Sensing Platforms.
Section 4: A New Frontier in Cancer Therapy—Boron Neutron Capture Therapy (BNCT)
BNCT is a binary radiotherapy that relies on the selective accumulation of a non-radioactive isotope, boron-10 (¹⁰B), within tumor cells.[14] Subsequent irradiation with a beam of low-energy neutrons causes the ¹⁰B atoms to undergo a nuclear capture reaction, releasing high-energy alpha particles and lithium-7 nuclei. These particles have a very short path length (~5–9 µm), confining the cytotoxic damage primarily to the boron-containing cancer cells.[15]
The Research Opportunity for PBAs: The clinical success of BNCT is entirely dependent on the efficacy of the boron delivery agent. The current agents, like boronophenylalanine (BPA), show some tumor selectivity but are not optimal.[14] Substituted phenylboronic acids present a compelling research avenue for developing third-generation BNCT agents with enhanced tumor targeting and accumulation.[9][15] By decorating PBAs with moieties that target specific cancer markers (like sialic acid) or cellular compartments (like the nucleus), it may be possible to achieve significantly higher ¹⁰B concentrations within the tumor, leading to a more potent therapeutic effect.[15][16]
Protocol: Evaluating Cellular Uptake of a Novel PBA-BNCT Agent
Methodology:
-
Synthesis: Synthesize the novel substituted phenylboronic acid containing a ¹⁰B-enriched boron atom. The structure may include a fluorescent tag for visualization.
-
Cell Culture: Culture a relevant cancer cell line (e.g., B16-F10 melanoma) and a non-cancerous control cell line.[15]
-
Incubation: Treat the cells with the PBA-BNCT agent at various concentrations and for different time points.
-
Quantification of Boron Uptake:
-
ICP-MS: Harvest the cells, lyse them, and measure the total boron content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This provides the most accurate quantification of cellular ¹⁰B concentration.
-
Confocal Microscopy: If the agent is fluorescently tagged, use confocal microscopy to visualize its uptake and determine its subcellular localization (e.g., cytoplasm vs. nucleus).
-
-
Data Analysis: Calculate the boron concentration per cell (e.g., in ng/10⁶ cells) and compare the uptake efficiency between cancer and control cells to determine selectivity.[15]
Self-Validation: A promising candidate agent must demonstrate significantly higher accumulation in cancer cells compared to normal cells. For nuclear-targeting agents, co-localization studies using nuclear stains (like DAPI) in confocal microscopy are essential to validate the intended targeting mechanism.[15][16]
Section 5: Innovations in Organic Synthesis
Substituted phenylboronic acids are indispensable tools in modern organic synthesis, primarily due to their central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[17][18]
Current Research Focus: While the basic Suzuki coupling is well-established, research is now focused on pushing its boundaries. This includes:
-
Atropselective Synthesis: Using sterically demanding ortho-substituted phenylboronic acids to control the axial chirality in the synthesis of atropisomers, which are valuable scaffolds in chiral catalysis and materials science.[17][19] Mechanistic studies suggest that factors like intramolecular chelation can direct the regioselectivity and stereochemical outcome of the coupling.[17][20]
-
Challenging Couplings: Developing new catalyst systems and conditions to enable the coupling of previously unreactive partners or to perform couplings at low catalyst loadings under mild conditions.[21][22]
Conclusion and Future Outlook
The field of substituted phenylboronic acids is one of continuous innovation. The fundamental interaction with diols has been leveraged to create sophisticated systems for medicine and diagnostics, while their role in synthesis continues to expand. Key challenges remain, including improving the stability of the boronic acid moiety to oxidative degradation in biological environments and enhancing the selectivity of diol recognition in the complex milieu of the human body.[23][24]
Future research will likely focus on multi-responsive systems that can react to several biological cues simultaneously (e.g., pH and glucose). The integration of PBA-based sensors into wearable or implantable devices for continuous health monitoring is another exciting frontier.[23] For drug development professionals and researchers, the strategic design of substituted phenylboronic acids offers a powerful and versatile platform to address some of the most pressing challenges in science and medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. [PDF] Boronic Acid as Glucose-Sensitive Agent Regulates Drug Delivery for Diabetes Treatment | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-isotope enriched phenylboronic acid-decorated dual-functional nano-assembles for an actively targeting BNCT drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08633G [pubs.rsc.org]
- 12. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A dynamic reversible phenylboronic acid sensor for real-time determination of protein–carbohydrate interactions on living cancer cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Nanostructured boron agents for boron neutron capture therapy: a review of recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unlocking the potential: phenylboronic acid as a nuclear-targeting boron agent for neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 19. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 20. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 22. beilstein-journals.org [beilstein-journals.org]
- 23. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 24. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
Methodological & Application
Protocol for Suzuki coupling with (3-(tert-Butylcarbamoyl)phenyl)boronic acid
An Application Guide for the Suzuki-Miyaura Coupling of (3-(tert-Butylcarbamoyl)phenyl)boronic acid
Introduction: The Strategic Importance of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and tolerance of diverse functional groups in the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudohalides, has become an indispensable tool in the pharmaceutical and materials science industries.[3] Its advantages include mild reaction conditions, the commercial availability and low toxicity of boronic acid reagents, and the ease of removal of inorganic byproducts.[2][4]
This guide focuses on a specific, high-value building block: This compound . The tert-butylcarbamoyl moiety introduces a sterically hindered amide group, a common feature in pharmacologically active molecules that can enhance metabolic stability and modulate binding interactions. However, the presence of an amide functional group necessitates careful selection of reaction conditions to prevent potential hydrolysis, particularly under harsh basic conditions. This document provides a comprehensive protocol, mechanistic insights, and troubleshooting advice to enable researchers to successfully employ this reagent in their synthetic campaigns.
The Engine of C-C Bond Formation: The Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Understanding this mechanism is paramount for rational troubleshooting and optimization.
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) species, which reacts with the aryl halide (Ar-X). This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a new Palladium(II) complex. The reactivity of the halide in this step follows the general trend: I > Br > OTf >> Cl.[7][8] Aryl chlorides, while economically attractive, are the least reactive and often require more sophisticated, electron-rich ligands to facilitate this step.[5][9]
-
Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The process requires activation of the boronic acid by a base.[10] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻), which then readily transfers its organic group to the Pd(II) complex, displacing the halide. The choice of base is critical to ensure this step is efficient without promoting side reactions.[11]
-
Reductive Elimination : In the final step, the two organic groups on the palladium center (the aryl group from the halide and the group from the boronic acid) couple and are expelled from the coordination sphere as the final biaryl product. This process regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimized Protocol for this compound
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required depending on the specific aryl halide used.
Materials and Equipment
-
Reactants : this compound, Aryl halide (e.g., Aryl Bromide)
-
Catalyst : Pd(OAc)₂ (Palladium(II) Acetate) or a pre-formed catalyst like XPhos Pd G3.
-
Ligand : SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Base : K₃PO₄ (Potassium Phosphate, finely ground)
-
Solvents : 1,4-Dioxane (anhydrous) and Degassed Water
-
Equipment : Schlenk flask or reaction vial, magnetic stir bar, condenser, nitrogen or argon line, heating mantle or oil bath, standard glassware for workup, silica gel for chromatography.
Reaction Parameter Summary
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 1.0 equiv | Limiting reagent. |
| Boronic Acid | 1.2–1.5 equiv | A slight excess ensures complete consumption of the halide.[11] |
| Pd Catalyst | 1–3 mol% Pd(OAc)₂ | Low catalyst loading is often sufficient with efficient ligands.[12] |
| Ligand | 2–6 mol% SPhos | Bulky, electron-rich ligand promotes oxidative addition and reductive elimination.[13] |
| Base | 2.0–3.0 equiv K₃PO₄ | A moderately strong base that is effective but minimizes amide hydrolysis risk.[14] |
| Solvent | Dioxane/Water (4:1 to 10:1 v/v) | A polar aprotic solvent system that facilitates dissolution of both organic and inorganic reagents.[14][15] |
| Temperature | 80–100 °C | Provides sufficient thermal energy for the reaction without degrading sensitive components.[13] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the Pd(0) catalyst.[13] |
Step-by-Step Procedure
-
Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.[11]
-
Solvent Addition : Add anhydrous 1,4-dioxane (e.g., 8 mL) followed by degassed water (e.g., 2 mL) via syringe. The mixture should be a suspension.
-
Reaction Execution : Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 4–16 hours.
-
Work-up : Once the reaction is complete (disappearance of the limiting aryl halide), cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[13]
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently active catalyst/ligand for the halide (esp. chlorides).3. Poor quality or wet reagents/solvents. | 1. Ensure a properly inert atmosphere; use fresh catalyst.2. Switch to a more active ligand system (e.g., Buchwald ligands like XPhos) or a different Pd pre-catalyst.[16]3. Use anhydrous solvents and dry reagents. |
| Protodeboronation | The boronic acid is unstable under the reaction conditions and is replaced by a proton from the solvent.[17] | 1. Use a milder base (e.g., KF).2. Lower the reaction temperature.3. Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) or trifluoroborate salt.[8][18] |
| Homocoupling | Two molecules of the boronic acid couple together. Often promoted by the presence of oxygen or Pd(II) species.[15] | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere.2. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure the Pd(II) pre-catalyst is efficiently reduced in situ. |
| Amide Hydrolysis | The tert-butylcarbamoyl group is cleaved by a strong base or high temperature in the presence of water. | 1. Use a milder base like K₃PO₄ or Cs₂CO₃ instead of hydroxides (NaOH, KOH).[11][19]2. Reduce the amount of water in the solvent system or run under anhydrous conditions if possible.3. Lower the reaction temperature and extend the reaction time. |
| Dehalogenation | The aryl halide is reduced, replacing the halogen with a hydrogen atom. | This side reaction can occur after oxidative addition. Changing the base or solvent system may help. Sometimes unavoidable with certain substrates.[15] |
References
- 1. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Yoneda Labs [yonedalabs.com]
- 16. reddit.com [reddit.com]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. pubs.acs.org [pubs.acs.org]
The Versatility of (3-(tert-Butylcarbamoyl)phenyl)boronic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
The ascent of boronic acids as indispensable tools in medicinal chemistry has been remarkable, transforming the landscape of drug discovery and development.[1][2][3] No longer viewed with apprehension regarding toxicity, these compounds are now celebrated for their unique chemical reactivity and their ability to enhance the pharmacological profiles of therapeutic agents.[4][5] Among the vast arsenal of boronic acid building blocks, (3-(tert-Butylcarbamoyl)phenyl)boronic acid emerges as a particularly valuable synthon. Its strategic substitution pattern offers medicinal chemists a versatile scaffold to generate novel molecular entities with tailored biological activities.
This comprehensive guide delves into the practical applications of this compound, providing detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will explore its pivotal role in the synthesis of complex molecules and discuss the underlying principles that make it a powerful asset in the quest for new medicines.
Physicochemical Properties and Strategic Advantages
This compound is a bifunctional molecule, presenting both a reactive boronic acid moiety and a sterically hindered amide group. This combination imparts several strategic advantages in drug design.
| Property | Value | Significance in Medicinal Chemistry |
| Molecular Formula | C₁₁H₁₆BNO₃ | Provides the framework for further molecular elaboration. |
| Molecular Weight | 221.06 g/mol | Falls within the desirable range for drug-like molecules (Lipinski's Rule of Five). |
| Hydrogen Bond Donors | 2 | The amide N-H and the boronic acid -OH groups can participate in crucial hydrogen bonding interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 | The amide carbonyl oxygen and the boronic acid -OH groups can accept hydrogen bonds, contributing to binding affinity. |
| Rotatable Bonds | 3 | Allows for conformational flexibility, which can be advantageous for fitting into a protein's binding pocket. |
Note: The physicochemical properties are calculated for the parent compound. The exact values for commercially available reagents may vary slightly.
The tert-butyl group provides steric bulk, which can influence the molecule's conformation and metabolic stability. The amide linkage is a common feature in many pharmaceuticals, offering a site for hydrogen bonding and metabolic resistance. The meta-substitution pattern of the boronic acid and the amide group allows for the creation of molecules with specific three-dimensional arrangements, which is critical for achieving selectivity towards a biological target.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The cornerstone of this compound's utility lies in its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many approved drugs.[6]
The reaction's broad functional group tolerance, mild conditions, and the commercial availability of a vast array of coupling partners make it an indispensable tool for generating libraries of diverse compounds for high-throughput screening.[7]
Diagram: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with an aryl halide. The specific conditions may require optimization depending on the nature of the aryl halide.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., 4-bromopyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, or DME)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the aryl halide (1.1 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, usually 4-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.
-
Degassed Solvents: Dissolved oxygen in the solvents can also deactivate the catalyst. Degassing (e.g., by sparging with argon or freeze-pump-thaw cycles) is crucial for reproducible results.
-
Choice of Base: The base plays a critical role in the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction rate and yield. Inorganic bases like potassium carbonate are commonly used.
-
Ligand Selection: The ligands on the palladium catalyst influence its stability and reactivity. For challenging couplings, specialized ligands may be required.
Diagram: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Broader Applications in Drug Discovery
The true power of this compound lies in its ability to serve as a versatile scaffold for creating a multitude of derivatives with diverse biological activities. The boronic acid moiety itself can act as a pharmacophore, forming reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes.[8] This has been a successful strategy in the development of protease inhibitors.[4][9]
Potential Therapeutic Targets:
The derivatives of this compound could be investigated for a wide range of therapeutic applications, including:
-
Oncology: The development of novel kinase inhibitors, proteasome inhibitors, or modulators of protein-protein interactions.[4][10][11]
-
Infectious Diseases: The synthesis of new antibacterial, antiviral, or antifungal agents.[5]
-
Inflammatory Diseases: The creation of inhibitors for enzymes involved in inflammatory pathways.
By systematically varying the aryl or heteroaryl coupling partner in the Suzuki-Miyaura reaction, medicinal chemists can rapidly generate a library of compounds. This library can then be screened against a panel of biological targets to identify lead compounds for further optimization. The (3-(tert-Butylcarbamoyl)phenyl) moiety can serve as a constant region that anchors the molecule in a specific binding pocket, while the variable region, introduced via the cross-coupling reaction, can be tailored to enhance potency and selectivity.
Conclusion
This compound is a valuable and versatile building block in the medicinal chemist's toolbox. Its strategic design allows for the efficient synthesis of complex molecules with drug-like properties. The robust and well-established Suzuki-Miyaura cross-coupling reaction provides a reliable method for incorporating this scaffold into a wide array of molecular architectures. As the demand for novel therapeutics continues to grow, the judicious use of such well-designed synthons will undoubtedly accelerate the pace of drug discovery and contribute to the development of the next generation of medicines.
References
- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. An Introduction to the Therapeutic Potential of Boronic Acid Derivatives | Journal of Engineering, Science and Sustainability [sprinpub.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
(3-(tert-Butylcarbamoyl)phenyl)boronic acid as a building block in organic synthesis
An In-Depth Guide to (3-(tert-Butylcarbamoyl)phenyl)boronic acid as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of Functionalized Arylboronic Acids
Boronic acids and their derivatives have become indispensable tools in modern organic chemistry, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This powerful carbon-carbon bond-forming methodology offers a robust and versatile route to biaryl and heteroaryl structures, which are core motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[4][5][6]
Among the diverse catalog of available building blocks, This compound stands out as a particularly valuable reagent. Its structure strategically combines three key features:
-
A Phenylboronic Acid Moiety: The reactive center for Suzuki-Miyaura coupling, enabling the formation of a new C-C bond at the meta position.
-
A tert-Butylcarbamoyl Group: This functional handle provides several advantages. The bulky tert-butyl group can impart favorable solubility characteristics and sterically influence molecular conformations. The amide linkage itself is a critical pharmacophore, capable of acting as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition in biological systems.
-
Meta-Substitution Pattern: The 1,3-substitution directs synthetic elaborations to create angular or bent molecular architectures, a common strategy in drug design to optimize binding to protein targets.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth look at the properties of this compound, its primary applications, and a field-proven, detailed protocol for its successful implementation in Suzuki-Miyaura cross-coupling reactions.
Physicochemical Properties and Handling
Accurate characterization and proper handling are paramount for reproducible results. The key properties of this compound are summarized below.
| Property | Data | Source(s) |
| Chemical Name | This compound | - |
| Synonyms | 3-(tert-Butylaminocarbonyl)phenylboronic acid | [7] |
| CAS Number | 183158-30-7 | [8] |
| Molecular Formula | C₁₁H₁₆BNO₃ | [7][8] |
| Molecular Weight | 221.06 g/mol | [7] |
| Appearance | White to off-white solid/powder | [7] |
| Purity | Typically ≥97% | [7][8] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at 2-8°C. | [9][10] |
Safety and Handling Precautions
As with all chemical reagents, appropriate safety measures must be observed. Based on safety data for this and structurally similar compounds, this compound should be handled with care.
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[8][9][11][12]
-
Precautionary Measures:
-
Work in a well-ventilated area or a chemical fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][11]
-
Avoid breathing dust.[9]
-
Wash hands thoroughly after handling.[11]
-
In case of contact with eyes or skin, rinse immediately and thoroughly with water.[12]
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl molecules.
Mechanistic Overview
The Suzuki-Miyaura reaction is a catalytic cycle involving a palladium complex.[5] While intricate, the generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide or iodide), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst to re-enter the cycle.
// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_add [label="Oxidative Addition", shape=ellipse, style=rounded, fillcolor="#FBBC05"]; pd2_complex [label="Ar¹-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetalation [label="Transmetalation", shape=ellipse, style=rounded, fillcolor="#FBBC05"]; pd2_biaryl [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reductive_elim [label="Reductive Elimination", shape=ellipse, style=rounded, fillcolor="#FBBC05"];
// Invisible nodes for inputs/outputs ar1x [label="Ar¹-X\n(Aryl Halide)", shape=plaintext]; ar2b [label="Ar²-B(OH)₂\n(Boronic Acid) + Base", shape=plaintext]; product [label="Ar¹-Ar²\n(Biaryl Product)", shape=plaintext];
// Edges pd0 -> oxidative_add [dir=back]; oxidative_add -> pd2_complex; pd2_complex -> transmetalation; transmetalation -> pd2_biaryl; pd2_biaryl -> reductive_elim; reductive_elim -> pd0;
// Input/Output Edges ar1x -> oxidative_add [style=dashed]; ar2b -> transmetalation [style=dashed]; reductive_elim -> product [style=dashed]; } } Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of a 3'-substituted Biarylamide
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Expert Rationale Behind the Protocol
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be easily oxidized to an inactive state. Performing the reaction under nitrogen or argon is critical for achieving high yields and preventing catalyst decomposition.[5]
-
Degassed Solvents: Dissolved oxygen in solvents can also deactivate the catalyst. Degassing (e.g., by sparging with an inert gas or freeze-pump-thaw cycles) is essential for reproducibility.
-
Catalyst & Ligand Choice: While palladium acetate is a stable Pd(II) precatalyst, it is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, often leading to higher reaction rates and yields, especially with challenging substrates like aryl chlorides.[5][13]
-
Base Selection: The base (K₃PO₄) plays a crucial role in activating the boronic acid to form a boronate complex, which is necessary for the transmetalation step.[2] Potassium phosphate is a moderately strong base that is often effective and minimizes side reactions.
Materials and Equipment
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous/degassed 1,4-dioxane and water (e.g., 4:1 v/v)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Condenser
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).
-
Inerting the Atmosphere: Seal the flask with a septum, and connect it to a nitrogen or argon manifold. Evacuate the flask under vacuum and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 4:1 dioxane/water) to the flask. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent (aryl bromide).
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[5]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
References
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. [4-(tert-Butylcarbamoyl)phenyl]boronic acid | CymitQuimica [cymitquimica.com]
- 8. This compound, 97.0%, 5g [scisupplies.eu]
- 9. aksci.com [aksci.com]
- 10. chemscene.com [chemscene.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. angenechemical.com [angenechemical.com]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Scientist's Guide to Suzuki-Miyaura Cross-Coupling Reactions
Intended Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Introduction: The Cornerstone of Modern Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of organic synthesis, celebrated for its remarkable versatility and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction forges carbon-carbon bonds, typically between sp²-hybridized centers, by coupling an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[3][4] Its impact is so profound that it was recognized with the 2010 Nobel Prize in Chemistry.[4]
The widespread adoption of this methodology in pharmaceutical and materials science is due to several key advantages: the reaction conditions are typically mild, the boronic acid reagents are often commercially available, thermally stable, and relatively non-toxic, and the byproducts are generally inorganic and easily removed.[2][5] This guide provides an in-depth exploration of the reaction's mechanism, explains the causal relationships behind experimental choices, and offers a detailed, field-proven protocol for successful execution.
The Catalytic Heart: Mechanism and Key Components
A deep understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The reaction mechanism is a sequence of three primary steps centered around a palladium catalyst: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4]
The key players in this reaction are:
-
Organoboron Nucleophile: Typically a boronic acid (RB(OH)₂) or a boronic ester (e.g., pinacol ester).
-
Organic Electrophile: An organic halide (R'-X where X = I, Br, Cl) or triflate (R'-OTf).
-
Palladium Catalyst: A source of Pd(0), often introduced as a more stable Pd(II) precatalyst that is reduced in situ.
-
Ligand: Usually a phosphine or N-heterocyclic carbene (NHC) that stabilizes the palladium center and modulates its reactivity.
-
Base: An essential activator for the transmetalation step.
The Catalytic Cycle Explained
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The cycle begins with the active 14-electron Pd(0) complex. The organic electrophile (R'-X) reacts with the Pd(0) center, which inserts itself into the carbon-halide bond. This oxidizes the palladium from Pd(0) to Pd(II), forming a square planar intermediate.[3][4] This step is often the rate-determining step, and the reactivity of the halide is crucial: I > Br > OTf >> Cl.[3][6]
-
Transmetalation: This is the defining step where the organic group from the boron reagent is transferred to the palladium(II) complex. This process is not straightforward; the boronic acid must first be activated by the base.[7] The base reacts with the boronic acid to form a more nucleophilic borate species (e.g., [RB(OH)₃]⁻), which then readily transfers its organic group to the palladium center, displacing the halide or other ligand.[8][9]
-
Reductive Elimination: In the final step, the two organic groups (R and R') on the palladium(II) center are coupled, forming the new C-C bond in the product (R-R'). This process reduces the palladium back to its Pd(0) oxidation state, regenerating the active catalyst which can then re-enter the cycle.[3][8] Bulky, electron-rich ligands often accelerate this step.
Designing the Experiment: A Causal Approach to Parameter Selection
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of each component. The choices are not arbitrary; they are dictated by the specific substrates and the underlying mechanism.
| Component | Common Choices | Rationale and Causality |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂ | Pd(PPh₃)₄: A Pd(0) source, directly active but air-sensitive. Pd(OAc)₂/Pd₂(dba)₃: Air-stable Pd(II) or Pd(0) precatalysts that require in situ reduction or ligand exchange to form the active Pd(0)L₂ species.[6] Pd(dppf)Cl₂: A robust, air-stable Pd(II) precatalyst often used for challenging couplings.[10] |
| Ligand | Triphenylphosphine (PPh₃): A classic, general-purpose ligand. Buchwald Ligands (e.g., SPhos, XPhos): Bulky, electron-rich dialkylbiaryl phosphines that are highly effective for coupling challenging substrates, including aryl chlorides and sterically hindered partners.[11] They accelerate both oxidative addition and reductive elimination. N-Heterocyclic Carbenes (NHCs): Strong σ-donors that form very stable complexes, useful for difficult couplings.[7] | |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base's primary role is to activate the boronic acid for transmetalation.[8][12] Strength & Solubility: Stronger bases like K₃PO₄ are often more effective but can promote side reactions. Cs₂CO₃ is highly effective due to its high solubility in organic solvents. Mildness: For base-sensitive functional groups, a milder base like potassium fluoride (KF) can be used.[7] |
| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile/Water mixtures | The solvent must solubilize the reagents and be stable at the reaction temperature. Aqueous Mixtures: Often, a mixture of an organic solvent and water is used (e.g., Dioxane/Water). Water helps dissolve the inorganic base and facilitates the formation of the active borate species.[4] Anhydrous Conditions: May be necessary to prevent side reactions like protodeboronation, especially with sensitive boronic acids.[13] |
Detailed Experimental Protocol: A General Procedure
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Caption: General experimental workflow for a Suzuki-Miyaura reaction.
Materials and Reagents:
-
Aryl Halide (e.g., Bromobenzene): 1.0 mmol, 1.0 equiv.
-
Arylboronic Acid (e.g., Phenylboronic Acid): 1.2 mmol, 1.2 equiv.
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): 0.03 mmol, 3 mol%.
-
Base (e.g., K₂CO₃): 2.0 mmol, 2.0 equiv.
-
Solvent: Degassed 4:1 mixture of 1,4-Dioxane/Water (5 mL).
-
Anhydrous solvents and inert atmosphere techniques are critical for reproducibility.[13][14]
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[10]
-
Add the palladium catalyst (0.03 mmol) to the flask. If using a precatalyst and a separate ligand (e.g., Pd(OAc)₂ and SPhos), add them at this stage.
-
-
Creating an Inert Atmosphere:
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[13] Oxygen can oxidatively deactivate the Pd(0) catalyst and phosphine ligands.
-
-
Solvent Addition:
-
Using a syringe, add the degassed solvent mixture (5 mL of 4:1 Dioxane/Water) to the flask under a positive pressure of inert gas.
-
Self-Validation Note: The mixture may be heterogeneous. Vigorous stirring is essential.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[13]
-
The reaction mixture will often turn dark brown or black, which is normal.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Take small aliquots from the reaction mixture using a syringe.
-
A typical TLC analysis would compare the reaction mixture to spots of the starting aryl halide and boronic acid. The disappearance of the limiting reactant (usually the aryl halide) and the appearance of a new, more nonpolar spot indicates product formation.
-
-
Work-up Procedure:
-
Once the reaction is complete (typically 2-16 hours), allow the flask to cool to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts and wash with brine (1 x 20 mL).[15] This helps to remove residual water and inorganic salts.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo.
-
-
Purification:
-
The resulting crude residue is typically purified by flash column chromatography on silica gel to yield the pure biaryl product. The choice of eluent will depend on the polarity of the product (e.g., a gradient of ethyl acetate in hexanes).[16]
-
Troubleshooting Common Issues
Even a robust reaction like the Suzuki-Miyaura coupling can encounter problems. A systematic approach is key to diagnosis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: Pd(0) or ligand oxidized. | Use fresh catalyst/ligand. Ensure the reaction is set up under a rigorously inert atmosphere.[13] |
| Poor Reagent Solubility: Substrates or base not dissolving. | Try a different solvent system (e.g., DMF, Toluene). Ensure vigorous stirring.[17] | |
| Ineffective Base: Base is not strong enough or is insoluble. | Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[18] | |
| Protodeboronation | Excess Water/Protic Source: The boronic acid group is replaced by hydrogen. Common with electron-deficient boronic acids.[13] | Use anhydrous conditions. Switch to a milder base (e.g., KF).[17] Consider converting the boronic acid to a more stable boronic ester (e.g., pinacol or MIDA ester).[12] |
| Homocoupling | Oxygen in the Reaction: Oxygen can promote the homocoupling of boronic acids. | Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of inert gas.[18] |
| Hydrolysis of Esters/Amides | Harsh Basic Conditions: Strong aqueous bases can hydrolyze sensitive functional groups. | Use a non-aqueous solvent system and a milder base like KF.[17] |
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Applications of (3-(tert-Butylcarbamoyl)phenyl)boronic acid in Catalysis: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: Unlocking Catalytic Potential through Molecular Design
(3-(tert-Butylcarbamoyl)phenyl)boronic acid is a bifunctional organic compound featuring both a boronic acid moiety and a sterically hindered amide group. While boronic acids are celebrated for their fundamental role in transition metal-catalyzed cross-coupling reactions, the strategic placement of substituents on the phenyl ring can introduce novel catalytic functions or modulate reactivity in predictable ways.[1][2] The tert-butylcarbamoyl group, in particular, offers a unique combination of steric bulk and potential for hydrogen bonding and metal coordination, suggesting its utility in several advanced catalytic applications.
This guide provides an in-depth exploration of the potential applications of this compound in catalysis. Drawing from established principles of boronic acid chemistry and modern catalytic methodologies, we present detailed application notes and foundational protocols for researchers in organic synthesis and drug development. While specific literature on the catalytic use of this exact molecule is emerging, its structural motifs point toward significant potential in direct amide bond formation and as a directing group in C-H functionalization reactions.
Application I: Organocatalysis - Direct Amide Bond Formation
One of the most compelling applications for boronic acids, particularly those with amide functionalities, is in the organocatalytic formation of amides directly from carboxylic acids and amines.[3][4] This transformation is of paramount importance in pharmaceutical and materials science. Boronic acids catalyze this dehydration reaction by activating the carboxylic acid.[5][6]
Mechanistic Rationale & the Role of the Amide Substituent
The catalytic cycle for boronic acid-catalyzed amidation is believed to involve the formation of a mixed anhydride between the boronic acid and the carboxylic acid. This intermediate is more susceptible to nucleophilic attack by the amine than the free carboxylic acid. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the amide and regenerate the boronic acid catalyst.[3][5]
The meta-positioned (3-(tert-Butylcarbamoyl)phenyl) group in the titular compound can influence this process in several ways:
-
Electronic Effects : The amide group is moderately electron-withdrawing, which can increase the Lewis acidity of the boron center, potentially accelerating the initial activation of the carboxylic acid.[7][8]
-
Steric Hindrance : The bulky tert-butyl group may influence the equilibrium between the monomeric boronic acid and its inactive trimeric boroxine form, potentially favoring the more active monomeric species.
-
Intramolecular Interactions : Although less likely to participate in direct intramolecular coordination due to the meta position, the amide could engage in intermolecular hydrogen bonding with reaction intermediates, influencing the reaction environment and transition state energies.
Figure 1: Catalytic cycle for boronic acid-catalyzed direct amidation.
Protocol: General Procedure for Direct Amidation
This protocol provides a starting point for the direct coupling of a carboxylic acid and an amine using this compound as a catalyst. Optimization of temperature, solvent, and catalyst loading will be necessary for specific substrates.
Materials:
-
This compound (Catalyst)
-
Carboxylic Acid (1.0 mmol, 1.0 equiv)
-
Amine (1.1 mmol, 1.1 equiv)
-
Anhydrous Toluene or Fluorobenzene
-
Molecular Sieves (4 Å, activated)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add the carboxylic acid (1.0 mmol), activated molecular sieves (approx. 200 mg), and the boronic acid catalyst (0.05-0.10 mmol, 5-10 mol%).
-
Seal the flask with a septum and purge with an inert atmosphere for 10-15 minutes.
-
Add anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Add the amine (1.1 mmol) to the stirring suspension at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the molecular sieves, washing with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
| Parameter | Recommended Condition | Rationale |
| Catalyst Loading | 5-10 mol% | Balances reaction rate with cost and potential for side reactions. |
| Solvent | Toluene, Fluorobenzene | Aprotic solvents that allow for azeotropic removal of water. |
| Temperature | 80-110 °C | Provides sufficient energy to overcome the activation barrier for dehydration. |
| Drying Agent | Molecular Sieves (4 Å) | Crucial for shifting the equilibrium towards product formation by removing water.[5] |
Application II: Directing Group in Transition Metal-Catalyzed C-H Functionalization
The amide functionality within this compound can serve as a directing group in transition metal-catalyzed C-H functionalization reactions. This strategy allows for the selective activation of otherwise unreactive C-H bonds, providing a powerful tool for late-stage molecular diversification. While the meta relationship between the amide and the boronic acid prevents its use as a traditional ortho-directing group for the boronic acid itself, the molecule can be employed as a sophisticated ligand or directing reactant in other contexts.
Conceptual Framework: Amide-Directed C-H Arylation
In a hypothetical scenario, the amide nitrogen could coordinate to a transition metal center (e.g., Palladium, Rhodium, or Ruthenium), directing the activation of an ortho-C-H bond on a separate substrate. The boronic acid moiety would then serve as the coupling partner in a C-C bond-forming event. This approach transforms the boronic acid from a simple substrate into a key component of the catalytic system that controls regioselectivity.
Figure 2: Conceptual workflow for a directed C-H arylation using an amide as the directing group and a boronic acid as the aryl source.
Protocol: Foundational Procedure for Directed C-H Arylation
This protocol is a representative procedure for a palladium-catalyzed C-H arylation using a directing group and a boronic acid. It would require significant optimization for the specific substrates and directing group employed.
Materials:
-
Substrate with a directing group (e.g., 2-phenylpyridine) (0.5 mmol, 1.0 equiv)
-
This compound (0.75 mmol, 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.025 mmol, 5 mol%)
-
Silver(I) Carbonate (Ag₂CO₃) or other oxidant (1.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,2-dichloroethane or t-AmylOH)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube, combine the substrate (0.5 mmol), this compound (0.75 mmol), Pd(OAc)₂ (0.025 mmol), and the oxidant (1.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add the anhydrous solvent (2.5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of celite, washing with additional dichloromethane.
-
Concentrate the filtrate and purify the residue by flash column chromatography to isolate the arylated product.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂, PdCl₂ | Common and effective palladium sources for C-H activation. |
| Oxidant | Ag₂CO₃, Cu(OAc)₂, Benzoquinone | Often required to regenerate the active Pd(II) catalyst. |
| Solvent | DCE, t-AmylOH, HFIP | High-boiling, non-coordinating solvents are typically preferred. |
| Temperature | 100-140 °C | High temperatures are generally necessary to facilitate C-H bond cleavage. |
Application III: Suzuki-Miyaura Cross-Coupling Reactions
As a boronic acid, the most fundamental application for this compound is as a coupling partner in the Suzuki-Miyaura reaction.[9] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds.[9]
Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a robust, general protocol for the coupling of an aryl bromide with this compound. The choice of catalyst, ligand, base, and solvent system is critical and may need to be tailored to the specific aryl halide.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol% or Pd(OAc)₂/SPhos, 2 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent System (e.g., Toluene/EtOH/H₂O 4:1:1 or Dioxane/H₂O 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Seal the flask and purge with an inert atmosphere.
-
Add the solvent system (5 mL total volume) and degas the mixture by bubbling the inert gas through it for 20 minutes.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
| Component | Example | Role in Catalytic Cycle |
| Pd Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the Pd center and facilitates oxidative addition and reductive elimination. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid to form a more nucleophilic boronate species for transmetalation. |
| Solvent | Toluene, Dioxane, H₂O | Solubilizes reactants and facilitates the different phases of the catalytic cycle. |
Conclusion
This compound represents a versatile building block with significant, albeit largely untapped, potential in catalysis. Its bifunctional nature allows it to participate as a substrate in cornerstone reactions like the Suzuki-Miyaura coupling and as a catalyst in its own right for important transformations such as direct amidation. Furthermore, the amide moiety opens intriguing possibilities for its use as a directing group or a sophisticated ligand in C-H functionalization. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to explore and unlock the full catalytic capabilities of this promising molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 8. Synthesis, evaluation and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Synthesis of Enzyme Inhibitors Using (3-(tert-Butylcarbamoyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging Boronic Acids in Enzyme Inhibition
Boronic acids have emerged as a privileged scaffold in medicinal chemistry, particularly in the design of potent and often reversible enzyme inhibitors. Their unique ability to form a stable, tetrahedral boronate complex with the hydroxyl group of serine residues in the active sites of enzymes like serine proteases and β-lactamases makes them exceptional transition-state analogues.[1][2] This interaction is central to their inhibitory mechanism, mimicking the high-energy tetrahedral intermediate formed during substrate hydrolysis.[1] (3-(tert-Butylcarbamoyl)phenyl)boronic acid is a versatile building block, offering a strategic anchor point for the synthesis of a diverse library of potential enzyme inhibitors through well-established synthetic methodologies. The tert-butylcarbamoyl moiety can influence solubility, pharmacokinetic properties, and interactions with the enzyme's active site.
This guide provides a comprehensive overview of the synthesis of enzyme inhibitors using this compound, with a focus on the widely applicable Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of boronic acid-based inhibition and provide detailed protocols for the synthesis of biaryl compounds, which are common structural motifs in enzyme inhibitors.
Mechanism of Action: The Serine Trap
The inhibitory activity of phenylboronic acids against serine proteases is attributed to the electrophilic nature of the boron atom. The active site of a serine protease features a catalytic triad, including a highly nucleophilic serine residue. The boronic acid moiety acts as a "serine trap" by readily reacting with the serine hydroxyl group to form a covalent, yet often reversible, tetrahedral boronate adduct.[1] This stable complex mimics the transition state of the natural substrate, effectively blocking the enzyme's catalytic activity.
Caption: Mechanism of serine protease inhibition by boronic acid.
Synthetic Approach: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it an ideal choice for synthesizing biaryl enzyme inhibitors from this compound. This palladium-catalyzed reaction couples the boronic acid with an aryl or heteroaryl halide (or triflate), offering high functional group tolerance and generally excellent yields.
The general scheme for the synthesis of a biaryl inhibitor using this method is as follows:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry reaction vessel, add this compound, the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and deionized water (typically in a 3:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave-assisted synthesis can significantly reduce reaction times and is suitable for rapid library synthesis.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 equiv)
-
Solvent mixture (e.g., 1,2-dimethoxyethane (DME) and water, 4:1)
-
Microwave reactor vials
Procedure:
-
In a microwave reaction vial, combine this compound, the aryl/heteroaryl halide, Pd(dppf)Cl₂, and sodium carbonate.
-
Add the degassed solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation: Reaction Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The following table provides a summary of common conditions that can be used as a starting point for optimization.
| Parameter | Common Reagents/Conditions | Rationale/Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂ | Choice depends on the reactivity of the coupling partners. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands often improve catalytic activity. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The base activates the boronic acid for transmetalation. Its strength and solubility are important factors. |
| Solvent | Toluene, Dioxane, DME, with Water | A mixture of an organic solvent and water is typically used to dissolve all reactants. |
| Temperature | 80-150 °C | Higher temperatures are often required, especially for less reactive halides. |
Application in Drug Discovery: Structure-Activity Relationship (SAR)
While specific enzyme inhibition data for derivatives of this compound are not extensively available in the public domain, studies on related phenylboronic acid amides provide valuable insights into structure-activity relationships (SAR). For instance, modifications to the aryl or heteroaryl group introduced via the Suzuki coupling can significantly impact the inhibitor's potency and selectivity. The position and nature of substituents on the second aromatic ring can be systematically varied to probe interactions with different pockets within the enzyme's active site.
For example, in the context of AmpC β-lactamase inhibition, the introduction of a para-carboxyl group on the phenylboronic acid scaffold has been shown to improve binding affinity through specific interactions with residues like Gln120.[1] Similarly, for fatty acid amide hydrolase (FAAH) inhibitors, the addition of a para-nonyl substituent to a phenylboronic acid core resulted in a potent inhibitor with an IC₅₀ of 9.1 nM.[3] These examples highlight the importance of exploring the chemical space around the this compound core to identify highly potent and selective enzyme inhibitors.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide array of potential enzyme inhibitors. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for generating libraries of biaryl compounds for screening and SAR studies. The principles and protocols outlined in this guide are intended to provide researchers with a solid foundation for the rational design and synthesis of novel boronic acid-based enzyme inhibitors for various therapeutic applications.
References
- 1. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 3. Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Role of (3-(tert-Butylcarbamoyl)phenyl)boronic acid in Modern Synthesis
An authoritative guide for researchers, scientists, and drug development professionals on the application of (3-(tert-Butylcarbamoyl)phenyl)boronic acid in palladium-catalyzed cross-coupling reactions.
This compound is a versatile synthetic building block of significant interest in medicinal chemistry and materials science. Its structure incorporates a phenylboronic acid moiety, making it an ideal participant in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for constructing carbon-carbon bonds.[1] The meta-substituted tert-butylcarbamoyl group provides a specific steric and electronic profile, influencing the molecule's reactivity and the properties of the resulting biaryl products. This amide functionality offers a site for hydrogen bonding and can be a critical pharmacophore in drug design.
Boronic acids are valued for their stability, low toxicity, and broad functional group tolerance, making them indispensable tools in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][3] This guide provides a comprehensive overview of the standard reaction conditions for this compound, focusing on the Suzuki-Miyaura coupling, with detailed protocols and an explanation of the critical parameters that govern reaction success.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (like our subject boronic acid) with an organohalide (or triflate) using a palladium catalyst and a base.[1] Understanding the catalytic cycle is paramount for troubleshooting and optimizing reaction conditions.
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This is a crucial, often rate-limiting step, that requires activation of the boronic acid by a base. The base converts the boronic acid RB(OH)₂ into a more nucleophilic borate species [RB(OH)₃]⁻, which facilitates the transfer of the aryl group to the palladium complex.[4][5][6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: A Guide to Key Parameters
Achieving high yields and purity in Suzuki-Miyaura couplings depends on the careful selection of several interdependent parameters. The tert-butylcarbamoyl group is generally robust, but optimization is key for accommodating a wide range of coupling partners.
| Parameter | Recommended Reagents/Conditions | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable choice for beginners as it's an active Pd(0) source. Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(II) and Pd(0) precursors, respectively, that require a phosphine ligand to form the active catalytic species in situ.[7][8] Catalyst loading is typically 1-5 mol%. |
| Ligand | PPh₃, P(t-Bu)₃, PCy₃, SPhos, XPhos | For simple couplings, triphenylphosphine (PPh₃) is often sufficient. For more challenging substrates (e.g., aryl chlorides or sterically hindered partners), bulky, electron-rich phosphine ligands like P(t-Bu)₃ or Buchwald-type ligands (SPhos, XPhos) are superior, as they promote oxidative addition and reductive elimination.[7][9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base is essential for activating the boronic acid.[4][5] K₂CO₃ is a common, cost-effective choice. Cs₂CO₃ is more soluble and often provides better yields with challenging substrates.[8] K₃PO₄ is a moderately strong base suitable for a wide range of functional groups.[10] Typically, 2-3 equivalents are used. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A mixture of an organic solvent and water is standard. The water is crucial for dissolving the inorganic base and facilitating the formation of the active borate species.[3] Dioxane/H₂O (e.g., 4:1) is a very common and effective system.[8] The solvent should be degassed to prevent oxidation of the palladium catalyst. |
| Temperature | 80 - 110 °C | Most Suzuki couplings require heating to proceed at a reasonable rate.[10] The optimal temperature depends on the reactivity of the specific substrates and the stability of the catalyst. Monitoring the reaction by TLC or LC-MS is recommended to avoid decomposition. |
| Atmosphere | Nitrogen or Argon | The Pd(0) catalyst is sensitive to oxygen, which can lead to deactivation. Performing the reaction under an inert atmosphere is critical for reproducibility and high yields.[10] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a reliable, step-by-step protocol for the coupling of this compound with a representative aryl bromide (e.g., 4-bromoanisole). This protocol serves as an excellent starting point for various substrates.
Materials & Reagents
-
This compound (1.0 equiv)
-
Aryl Halide (e.g., 4-bromoanisole, 1.1 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent: Degassed 1,4-Dioxane and Degassed DI Water (4:1 v/v)
-
Anhydrous Sodium Sulfate (for drying)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert gas line (Nitrogen or Argon)
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Inerting the Atmosphere: Seal the flask, then evacuate the atmosphere and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously. Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete (as indicated by the consumption of the limiting starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[11][12]
Caption: General workflow for the Suzuki-Miyaura coupling protocol.
Safety and Handling
-
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts and phosphine ligands are toxic and should be handled with care.
-
Organic solvents like dioxane and toluene are flammable and have associated health risks. Ensure proper storage and handling procedures are followed.
Conclusion
This compound is a highly valuable reagent for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. By understanding the fundamental mechanism and carefully controlling the key reaction parameters—catalyst, ligand, base, and solvent—researchers can reliably and efficiently incorporate this building block into their synthetic targets. The protocol provided herein offers a robust and validated starting point for exploration, enabling the rapid development of novel compounds for pharmaceutical and materials science applications.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: A Step-by-Step Guide to Using Boronic Acids in Drug Discovery
Abstract
The incorporation of the boronic acid moiety into small molecules represents a paradigm shift in modern medicinal chemistry, transitioning boron from a mere synthetic intermediate to a key pharmacophore in clinically approved therapeutics.[1][2][3] This guide provides an in-depth exploration of the strategic application of boronic acids in drug discovery. We will delve into the fundamental principles governing their unique reactivity, their pivotal role as reversible covalent inhibitors, and their utility as versatile synthetic building blocks, most notably in the Nobel prize-winning Suzuki-Miyaura cross-coupling reaction. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the critical scientific rationale behind these methodologies.
Introduction: The Resurgence of Boron in Medicinal Chemistry
Historically, boron-containing compounds were often perceived with skepticism in drug development due to concerns about potential toxicity.[2][3] However, this perception has been thoroughly demystified, largely catalyzed by the clinical success of Bortezomib (Velcade®), the first FDA-approved boronic acid-containing proteasome inhibitor for treating multiple myeloma.[2][3][4][5] This milestone ushered in a new era of interest, leading to the approval of several other boronic acid-based drugs, including Ixazomib and Vaborbactam.[3][4][6]
The utility of boronic acids in drug discovery is multi-faceted. Their unique electronic structure, characterized by an electron-deficient boron atom, allows them to act as Lewis acids and form reversible covalent bonds with nucleophilic residues in enzyme active sites, such as serine and threonine.[7][8][9][10] This reversible covalent inhibition mechanism often leads to enhanced potency and prolonged duration of action.[1][11] Furthermore, boronic acids are indispensable synthetic intermediates, primarily through the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds with exceptional functional group tolerance.[12][13][14][15]
This guide will navigate the key aspects of employing boronic acids in a drug discovery campaign, from initial library screening to lead optimization and mechanistic studies.
The Boronic Acid Moiety: A Privileged Pharmacophore
The boronic acid group, R-B(OH)₂, possesses unique physicochemical properties that make it an attractive pharmacophore. Boron's electron deficiency enables it to readily accept a lone pair of electrons, forming a stable tetrahedral boronate complex.[4][13] This ability to form reversible covalent bonds with diols, such as those found in saccharides, and with nucleophilic amino acid residues is central to their biological activity.[10][16]
Mechanism of Action: Reversible Covalent Inhibition
A primary application of boronic acids in drug discovery is their use as "warheads" for covalent enzyme inhibition.[8][11] Unlike irreversible covalent inhibitors that form permanent bonds, boronic acids typically form reversible adducts with their targets. This reversibility can mitigate the risk of off-target toxicity associated with permanent protein modification.
The mechanism of inhibition often involves the attack of a nucleophilic residue (e.g., the hydroxyl group of a serine or threonine) in the enzyme's active site on the electrophilic boron atom.[7][8] This forms a tetrahedral boronate intermediate that mimics the transition state of the enzymatic reaction, thereby potently inhibiting the enzyme.[7]
Diagram: Mechanism of Serine Protease Inhibition by a Boronic Acid
Caption: Reversible covalent inhibition of a serine protease by a boronic acid.
Approved Boronic Acid Drugs
The clinical success of boronic acid-containing drugs validates their therapeutic potential.
| Drug Name | Brand Name | Mechanism of Action | Approved Indication(s) |
| Bortezomib | Velcade® | 26S Proteasome Inhibitor | Multiple Myeloma, Mantle Cell Lymphoma[2][4][5][17] |
| Ixazomib | Ninlaro® | 26S Proteasome Inhibitor | Multiple Myeloma[3][4][5] |
| Vaborbactam | Vabomere® | β-lactamase Inhibitor | Complicated Urinary Tract Infections[2][3] |
| Crisaborole | Eucrisa® | Phosphodiesterase-4 Inhibitor | Atopic Dermatitis[2] |
| Tavaborole | Kerydin® | Leucyl-tRNA Synthetase Inhibitor | Onychomycosis[2] |
Boronic Acids as Synthetic Building Blocks: The Suzuki-Miyaura Coupling
Beyond their role as pharmacophores, boronic acids are workhorses in synthetic organic chemistry, primarily due to their utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[12][15][18] This reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are prevalent in many drug molecules.[14][19]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.[12] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the boronic acid.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system via syringe.[12]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (e.g., 2-18 hours).[12]
-
Monitor the reaction progress by an appropriate analytical technique such as TLC, HPLC, or LC-MS.[20]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[12]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The success of the reaction can be confirmed by obtaining the expected product mass by LC-MS and the characteristic NMR spectrum. The disappearance of the starting materials in the reaction monitoring provides an internal validation of the protocol's execution.
Practical Considerations in a Drug Discovery Setting
While powerful, the use of boronic acids is not without its challenges. Understanding these and implementing appropriate strategies is crucial for a successful drug discovery program.
Stability and Handling
Boronic acids can be susceptible to certain reactions that can complicate their synthesis, purification, and storage:
-
Protodeboronation: Cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be promoted by acidic or basic conditions.[21]
-
Oxidative Instability: Boronic acids can be oxidized, particularly in biological environments with reactive oxygen species (ROS).[22][23] Recent research has focused on developing more oxidatively stable boronic acids, such as boralactones.[22][23]
-
Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides called boroxines. This is often a reversible process but can complicate analysis and characterization.[21] Using anhydrous solvents can help minimize boroxine formation.[21]
Screening and Library Design
Several vendors offer specialized boronic acid fragment libraries for screening campaigns.[9][11][24][] When designing or selecting a library, consider the diversity of the "R" group and the potential for the boronic acid to act as either a reversible covalent warhead or a scaffold for further elaboration via cross-coupling.
Prodrug Strategies
The reactivity of the boronic acid moiety can be leveraged in prodrug design. For instance, boronic esters can be used as prodrugs that are hydrolyzed in vivo to release the active boronic acid.[5][26] Additionally, the susceptibility of the C-B bond to oxidation by ROS has been exploited to design cancer-targeted prodrugs that release a cytotoxic agent in the high-ROS tumor microenvironment.[26][27][28][29]
Diagram: ROS-Responsive Boronic Acid Prodrug Strategy
Caption: General workflow for a ROS-responsive boronic acid prodrug.
Analytical and Characterization Protocols
Accurate monitoring of reactions involving boronic acids is essential for optimization and scale-up.
Protocol: HPLC-MS for Reaction Monitoring
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for quantitative analysis of reactions involving boronic acids.[20][30]
Instrumentation:
-
UPLC/HPLC system with a C18 column
-
Mass spectrometer (e.g., single quadrupole or time-of-flight)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
General Gradient:
-
Start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate.
Procedure:
-
Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 10-50 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol.[20]
-
Analysis: Inject the quenched sample onto the HPLC-MS system.
-
Data Analysis: Monitor the consumption of starting materials and the formation of the product by extracting the ion chromatograms for their respective m/z values.[20]
Self-Validation: The observation of a decreasing peak area for the starting materials and a corresponding increasing peak area for the product, with the correct mass-to-charge ratio, validates the reaction's progress.
NMR Spectroscopy
¹H and ¹³C NMR are standard for structural elucidation. Additionally, ¹¹B NMR can be a powerful tool for directly observing the boron atom and can help distinguish between the boronic acid and its corresponding boroxine or other boron-containing species.[21]
Conclusion and Future Perspectives
Boronic acids have firmly established their place in the medicinal chemist's toolbox. Their dual utility as potent, reversible covalent inhibitors and versatile synthetic handles makes them invaluable in modern drug discovery. The continued success of boronic acid-based drugs in the clinic will undoubtedly fuel further research into novel applications, such as targeting new enzyme classes and developing more sophisticated prodrug strategies. As our understanding of the nuanced chemistry and biology of these compounds deepens, we can expect to see an expanding pipeline of innovative therapeutics leveraging the unique properties of the boronic acid moiety.
References
- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Boron in Diet and Medicine: Mechanisms of Delivery and Detection [mdpi.com]
- 8. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Boronic acid - Wikipedia [en.wikipedia.org]
- 11. Boronic Covalent Compounds - Enamine [enamine.net]
- 12. benchchem.com [benchchem.com]
- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. books.rsc.org [books.rsc.org]
- 16. Boronic acid compounds as potential pharmaceutical agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. pnas.org [pnas.org]
- 23. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
- 26. tandfonline.com [tandfonline.com]
- 27. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 28. Prodrug strategies for targeted therapy triggered by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Boronic Acids and Beyond: ROS-Responsive Prodrugs as Tools for a Safer and More Effective Cancer Chemotherapy | Semantic Scholar [semanticscholar.org]
- 30. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Strategies for Enhancing the Solubility of (3-(tert-Butylcarbamoyl)phenyl)boronic acid
Welcome to the technical support guide for (3-(tert-Butylcarbamoyl)phenyl)boronic acid. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions for researchers, chemists, and formulation scientists. Our goal is to help you overcome common solubility challenges encountered with this compound, ensuring the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues users face when working with this compound.
Q1: Why is my this compound proving so difficult to dissolve?
A: The solubility behavior of this compound is governed by its distinct molecular structure, which contains both polar (hydrophilic) and nonpolar (hydrophobic) regions. The primary challenge arises from a common property of boronic acids: the tendency to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][2] This boroxine form is significantly less soluble than the monomeric boronic acid and often precipitates from solution.[1]
-
Hydrophilic Groups: The boronic acid (-B(OH)₂) and amide (-C(O)NH-) moieties can participate in hydrogen bonding, favoring dissolution in polar solvents.
-
Hydrophobic Groups: The phenyl ring and the bulky tert-butyl group are nonpolar, favoring dissolution in organic solvents and limiting aqueous solubility.
This dual character means the compound is often poorly soluble in highly polar solvents like water and nonpolar solvents like hydrocarbons, requiring a more nuanced approach.
Q2: What is the most effective initial strategy for dissolving this compound in an aqueous buffer?
A: The most effective initial strategy is pH adjustment . The boronic acid group is a Lewis acid that exists in equilibrium with its anionic tetrahedral boronate form (-B(OH)₃⁻) in water. By increasing the pH of the solution to a value above the compound's pKa, you shift the equilibrium toward the formation of the more soluble boronate salt.[1][3] While the specific pKa for this molecule is not widely published, most phenylboronic acids have a pKa in the range of 8.5-9.5.[1] Aiming for a pH of 10 or higher is a robust starting point.
Q3: I've raised the pH, but my compound either remains poorly soluble or precipitates over time. What should I try next for an aqueous system?
A: This indicates that pH adjustment alone is insufficient. The next, and highly recommended, strategy is complexation with a polyol (a sugar alcohol or saccharide) . Boronic acids reversibly react with compounds containing cis-1,2 or -1,3 diols to form stable, five- or six-membered cyclic boronate esters.[1][4]
This complexation dramatically increases aqueous solubility for two key reasons:
-
The resulting complex is often more soluble than the parent boronic acid.
-
Formation of the boronate ester complex can lower the apparent pKa of the boronic acid by several units, meaning the more soluble anionic form is present at a lower pH (e.g., physiological pH).[1]
Mannitol is a widely used and effective choice, famously employed in the formulation of the boronic acid-containing drug Velcade®.[1] Fructose and sorbitol are also excellent options.
Q4: What are the best organic solvents for this compound?
A: Based on the general behavior of substituted phenylboronic acids, polar aprotic solvents and ethers are the most promising candidates.[5][6][7] Hydrocarbons and apolar solvents are generally poor choices.[7][8] A systematic screening is always recommended.
| Solvent Class | Recommended Solvents | Expected Solubility | Notes |
| Ethers | Tetrahydrofuran (THF), Dioxane | High | Often excellent choices for reactions like Suzuki coupling. |
| Ketones | Acetone, 3-Pentanone | High | Good solubility, but potential for side reactions (e.g., aldol) under basic conditions.[5][7] |
| Polar Aprotic | DMSO, DMF | High | Excellent solvating power, but can be difficult to remove. Ensure they are anhydrous. |
| Alcohols | Methanol, Ethanol | Moderate to High | Good solvating power, but can esterify the boronic acid, especially under acidic conditions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Solubility can be variable depending on the specific boronic acid structure.[7][9] |
| Hydrocarbons | Hexane, Toluene, Methylcyclohexane | Very Low | Generally unsuitable for dissolution but can be used as anti-solvents for crystallization.[7] |
Q5: Can I use co-solvent mixtures to improve solubility?
A: Absolutely. Using a co-solvent system is a powerful technique, particularly for creating stock solutions for biological assays. Mixtures of a water-miscible organic solvent with water or an aqueous buffer can effectively dissolve compounds with amphiphilic character.
-
Recommended Mixtures: DMSO/water, DMF/water, or Ethanol/buffer are common starting points.
-
Methodology: First, dissolve the compound in the minimum required volume of the pure organic solvent (e.g., DMSO). Then, slowly add the aqueous buffer to this solution with vigorous stirring to reach the desired final concentration and solvent ratio. This method often prevents the compound from precipitating.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step procedures to systematically address solubility issues.
Logical Workflow for Troubleshooting Solubility
The following diagram outlines a decision-making process for tackling solubility challenges with this compound.
Caption: A decision tree for systematically improving solubility.
Protocol 2.1: pH-Mediated Dissolution in Aqueous Buffers
Objective: To dissolve the boronic acid by converting it to its more soluble boronate salt.
Materials:
-
This compound
-
Deionized water or desired buffer (e.g., PBS, TRIS)
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter or pH strips
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the desired amount of boronic acid and add it to a suitable container.
-
Add approximately 80% of the final desired volume of water or buffer to create a slurry.
-
Begin stirring the slurry vigorously.
-
While monitoring the pH, add the 1 M NaOH solution dropwise.
-
Observe the dissolution of the solid as the pH increases. Continue adding base until all the solid has dissolved. The target pH should typically be >9.5.
-
Once the solid is fully dissolved, add the remaining water or buffer to reach the final target volume.
-
Confirm the final pH and adjust if necessary. The resulting solution should be clear.
Trustworthiness Check: If the solution becomes cloudy or precipitates upon standing, it may indicate instability or that the pH is not high enough. Re-adjusting the pH or proceeding to Protocol 2.2 is recommended.
Protocol 2.2: Enhancing Aqueous Solubility with Mannitol
Objective: To increase solubility by forming a soluble boronate ester complex. This protocol is ideal when pH adjustment alone is insufficient or if solubility is required at a lower pH.
Materials:
-
This compound (MW: 221.06 g/mol )[10]
-
D-Mannitol (MW: 182.17 g/mol )
-
Aqueous buffer of choice
-
1 M Sodium Hydroxide (NaOH) solution
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the required amount of this compound.
-
Weigh an equimolar amount (1 equivalent) of D-Mannitol. For enhanced effect, up to 5 equivalents can be used.
-
Add both solids to the reaction vessel.
-
Add ~80% of the final buffer volume and begin stirring.
-
Adjust the pH of the slurry as described in Protocol 2.1. You will likely observe dissolution at a lower pH compared to the boronic acid alone. Adjust to the desired final pH (e.g., 7.4 for physiological studies).
-
Once a clear solution is obtained, add buffer to the final volume.
Part 3: Understanding the Underlying Chemistry
The solubility of boronic acids is dictated by a series of competing equilibria in solution. Understanding these relationships is key to rationally designing your experimental conditions.
Caption: Key chemical equilibria governing boronic acid solubility.
This diagram illustrates that to maximize solubility (green boxes), experimental conditions should be chosen to disfavor the formation of the insoluble boroxine (red box). This is achieved by working in aqueous solution, increasing the pH, and/or adding a complexing diol.
References
- 1. DSpace [kuscholarworks.ku.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. jianggroup.xmu.edu.cn [jianggroup.xmu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemscene.com [chemscene.com]
Technical Support Center: Optimizing Suzuki Coupling with (3-(tert-Butylcarbamoyl)phenyl)boronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are utilizing (3-(tert-Butylcarbamoyl)phenyl)boronic acid. Here, we address common challenges and provide in-depth, field-proven solutions to enhance your reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly tackle the specific issues you may encounter during your experiments.
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
Low conversion is a frequent issue and can often be traced back to a few key parameters. A systematic check of your reaction components and conditions is the most effective troubleshooting approach.
Potential Causes & Recommended Solutions:
-
Inactive Catalyst: The active Pd(0) species is the engine of your reaction. If it fails to form or is deactivated, the catalytic cycle will not proceed.[1]
-
Oxygen Contamination: Oxygen can lead to the oxidative homocoupling of your boronic acid and can also decompose the palladium catalyst.[1][2]
-
Reagent Purity and Stability: The purity of both your aryl halide and the this compound is paramount. Boronic acids can degrade over time, particularly through protodeboronation.[1][4]
-
Solution: Use freshly purchased or properly stored reagents. The stability of boronic acids can be an issue; consider using them as soon as they are acquired.[1]
-
Q2: I'm observing significant formation of a biaryl byproduct derived from the homocoupling of this compound. How can this be minimized?
Boronic acid homocoupling is a common side reaction that competes with your desired cross-coupling, thereby reducing your yield.[5][6] This is often promoted by the presence of oxygen or can be mediated by the palladium catalyst itself.[2][7]
Strategies to Suppress Homocoupling:
-
Rigorous Exclusion of Oxygen: As mentioned, oxygen is a key culprit in promoting homocoupling.[7] Sub-surface sparging of your reaction mixture with nitrogen or argon before adding the catalyst can be highly effective.[2]
-
Choice of Palladium Source: The choice of palladium catalyst can influence the extent of homocoupling. In some cases, using Pd on carbon has been shown to reduce the amount of homocoupling dimer compared to Pd(OAc)₂.[2]
-
Addition of a Mild Reducing Agent: The introduction of a mild reducing agent, such as potassium formate, can help to suppress the palladium(II)-mediated homocoupling pathway.[2]
-
Controlled Addition of the Boronic Acid: Pre-heating the mixture of the aryl halide, base, and catalyst before the addition of the boronic acid can sometimes mitigate homocoupling.[7]
Q3: The amide group in my boronic acid seems to be causing issues. Are there specific considerations for this functional group?
Yes, the amide functionality can influence the reaction in several ways, including solubility and potential interactions with the catalyst.
Considerations for the Amide Group:
-
Solubility: Ensure that this compound is fully dissolved in the chosen solvent system. Poor solubility can significantly hinder the reaction rate.[3][8] Mixed solvent systems, such as dioxane/water or THF/water, are often effective.[3][9][10]
-
Base Selection: The choice of base is crucial. While a base is necessary to activate the boronic acid for transmetalation, a base that is too strong or harsh could potentially lead to hydrolysis of the amide under prolonged heating.[11][12]
Q4: I am struggling with protodeboronation of my this compound. What are the best strategies to prevent this?
Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond, which leads to a loss of your starting material.[1][4] This side reaction is often accelerated by strong bases and elevated temperatures, especially in aqueous media.[13]
Minimizing Protodeboronation:
-
Use Milder Bases: If protodeboronation is significant, consider switching to a milder base like potassium fluoride (KF).[1]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can suppress protodeboronation.[13]
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, can increase its stability and resistance to protodeboronation.[13][14] These protected forms often release the active boronic acid slowly under the reaction conditions.
-
Lower Reaction Temperature: Operate the reaction at the lowest temperature that still allows for a reasonable reaction rate to minimize thermal decomposition.[13]
Q5: What are the optimal catalyst and ligand combinations for coupling with a substituted phenylboronic acid like this one?
The steric and electronic properties of this compound and your coupling partner will dictate the best catalyst system.
Catalyst and Ligand Selection:
-
Bulky, Electron-Rich Ligands: For sterically demanding or electronically challenging substrates, bulky and electron-rich phosphine ligands are often essential.[1] Buchwald-type biarylphosphine ligands such as SPhos and XPhos are highly effective as they can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][6]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also powerful alternatives that can provide high stability and activity to the palladium catalyst.[15]
-
Precatalysts: Using well-defined precatalysts, such as those from the Buchwald or Nolan groups, can lead to more reproducible results by ensuring the efficient generation of the active Pd(0) species.[16]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a starting point protocol and should be optimized for your specific substrates and reaction scale.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald precatalyst; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/H₂O, THF/H₂O)
Procedure:
-
Reaction Setup: To a flame- or oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.[3][13]
-
Inert Atmosphere: Seal the flask with a septum and thoroughly purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) at least three times.[3]
-
Solvent Addition: Add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.2 M with respect to the limiting reagent.[13]
-
Reaction: Place the sealed flask in a preheated oil bath or heating block and stir the mixture vigorously at the desired temperature (typically 80–110 °C).[1][13]
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.[1][13]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][13]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[1][13][17][18]
Data Presentation
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Range | Rationale |
| Boronic Acid Equiv. | 1.1 - 1.5 | To drive the reaction to completion and account for potential decomposition. |
| Base Equiv. | 2.0 - 3.0 | To ensure complete activation of the boronic acid. |
| Catalyst Loading | 1 - 5 mol% | Lower loadings are ideal, but higher may be needed for challenging substrates. |
| Temperature | 80 - 110 °C | Balances reaction rate with potential for thermal decomposition. |
| Concentration | 0.1 - 0.2 M | Affects reaction kinetics and solubility. |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
General Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature [organic-chemistry.org]
Technical Support Center: Purification of (3-(tert-Butylcarbamoyl)phenyl)boronic acid
Welcome to the technical support guide for (3-(tert-Butylcarbamoyl)phenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this versatile building block. Boronic acids, while invaluable in modern synthesis, present unique purification challenges. This guide provides in-depth, field-proven troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.
Troubleshooting Guide: Addressing Common Purification Failures
This section addresses specific experimental issues in a question-and-answer format. Each answer explains the underlying cause of the problem and provides a step-by-step protocol for resolution.
Question 1: My ¹H NMR spectrum is broad, complex, and doesn't show the clean signals I expect for my product. What is happening?
Answer:
This is the most common issue encountered with arylboronic acids and is almost certainly due to the formation of the corresponding boroxine , a cyclic trimeric anhydride.[1][2] The boronic acid exists in a dynamic equilibrium with its boroxine form, especially in aprotic solvents like CDCl₃ or acetone-d₆.[3] This equilibrium is entropically driven, as three molecules of water are released for every boroxine molecule formed.[1][3]
Causality: The dehydration process is reversible.[3][4] In the confines of an NMR tube with residual moisture, both the monomeric boronic acid and the trimeric boroxine can coexist, leading to broadened signals or a confusing mixture of peaks. Electron-donating groups on the aryl ring can favor boroxine formation.[1][3]
-
Confirm Boroxine Formation: To your NMR sample in CDCl₃, add one drop of deuterium oxide (D₂O) and shake the tube vigorously for 30 seconds.
-
Re-acquire the Spectrum: The added water will rapidly hydrolyze the boroxine back to the monomeric boronic acid.[5] You should now observe a much sharper, cleaner spectrum corresponding to the desired this compound. The B(OH)₂ protons will exchange with D₂O and their signal will disappear or diminish significantly.
-
For Routine Analysis: To avoid this issue, consider preparing your NMR samples in a protic solvent like methanol-d₄, which can help suppress boroxine formation, or routinely add a drop of D₂O.
Question 2: My compound streaks severely during silica gel column chromatography, leading to poor separation and low recovery. How can I improve this?
Answer:
The high polarity of the boronic acid functional group leads to strong, often irreversible, interactions with the acidic silanol groups on the surface of standard silica gel. This causes the characteristic streaking (tailing) and can result in significant loss of material on the column.[6][7]
Causality: The Lewis acidic boron atom and the hydroxyl groups can form strong hydrogen bonds with silica. This interaction is often stronger than the eluting power of non-polar to moderately polar solvent systems (e.g., Hexane/Ethyl Acetate).
Strategy A: Modified Mobile Phase
-
Protocol: Add a small percentage of acetic acid (0.5-1%) to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).
-
Mechanism: The acetic acid protonates the silica surface, reducing its interaction with the boronic acid. It also acts as a competitive hydrogen bond donor, helping to displace the product from the stationary phase and resulting in sharper peaks.
Strategy B: Alternative Stationary Phase
-
Protocol: Consider using neutral alumina instead of silica gel for your column.[6]
-
Mechanism: Alumina has a different surface chemistry and can sometimes provide better separation for polar and acid-sensitive compounds with less tailing.
Strategy C: Acid/Base Extraction
This is often the most effective and scalable method for initial purification, treating the boronic acid as a carboxylic acid analogue.[8][9]
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as Ethyl Acetate (EtOAc) or Diethyl Ether.
-
Basic Wash: Extract the organic layer with a mild aqueous base (e.g., 1M NaOH or 1M NaHCO₃) two to three times. The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer, leaving non-acidic impurities behind in the organic phase.[9]
-
Acidification: Cool the combined aqueous layers in an ice bath and carefully acidify to a pH of ~2-3 with 1.5N HCl.[8] The pure boronic acid will precipitate out of the solution.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum. Alternatively, if it doesn't precipitate, extract the acidified aqueous layer with fresh EtOAc, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
Question 3: I am concerned about the stability of the tert-Butylcarbamoyl group. Will it hydrolyze during purification?
Answer:
This is an excellent consideration. The stability of your molecule's functional groups dictates the viable purification methods. The N-tert-butyl amide moiety in your compound is generally robust, but you should be aware of its limits.
-
Basic Conditions: The tert-butylcarbamoyl group is highly stable under the basic conditions used for extraction (e.g., NaOH, NaHCO₃, K₂CO₃).[10] The steric bulk of the tert-butyl group and the electron-donating nature of the nitrogen lone pair make the carbonyl less electrophilic and resistant to nucleophilic attack by hydroxide.[10]
-
Acidic Conditions: This group is sensitive to strong acidic conditions. While the brief exposure to dilute HCl during an acid/base workup is typically safe, prolonged heating in strong acid or using harsh Lewis acids can cleave the tert-butyl group to form a tert-butyl cation, leading to isobutylene and the corresponding primary amide.[11] Therefore, always perform acidic steps at low temperatures (0-5 °C) and avoid extended reaction times. When performing chromatography with an acidic modifier, use the minimum amount necessary.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to determine the purity of my final product?
A: A combination of methods is recommended for a comprehensive assessment.
| Analytical Method | Principle & Application | Key Considerations |
| ¹H NMR | Provides structural confirmation and detects proton-bearing impurities. | Prone to boroxine interference; use a D₂O shake for clear results.[3] |
| LC-MS | Separates components by chromatography and confirms the mass of the desired product. Excellent for detecting trace-level impurities.[12][13] | Choose a suitable column (e.g., C18) and mobile phase. Can be used to quantify purity.[13] |
| Reverse-Phase HPLC-UV | A robust method for purity analysis and quantification, especially for aromatic compounds with a UV chromophore.[14] | Retention of hydrophilic boronic acids can be challenging; method development may be needed.[14] |
| TLC with Staining | A quick, qualitative check for reaction completion and purity. | Boronic acids are often not UV-active. Use a selective stain like alizarin, which fluoresces yellow under 366 nm light in the presence of boronic acids.[15][16] |
Q2: How should I store this compound?
A: Arylboronic acids should be stored in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen). Over time, exposure to atmospheric moisture can facilitate decomposition, while exposure to air and light can cause oxidation. Even in a sealed bottle at room temperature, the compound can slowly dehydrate to its boroxine.[3] For long-term storage, refrigeration is recommended.
Q3: Can I use recrystallization for purification?
A: Yes, recrystallization can be a very effective final purification step if your compound is crystalline and you have a suitable solvent system.[6] Common solvents to try include hot water, ethyl acetate/hexane mixtures, or dichloroethane.[6][7] The key is to identify a solvent or solvent pair in which the boronic acid has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain soluble.
References
- 1. researchgate.net [researchgate.net]
- 2. Boroxine - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. research.wur.nl [research.wur.nl]
Preventing deboronation side reactions of phenylboronic acids
A Senior Application Scientist's Guide to Preventing Deboronation Side Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of phenylboronic acids, focusing on the prevention of deboronation side reactions. As your Senior Application Scientist, my goal is to explain the causality behind these experimental challenges and provide robust, field-proven solutions.
Troubleshooting Guide: Diagnosing and Solving Deboronation in Your Reactions
This section addresses specific issues you may encounter during your experiments. Each question is designed to reflect a common laboratory problem, followed by a detailed explanation of the cause and a step-by-step protocol for resolution.
Question 1: My Suzuki-Miyaura coupling reaction has a low yield, and I've identified the corresponding arene (Ar-H) byproduct. What is causing this?
Answer: This is a classic symptom of a deboronation side reaction, specifically protodeboronation .[1] This reaction cleaves the carbon-boron bond and replaces it with a carbon-hydrogen bond, consuming your starting material and generating an undesired arene byproduct.[1] The efficiency of your desired cross-coupling is a race against this degradation pathway. If the catalytic cycle of the Suzuki reaction is slow, the boronic acid is exposed to degrading conditions for longer, increasing the likelihood of protodeboronation.[2]
There are two primary mechanisms for protodeboronation:
-
Base-Catalyzed: This is the most common pathway in Suzuki-Miyaura reactions. It involves a pre-equilibrium where a hydroxide ion attacks the boronic acid to form a more reactive boronate species ([ArB(OH)₃]⁻). This is followed by a rate-limiting reaction with a proton source (like water) to cleave the C-B bond.[1][3]
-
Acid-Catalyzed: This pathway involves the reaction of the boronic acid with a strong acid, which is less common under the basic conditions of most cross-coupling reactions but can be relevant depending on the substrate or additives.[1][4]
Below is a workflow to diagnose and solve this issue.
Caption: A decision-making workflow for troubleshooting protodeboronation.
Question 2: My phenylboronic acid appears to be degrading even before the reaction, or during workup. Could this be due to oxidation?
Answer: Yes, oxidative deboronation is another significant degradation pathway, converting the boronic acid into a phenol and boric acid.[5] This process is particularly relevant in biological or pharmaceutical contexts where reactive oxygen species (ROS) are present, but it can also occur in the lab if your reaction is exposed to air (oxygen), especially with certain catalysts or under specific pH conditions.[5][6]
The mechanism involves the attack of a nucleophilic oxygen species (like hydrogen peroxide) on the empty p-orbital of the boron atom.[5] This is followed by a 1,2-shift where the phenyl group migrates from the boron to the oxygen, leading to a labile boric ester that rapidly hydrolyzes.[5]
Strategies to Mitigate Oxidative Deboronation:
-
Inert Atmosphere: Always run your reactions under an inert atmosphere (Nitrogen or Argon) to minimize exposure to oxygen. Degassing your solvents before use is a critical step.[7]
-
Control of ROS: In biological systems, this is more challenging. However, in chemical synthesis, avoid reagents or conditions known to generate peroxides or other ROS.
-
Structural Modification: The stability of boronic acids towards oxidation can be dramatically improved through structural changes.
-
Cyclic Esters: Converting the boronic acid to a cyclic boronate ester can modestly enhance oxidative stability.[6]
-
Boralactones: Intramolecular ligation, such as forming a boralactone with a pendant carboxyl group, has been shown to increase stability by up to 10,000-fold.[5] This increased resistance comes from diminishing the stabilization of the developing empty p-orbital on the boron during the rate-limiting step of oxidation.[5][6]
-
Question 3: My heteroaromatic boronic acid (e.g., 2-pyridylboronic acid) is exceptionally unstable, even under neutral pH. Why does this happen and how can I use it successfully?
Answer: Basic heteroaromatic boronic acids, particularly those with a nitrogen atom positioned to interact with the boronic acid group (like 2-pyridylboronic acid), exhibit unique and rapid deboronation mechanisms.[1][8]
The key issue is the formation of a zwitterionic species at neutral pH. This zwitterion is highly prone to rapid, unimolecular fragmentation of the C-B bond, leading to extremely fast protodeboronation.[1][8] Interestingly, adding a strong acid or base can actually reduce the rate of deboronation by shifting the equilibrium away from this highly reactive zwitterionic form.[1]
Solutions for Unstable Heteroaromatic Boronic Acids:
-
Use a Protected Form (Slow Release Strategy): This is the most effective approach. By using a stable derivative, you keep the concentration of the free, unstable boronic acid low throughout the reaction.[1]
-
MIDA Boronate Esters: These are highly stable crystalline solids that slowly release the boronic acid under basic conditions. This strategy is excellent for cross-coupling reactions involving unstable boronic acids.[1][9]
-
Organotrifluoroborates (R-BF₃K): These salts are also more stable than the corresponding boronic acids and release them slowly under the reaction conditions.
-
-
Optimize pH: Avoid neutral pH where the zwitterion is dominant. The reaction should be run under sufficiently basic conditions to favor the boronate form.
-
Use Additives: Metal additives, such as copper or zinc salts, can sometimes attenuate the rate of deboronation for certain heteroaromatics like 2-pyridyl systems by coordinating to the nitrogen and blocking detrimental interactions.[10][11]
Frequently Asked Questions (FAQs)
Q1: What are the main factors that influence the rate of protodeboronation?
Answer: Several factors critically influence the rate of protodeboronation. Understanding these allows for rational optimization of your reaction conditions.
| Factor | Effect on Protodeboronation | Rationale & Recommendations |
| Base Strength | Strong bases (NaOH, KOH) accelerate deboronation. | Strong bases generate a higher concentration of the reactive boronate anion. Recommendation: Use weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2] |
| Water | Presence of water promotes deboronation. | Water acts as the proton source for the final C-B bond cleavage and can hydrolyze more stable boronic esters back to the less stable acids.[2][12] Recommendation: Use anhydrous solvents, dry all glassware, and consider adding 4Å molecular sieves.[2] |
| Temperature | Higher temperatures increase the rate of deboronation. | The activation energy for deboronation can be lower than that of the desired cross-coupling. Recommendation: Run the reaction at the lowest temperature that allows for efficient catalytic turnover (e.g., 60-80 °C).[2] |
| Aryl Substituents | Electron-donating groups can increase rates; highly electron-withdrawing groups can also increase rates via different mechanisms. | The effect is complex. Electron-donating groups can stabilize the transition state for electrophilic cleavage, while very electron-deficient arenes can undergo deboronation via an aryl anionoid pathway.[4][10][13] Recommendation: Be aware that electronically rich or highly deficient phenylboronic acids may require more careful optimization or protection. |
| Catalyst Efficiency | Slow catalysis leads to more deboronation. | A slow productive reaction simply allows more time for the side reaction to occur.[2] Recommendation: Use highly active catalyst systems (e.g., Buchwald-type biarylphosphine ligands) and consider increasing catalyst loading if necessary.[2] |
Q2: Are boronic esters always more stable than boronic acids?
Answer: It is a common assumption that converting a boronic acid to an ester (like a pinacol ester) always imparts greater stability. While this is often true, especially for storage and handling, the reality under basic aqueous reaction conditions is more nuanced.[3][12]
-
General Stability: Pinacol esters are popular because the bulky methyl groups can sterically hinder the approach of water or hydroxide, slowing hydrolysis back to the more susceptible boronic acid.[9][14]
-
Hydrolysis is Key: Recent studies have shown that for many esters, the dominant pathway for deboronation under reaction conditions is actually pre-hydrolysis of the ester back to the boronic acid, which then undergoes protodeboronation.[3][12] Therefore, the hydrolytic stability of the ester is a critical factor.
-
Ester Structure Matters: Not all esters are created equal. The degree of protection is highly dependent on the diol used. For instance, some six-membered ring esters can lead to faster protodeboronation than the parent boronic acid.[13]
Caption: Equilibrium between a boronic acid and its more stable ester form.
Q3: What are the best practices for storing and handling phenylboronic acids?
Answer: Proper storage and handling are crucial to prevent degradation before your experiment begins.
-
Storage Conditions: Store phenylboronic acids in a cool, dark, and dry place. A desiccator or a glovebox is ideal. Many boronic acids are white, crystalline solids; if yours is discolored or clumpy, it may be a sign of decomposition.[15]
-
Dehydration and Boroxine Formation: Phenylboronic acids can dehydrate, especially upon heating, to form their trimeric anhydrides, known as boroxines.[15][16] While boroxines are often competent in cross-coupling reactions (as they can hydrolyze back to the monomeric acid in situ), their formation changes the molecular weight and can lead to inconsistencies in stoichiometry. Storing them dry minimizes this.
-
Minimize Air Exposure: As discussed, oxidative degradation is a risk. Keep containers tightly sealed and consider flushing with an inert gas like argon or nitrogen before sealing for long-term storage.
-
Use Protected Forms for Long-Term Storage: For particularly valuable or unstable boronic acids, consider converting the entire batch to a more stable form, such as a pinacol or MIDA ester, for storage.[9]
Q4: How can I analytically confirm that deboronation is occurring?
Answer: If you suspect deboronation, you can confirm it by analyzing your crude reaction mixture.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is often the most straightforward method. You can identify your starting materials, the desired product, and the deboronated byproduct (Ar-H) by their respective retention times and mass-to-charge ratios.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy:
-
¹H NMR: The appearance of new aromatic signals corresponding to the Ar-H byproduct is a clear indicator. These signals will often be in a clean, predictable region of the spectrum.
-
¹¹B NMR: This technique can be used to monitor the boronic acid species directly. The disappearance of the boronic acid signal and the appearance of a signal for boric acid can confirm the reaction.
-
¹⁹F NMR: If you are working with fluorine-containing arylboronic acids, ¹⁹F NMR is an extremely sensitive and clean technique to monitor the reaction progress and detect byproducts.[10][12]
-
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is suitable for volatile byproducts and can be used to quantify the amount of Ar-H formed.
Experimental Protocol: Synthesis of a Phenylboronic Acid Diethanolamine Ester
To improve the stability of a problematic phenylboronic acid, converting it to a diethanolamine (DEA) adduct is a simple, effective, and often crystalline alternative to MIDA or pinacol esters. These "dabornates" are air- and water-stable solids.[17]
Materials:
-
Phenylboronic acid (1.0 eq)
-
Diethanolamine (1.1 eq)
-
Dichloromethane (DCM) or Toluene
-
Stir plate and magnetic stir bar
-
Glass vial or round-bottom flask
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Add the phenylboronic acid and a stir bar to a glass vial.
-
Add a solvent such as dichloromethane or toluene to dissolve or suspend the boronic acid.
-
While stirring, add diethanolamine (1.1 equivalents) dropwise to the mixture.[17]
-
A precipitate will often form almost immediately as the stable adduct is created.[17]
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent (the one used for the reaction) to remove any excess diethanolamine.
-
Dry the resulting white, crystalline solid under vacuum.
-
This stable diethanolamine ester can be stored and used directly in Suzuki-Miyaura coupling reactions, where the protic solvent or basic conditions will facilitate the release of the active boronic acid.[17]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. pnas.org [pnas.org]
- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 7. reddit.com [reddit.com]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. Yoneda Labs [yonedalabs.com]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 16. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Strategies to Improve Yield for Boronic Acid Synthesis
Welcome to our dedicated technical support center for boronic acid synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common challenges encountered during the preparation of boronic acids and their derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
This resource is structured to provide direct answers to common problems, offer preventative strategies, and explain the "why" behind experimental choices, ensuring a deeper understanding and more successful outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during boronic acid synthesis in a practical question-and-answer format.
Question 1: I am observing very low or no yield of my desired boronic acid/ester. What are the likely causes and how can I fix this?
Answer:
Low or no product yield is a frequent issue that can often be traced back to a few critical factors. Let's break down the potential culprits and their solutions.
Potential Cause 1: Inactive Catalyst or Ligand
The palladium catalyst is the heart of many borylation reactions, particularly the Miyaura borylation. If the catalyst is not active, the reaction will not proceed.
-
Troubleshooting Steps:
-
Use a Pre-catalyst: Consider using a commercially available, air-stable palladium pre-catalyst which can be more reliable than generating the active Pd(0) species in situ.
-
Ligand Choice is Crucial: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For sterically hindered substrates, bulky, electron-rich phosphine ligands like SPhos or RuPhos can be highly effective.[1][2] The choice of ligand can significantly impact reaction efficiency.[3]
-
Proper Handling: Ensure that both the catalyst and ligands are stored under an inert atmosphere to prevent degradation.
-
Potential Cause 2: Issues with the Base
The base plays a critical role in the catalytic cycle, but an inappropriate choice can be detrimental.
-
Troubleshooting Steps:
-
Base Strength and Solubility: The base must be strong enough to facilitate the reaction but not so strong as to cause significant side reactions. The solubility of the base in the reaction solvent is also important.
-
Consider Lipophilic Bases: For the Miyaura borylation, switching to a lipophilic base like potassium 2-ethylhexanoate can significantly improve yields and allow for milder reaction conditions (e.g., lower temperatures).[4][5][6] This is because some common bases, like potassium acetate, can have an inhibitory effect on the catalyst.[5]
-
Potential Cause 3: Presence of Oxygen
Many borylation reactions, especially those using palladium catalysts, are highly sensitive to oxygen.[7][8] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), rendering it inactive.
-
Troubleshooting Steps:
-
Thorough Degassing: Ensure all solvents are thoroughly degassed before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.
-
Potential Cause 4: Poor Quality Starting Materials
The purity of your starting materials, including the aryl/alkyl halide and the boron source (e.g., bis(pinacolato)diboron, B₂pin₂), is paramount.
-
Troubleshooting Steps:
-
Purify Starting Materials: If in doubt, purify your starting materials before use.
-
Check Boron Reagent Quality: B₂pin₂ can degrade over time. It's advisable to use a fresh bottle or one that has been properly stored.
-
Question 2: My reaction is producing a significant amount of homocoupled and/or protodeboronated byproducts. How can I minimize these?
Answer:
The formation of homocoupled (aryl-aryl) and protodeboronated (aryl-H) products are two of the most common side reactions that compete with your desired borylation, directly impacting your yield.
Understanding the Side Reactions:
-
Homocoupling: This occurs when two molecules of your starting aryl halide couple together. It is often promoted by the presence of oxygen and can be a sign of suboptimal catalyst performance.[8]
-
Protodeboronation: This is the loss of the boronic acid/ester group and its replacement with a hydrogen atom.[9] This is often catalyzed by residual acid or base, especially in the presence of water.[10]
Strategies for Minimization:
-
Optimize Reaction Conditions:
-
Temperature Control: For lithium-halogen exchange reactions, maintaining a very low temperature (e.g., -78 °C) is critical to prevent side reactions.[11]
-
Reaction Time: Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times, which can increase the likelihood of byproduct formation.
-
-
Careful Reagent Addition:
-
In lithium-halogen exchange reactions, add the organolithium reagent dropwise to a cold solution of your aryl halide to maintain temperature control and minimize localized high concentrations.[11]
-
-
Choice of Boron Reagent:
-
When using organolithium or Grignard reagents, ensure your boron source (e.g., triisopropyl borate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is anhydrous to prevent quenching of the reactive organometallic intermediate, which leads to protodeboronation.[11]
-
-
Effective Work-up:
-
Carefully control the pH during the work-up to avoid extremes that can promote protodeboronation.
-
Question 3: I'm struggling to purify my boronic acid. It seems to be unstable on silica gel. What are my options?
Answer:
The purification of boronic acids can be challenging due to their propensity to dehydrate into cyclic boroxines or undergo decomposition on silica gel.[12] Boronate esters, while generally more stable, can also be prone to hydrolysis on silica.[13][14]
Here are several effective purification strategies:
Method 1: Recrystallization
-
This is often the simplest and most effective method for obtaining pure, crystalline boronic acids.[15] Experiment with different solvent systems. Hot water or hot ethanol can be effective for some aryl boronic acids.[16]
Method 2: Derivatization and Extraction
-
Diethanolamine Adduct Formation: Reacting the crude boronic acid with diethanolamine can form a stable, crystalline adduct that often precipitates from solution, leaving impurities behind. The pure boronic acid can then be liberated by treatment with an acid.[16]
-
Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base.[17] These salts are often soluble in an aqueous layer and can be separated from non-polar organic impurities. Subsequent acidification of the aqueous layer will regenerate the pure boronic acid, which can then be extracted into an organic solvent.[17]
Method 3: Alternative Chromatography
-
Neutral Alumina: For boronate esters that are sensitive to the acidic nature of silica gel, column chromatography using neutral alumina can be a good alternative.[15]
-
Boric Acid-Treated Silica Gel: Impregnating silica gel with boric acid has been shown to be effective for the purification of pinacol boronate esters by suppressing their over-adsorption and degradation.[18]
-
Reversed-Phase Chromatography (C18): This can be an option, but care must be taken as some boronic acids may still be difficult to handle, and removal of the aqueous mobile phase can be problematic.
Question 4: Should I synthesize the boronic acid or the corresponding boronate ester (e.g., pinacol ester)?
Answer:
The choice between a boronic acid and a boronate ester involves a fundamental trade-off between reactivity and stability.[9]
| Feature | Boronic Acids | Boronate Esters (e.g., Pinacol Esters) |
| Reactivity | Generally more reactive, leading to faster reaction times in cross-coupling reactions.[9] | Generally less reactive, may require harsher conditions or longer reaction times.[9] |
| Stability | Less stable; susceptible to oxidation, protodeboronation, and formation of boroxines.[9][19] | Significantly more stable, often crystalline solids that are easier to handle, purify, and store.[9][19] |
| Purification | Can be challenging to purify by chromatography. | Generally easier to purify by column chromatography.[9] |
| Handling | Can be more difficult to handle due to lower stability. | Easier to handle and weigh accurately. |
Recommendation:
-
Choose a boronic acid when:
-
Maximizing reaction rate is the primary goal.
-
The reagent will be used immediately after synthesis.
-
-
Choose a boronate ester when:
-
Stability, ease of handling, and long-term storage are critical.
-
The compound needs to be purified by chromatography.
-
It is a multi-step synthesis where a stable intermediate is advantageous.
-
It is worth noting that many boronate esters are thought to hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions.[9]
Frequently Asked Questions (FAQs)
Q: What is the role of the ligand in a palladium-catalyzed borylation reaction? A: The ligand plays several crucial roles: it stabilizes the palladium catalyst, preventing its decomposition; it influences the catalyst's reactivity and selectivity; and it facilitates key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3] The steric and electronic properties of the ligand can be tuned to optimize the reaction for specific substrates.[1][2]
Q: Can I use water as a solvent for Miyaura borylation? A: Yes, under certain conditions. The use of specific ligands, such as SPhos, and micellar conditions can enable efficient borylation of aryl bromides in water, offering a "greener" alternative to organic solvents.[20]
Q: How can I monitor the progress of my borylation reaction? A: Common analytical techniques for monitoring reaction progress include Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS).[21] These methods can help you determine when the reaction is complete and identify the formation of any major byproducts.[22][23]
Q: My boronate ester seems to be hydrolyzing during work-up or storage. How can I prevent this? A: Boronate esters, particularly pinacol esters, are susceptible to hydrolysis.[13][24] To minimize this, avoid prolonged exposure to moisture and acidic or basic aqueous conditions.[25] When performing a work-up, use anhydrous drying agents and minimize the time the compound is in contact with any aqueous phase. For storage, keep the compound in a tightly sealed container under an inert atmosphere, preferably in a desiccator.
Experimental Protocols & Diagrams
Protocol: Optimized Miyaura Borylation of an Aryl Bromide
This protocol incorporates best practices for achieving high yields, including the use of a lipophilic base and an effective ligand.
Materials:
-
Aryl bromide (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 - 2 mol%)
-
SPhos (1 - 4 mol%)
-
Potassium 2-ethylhexanoate (2.0 - 3.0 equiv)[5]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
Inert Atmosphere: To a flame-dried or oven-dried reaction flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, bis(pinacolato)diboron, palladium(II) acetate, SPhos, and potassium 2-ethylhexanoate.
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this process three times. Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 35-80 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.[5]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (or neutral alumina if the product is sensitive) or by recrystallization to obtain the desired aryl boronate ester.
Diagram: Troubleshooting Low Yield in Boronic Acid Synthesis
Caption: A logical workflow for diagnosing and solving low yield issues in boronic acid synthesis.
Diagram: The Catalytic Cycle of the Miyaura Borylation
Caption: The key steps in the palladium-catalyzed Miyaura borylation reaction.
References
- 1. Efficient monophosphorus ligands for palladium-catalyzed Miyaura borylation. | Semantic Scholar [semanticscholar.org]
- 2. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 3. Ligand-Promoted Borylation of C(sp3)–H Bonds with Pd(II) Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Development and Scale-up of a Miyaura Borylation Process [carbogen-amcis.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 20. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 21. benchchem.com [benchchem.com]
- 22. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. waters.com [waters.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02278B [pubs.rsc.org]
Technical Support Center: Stability and Long-Term Storage of (3-(tert-Butylcarbamoyl)phenyl)boronic acid
Welcome to the technical support center for (3-(tert-Butylcarbamoyl)phenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Given the inherent sensitivities of the arylboronic acid functional group, proper handling and storage are paramount to ensuring experimental success and reproducibility. This document provides in-depth answers to common questions, troubleshooting workflows for stability-related issues, and validated protocols to maintain the integrity of your material.
Section 1: FAQs - Understanding the Stability Profile of this compound
This section addresses the fundamental chemical principles governing the stability of your boronic acid. Understanding these pathways is the first step toward preventing degradation.
Q1: What are the primary chemical pathways through which my this compound can degrade?
Arylboronic acids, while invaluable in synthesis, are susceptible to several key degradation pathways. The three most common are protodeboronation, oxidation, and formation of anhydrides (boroxines).
-
Protodeboronation: This is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively destroying your starting material and generating the corresponding inactive arene (N-tert-butyl-2-phenylacetamide) and boric acid.[1][2] This process is often accelerated by moisture, heat, and the presence of acids or bases.[1][2][3] It is a well-documented side reaction in cross-coupling chemistry and a primary concern during long-term storage.[2]
-
Oxidation: The boronic acid moiety is prone to oxidation, particularly by atmospheric oxygen or other oxidizing agents, which converts it into the corresponding phenol.[4][5] This process can generate radical species and may be accelerated by heat and light.[4][6] The resulting phenolic impurity is inactive in most cross-coupling reactions and can complicate purification.
-
Boroxine Formation: In the solid state or under dehydrating conditions, three molecules of boronic acid can lose three molecules of water to form a stable, six-membered cyclic anhydride called a boroxine.[6] While this is often a reversible process upon exposure to water or during reaction workup, it alters the molecular weight of the solid. This can lead to significant errors when weighing the material for a reaction, as the boroxine form is ~15% lighter than the free acid form.
Figure 1: Key degradation and transformation pathways for arylboronic acids.
Q2: What are the ideal long-term storage conditions for solid this compound?
To mitigate the degradation pathways described above, strict storage protocols are essential. We have consolidated supplier recommendations and best practices from the literature into the following table.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C | Reduces the rate of all chemical degradation pathways (protodeboronation, oxidation).[7][8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation by displacing atmospheric oxygen.[8] |
| Moisture | Store in a tightly sealed container, preferably within a desiccator. | Minimizes water availability for hydrolysis and subsequent protodeboronation.[9] |
| Light | Store in an opaque or amber vial. | Protects the compound from light-catalyzed oxidation. |
Q3: Is it acceptable to store this compound in solution?
Long-term storage in solution is strongly discouraged . Solvents, particularly protic solvents like methanol or residual water in aprotic solvents, dramatically accelerate the rate of protodeboronation.[1] If a solution must be prepared for short-term use (i.e., within a single day's experiments), use a high-purity, anhydrous, aprotic solvent (e.g., dioxane, THF) that has been de-gassed. Prepare the solution under an inert atmosphere and use it immediately. Never store boronic acid solutions for multiple days.
Q4: How can I assess the quality of my boronic acid after it has been in storage?
If you suspect degradation, a quick quality control (QC) check is advisable before committing the material to a large-scale or critical reaction.
-
Visual Inspection: Caking, clumping, or discoloration can indicate moisture uptake or degradation.
-
¹H NMR Spectroscopy: This is the most effective method. Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆). Look for the disappearance of the B(OH)₂ protons (a broad singlet) and the appearance of new aromatic signals corresponding to the protodeboronated product or phenolic byproducts.
-
LC-MS Analysis: This can provide a quantitative assessment of purity and help identify the mass of any degradation products.
Section 2: Troubleshooting Guide for Stability-Related Failures
Scenario: Your cross-coupling reaction (e.g., Suzuki-Miyaura) using stored this compound has resulted in a low yield or complete failure. You suspect reagent degradation is the cause.
This workflow provides a logical path to diagnose and solve the problem.
Figure 2: Troubleshooting workflow for failed reactions due to boronic acid instability.
Section 3: Protocols for Handling, Storage, and Quality Control
Adherence to standardized protocols is the most effective way to ensure the long-term viability of your boronic acid reagents.
Protocol 1: Standard Procedure for Aliquoting and Storing
-
Preparation: Move the sealed manufacturer's bottle of this compound, along with smaller amber glass vials, spatulas, and balances, into an inert atmosphere glovebox. If a glovebox is unavailable, use a glove bag flushed with argon or nitrogen.
-
Equilibration: Allow the sealed container to warm to ambient temperature inside the inert atmosphere for at least 30-60 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Aliquoting: Open the main container and quickly portion the desired amounts of the powder into the smaller, pre-labeled vials. Work efficiently to minimize exposure time.
-
Sealing: Tightly cap each aliquot vial. For extra protection, wrap the cap threads with Parafilm®.
-
Storage: Place the newly created aliquot vials and the main stock bottle inside a desiccator.
-
Refrigeration: Place the entire desiccator into a refrigerator set to 2–8 °C. Only remove the specific aliquot needed for an experiment, and always allow it to warm to room temperature before opening.
Protocol 2: Rapid Quality Control via ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the stored boronic acid into a clean NMR tube.
-
Solvent Addition: Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is useful as it will show the B(OH)₂ protons.
-
Analysis: Acquire a standard ¹H NMR spectrum.
-
Data Interpretation:
-
Pristine Sample: Expect clean aromatic signals corresponding to the product structure and a characteristic broad singlet for the two protons of the B(OH)₂ group.
-
Protodeboronation: Look for a new set of aromatic signals matching the spectrum of N-tert-butyl-2-phenylacetamide. The integration of these signals relative to the desired product signals will quantify the extent of degradation.
-
Oxidation: The appearance of new aromatic signals and a new phenolic -OH proton signal (typically a broad singlet downfield) indicates oxidation.
-
Boroxine: The B(OH)₂ signal will be diminished or absent. The aromatic signals should remain sharp. The presence of boroxine can be confirmed by adding a drop of D₂O, which should hydrolyze the boroxine back to the boronic acid, causing the B(OH)₂ signal to reappear (or the B(OD)₂ signal to not be visible, while sharpening the aromatic peaks).
-
Section 4: Advanced Strategy - Proactive Stabilization
For projects requiring the utmost stability or for challenging syntheses, consider converting the boronic acid to a more robust derivative before long-term storage. Boronic esters, formed by reacting the boronic acid with a diol, offer significantly enhanced stability against both protodeboronation and oxidation.[10][11]
-
Pinacol Esters (ArBpin): These are common derivatives that offer improved stability and are often compatible with silica gel chromatography, simplifying purification.[12][13]
-
MIDA Esters (N-methyliminodiacetic acid boronates): These are exceptionally stable, often crystalline solids that can be stored on the benchtop for extended periods.[14][15] They are designed for "slow-release" of the active boronic acid under specific basic conditions used in cross-coupling reactions, which can solve problems of both storage instability and premature decomposition during a reaction.[14][15]
This conversion is a proactive measure that transforms a potentially unstable reagent into a reliable, bench-stable building block, embodying the principles of robust process development.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. chemscene.com [chemscene.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 12. mdpi.com [mdpi.com]
- 13. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Optimizing Boronic Acid Reactions
Welcome to the Technical Support Center for optimizing boronic acid reactions, with a primary focus on the widely utilized Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in your synthetic endeavors.
Troubleshooting Guide: Addressing Common Issues in Boronic Acid Reactions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter.
Q1: My Suzuki-Miyaura reaction is showing low to no conversion of my starting materials. What are the likely causes and how can I fix it?
Low conversion is a frequent issue stemming from several potential sources within the catalytic cycle. A systematic approach is key to identifying the root cause.
Possible Cause 1: Inefficient Catalyst Activation or Deactivation
-
Expertise & Experience: The true catalyst in most Suzuki-Miyaura reactions is a Palladium(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state.[1][2] This reduction can be inefficient or, conversely, the active Pd(0) catalyst can be unstable and decompose into inactive palladium black.[1][3]
-
Troubleshooting Steps:
-
Ensure Proper Degassing: Oxygen can oxidize the active Pd(0) catalyst.[4] Thoroughly degas your solvent and reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst.[5]
-
Switch to a Pre-formed Catalyst: Consider using a commercially available, air-stable Pd(0) source like Pd(PPh₃)₄ or advanced pre-catalysts (e.g., Buchwald or PEPPSI systems) that are designed for clean and efficient generation of the active catalyst.[1][6]
-
Check Catalyst Loading: While lower catalyst loading is desirable, for challenging substrates, you may need to increase the loading to 1-2 mol%.[7]
-
Possible Cause 2: Suboptimal Ligand Choice
-
Expertise & Experience: The ligand is not just a spectator; it critically influences the catalyst's stability and reactivity.[8] The electronic and steric properties of the ligand must be matched to the substrates. For instance, electron-rich and sterically bulky ligands facilitate the oxidative addition of less reactive aryl chlorides and promote the final reductive elimination step.[1][9]
-
Troubleshooting Steps:
-
Screen a Panel of Ligands: There is no universal ligand.[10] For electron-rich or sterically hindered aryl halides, try bulky, electron-rich phosphine ligands like SPhos, XPhos, or tBu₃P.[5] N-heterocyclic carbene (NHC) ligands are also excellent alternatives known for high activity and stability.[8]
-
Consider Bidentate vs. Monodentate Ligands: Bidentate ligands like dppf can offer greater stability to the palladium center, while monodentate ligands can sometimes provide higher activity.[9]
-
Q2: I'm observing significant formation of side products, such as homocoupled boronic acid and dehalogenated starting material. How can I minimize these?
Side product formation points to specific, competing reaction pathways that can often be suppressed by adjusting the reaction parameters.
Side Product: Homocoupling of Boronic Acid (R¹-B(OH)₂ → R¹-R¹)
-
Expertise & Experience: Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[1] It can occur when the transmetalation or reductive elimination steps are slow compared to the reaction between two boronic acid molecules at the palladium center.
-
Mitigation Strategies:
-
Rigorous Degassing: As with catalyst deactivation, minimizing oxygen is crucial to suppress homocoupling.[1]
-
Controlled Addition of Boronic Acid: Adding the boronic acid slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling pathway.
-
Use of an Appropriate Base: A carefully chosen base can facilitate the desired transmetalation without promoting side reactions.
-
Side Product: Dehalogenation of Aryl Halide (R²-X → R²-H)
-
Expertise & Experience: Dehalogenation occurs when the palladium intermediate reacts with a hydride source in the reaction mixture before it can couple with the boronic acid.[1] Common hydride sources can be the solvent (e.g., alcohols) or certain bases.
-
Mitigation Strategies:
Q3: My reaction works well with aryl bromides and iodides, but fails with aryl chlorides. How do I choose a catalyst for these less reactive substrates?
Aryl chlorides are notoriously less reactive due to the strong C-Cl bond, making the initial oxidative addition step of the catalytic cycle challenging.[4][9]
-
Expertise & Experience: Overcoming this high activation barrier requires a highly active catalyst system. The key is to use a palladium center that is both electron-rich and not sterically encumbered from approaching the C-Cl bond.
-
Catalyst System Recommendations for Aryl Chlorides:
-
Electron-Rich, Bulky Ligands: This is the most critical factor. Ligands such as tri-tert-butylphosphine (P(tBu)₃), SPhos, XPhos, and other Buchwald-type biaryl phosphine ligands are designed to increase the electron density on the palladium, which facilitates the oxidative addition into the C-Cl bond.[9] N-heterocyclic carbene (NHC) ligands are also highly effective.
-
Stronger Bases: A stronger base, such as K₃PO₄, is often required to facilitate the transmetalation step with less reactive coupling partners.[12]
-
Higher Temperatures: Reactions with aryl chlorides often require higher temperatures (e.g., >100 °C) to proceed at a reasonable rate.[7]
-
Frequently Asked Questions (FAQs)
1. What is the difference between using a boronic acid and a boronate ester (e.g., pinacol ester)?
This choice represents a trade-off between reactivity and stability.[13]
-
Boronic Acids (R-B(OH)₂): Generally more reactive, often leading to faster reaction rates. However, they are prone to decomposition via protodeboronation (replacement of the boronic acid group with a hydrogen) and trimerization to form boroxines, especially in the presence of water.[5][13][14]
-
Boronate Esters (e.g., R-Bpin): Significantly more stable, making them easier to handle, purify, and store.[5][13] This stability comes at the cost of slower reaction rates, as the ester must typically be hydrolyzed in situ to the active boronic acid. They are an excellent choice to prevent protodeboronation of sensitive substrates.[1]
2. How do I select the right base for my Suzuki-Miyaura reaction?
The base plays a crucial role in the transmetalation step, but its choice is highly substrate-dependent.[5][12] There are generally two proposed mechanisms for its role. A comparative table of common bases is provided below.
| Base | Typical Substrates | Average Yield Range | Notes |
| K₂CO₃ | Aryl bromides, aryl iodides | 85-98% | A versatile and commonly used weak base. Often used with aqueous solvent mixtures.[12] |
| Cs₂CO₃ | Challenging couplings, sterically hindered substrates | 90-99% | More soluble and basic than K₂CO₃, often showing a beneficial "caesium effect".[12] |
| K₃PO₄ | Aryl chlorides, nitrogen-containing heterocycles | 90-99% | A strong, non-nucleophilic base, particularly effective for less reactive substrates.[5][12] |
| Organic Amines (e.g., Et₃N) | - | Variable | Can act as both a base and a ligand. May lead to dehalogenation side products. |
| KF | Substrates with base-sensitive functional groups | Moderate to high | Fluoride ions are thought to activate the boronic acid. Can be a milder option to prevent ester hydrolysis.[15] |
3. What is the role of the solvent in catalyst selection and reaction outcome?
The solvent influences reagent solubility, catalyst stability, and can even alter reaction selectivity.[7][16]
-
Polar Aprotic Solvents (e.g., DMF, Dioxane, THF): Good general-purpose solvents that dissolve a wide range of organic substrates and catalysts.[11]
-
Apolar Solvents (e.g., Toluene): Often used for reactions at higher temperatures.
-
Protic Solvents (e.g., H₂O, Alcohols): Often used as a co-solvent with an organic solvent. Water can be beneficial for the solubility of inorganic bases and can accelerate the reaction. However, it can also promote protodeboronation of the boronic acid.[5][17] In some cases, solvent choice can dramatically switch the chemoselectivity of a reaction.[16]
Experimental Protocols & Visualizations
Protocol: General Procedure for Catalyst/Ligand Screening
This protocol provides a framework for systematically optimizing the catalyst system for a new Suzuki-Miyaura coupling.
-
Preparation: To an array of reaction vials, add the aryl halide (1.0 equiv) and the boronic acid or ester (1.2-1.5 equiv).
-
Base Addition: Add the chosen base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst/Ligand Addition: In a glovebox or under an inert atmosphere, prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃) and various ligands. Add the appropriate amounts to each vial to achieve the desired catalyst loading (e.g., 1-2 mol% Pd) and Pd:ligand ratio (typically 1:2 for monodentate ligands).
-
Solvent and Standard: Add the degassed solvent and an internal standard (for GC or LC analysis) to each vial.
-
Reaction: Seal the vials and place them in a pre-heated reaction block. Stir at the desired temperature for a set time (e.g., 12-24 hours).
-
Analysis: Cool the reactions to room temperature, quench, and analyze by GC, LC, or TLC to determine conversion and yield.
Diagrams
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Common Issues in Boronic Acid Cross-Coupling
Welcome to the Technical Support Center for Boronic Acid Cross-Coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of the Suzuki-Miyaura reaction. Here, we move beyond simple protocols to explain the underlying science, empowering you to make informed decisions and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered when performing Suzuki-Miyaura cross-coupling reactions.
Q1: My Suzuki-Miyaura reaction is not working or giving very low yields. What are the first things I should check?
A1: When a Suzuki-Miyaura reaction fails or provides low yields, a systematic check of your reagents and reaction setup is the most effective starting point.[1] Begin by verifying the quality and stability of your boronic acid or boronate ester, as they can degrade over time.[1][2] Electron-deficient arylboronic acids are particularly prone to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][3] It is also crucial to assess the reactivity of your aryl halide partner, following the general trend of I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides are known to be more challenging and often necessitate specialized, highly active catalyst systems.[1] Finally, ensure the integrity of your palladium catalyst and phosphine ligands, as they are susceptible to degradation and oxidation, respectively.[1]
Q2: How critical is the exclusion of oxygen in my reaction setup?
A2: The rigorous exclusion of oxygen is paramount for the success of a Suzuki-Miyaura coupling.[1] The active catalytic species, Palladium(0), is readily oxidized in the presence of oxygen, rendering it inactive.[4] Similarly, phosphine ligands, which are essential for stabilizing the palladium catalyst and modulating its reactivity, are prone to oxidation.[1] Therefore, it is imperative to use anhydrous and thoroughly degassed solvents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1][5] Failure to do so can lead to catalyst deactivation and the formation of homocoupling byproducts.[4][6]
Q3: What is the primary role of the base in a Suzuki-Miyaura reaction, and how do I choose the right one?
A3: The base plays a multifaceted and critical role in the Suzuki-Miyaura catalytic cycle.[7] Its primary function is to activate the boronic acid for the crucial transmetalation step by forming a more nucleophilic boronate species.[7][8][9][10] The choice of base can significantly influence the reaction rate and overall yield.[7] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[7] The selection of an appropriate base is often dependent on the specific substrates, catalyst system, and solvent being used.[7] For instance, if your starting materials contain base-labile functional groups like esters, a milder base such as potassium fluoride (KF) may be a suitable choice.[9][11]
Q4: I'm observing a significant amount of a byproduct that corresponds to my starting boronic acid with a hydrogen replacing the boron group. What is happening and how can I prevent it?
A4: This common and often frustrating side reaction is known as protodeboronation.[3] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively consuming your nucleophilic partner.[3] This undesired reaction can be catalyzed by acid or base and is influenced by the reaction conditions and the electronic nature of the boronic acid's organic substituent.[3] To mitigate protodeboronation, consider using more stable boronic acid derivatives like MIDA boronates or organotrifluoroborates, which employ a "slow release" strategy of the active boronic acid.[3][12][13] Additionally, optimizing the reaction conditions to accelerate the desired cross-coupling can help to outcompete this decomposition pathway.[3]
In-Depth Troubleshooting Guides
This section provides detailed guidance for overcoming specific, persistent issues in your cross-coupling experiments.
Guide 1: Diagnosing and Overcoming Low Reaction Yields
Low yields can stem from a variety of factors. The following logical workflow can help pinpoint and address the root cause.
Figure 1. A logical workflow for troubleshooting low yields.
Causality Behind Experimental Choices:
-
Reagent Quality: The stability of boronic acids is a critical, yet often overlooked, factor.[2] Boronic acids can dehydrate to form cyclic boroxines or undergo protodeboronation, reducing the concentration of the active nucleophile. Using freshly prepared or purchased high-purity reagents is essential. For particularly unstable boronic acids, consider converting them to more robust boronate esters, such as pinacol esters.[2]
-
Inert Atmosphere: As previously mentioned, the Pd(0) catalyst is sensitive to oxygen.[1][4] Inefficient degassing of solvents or a leak in your reaction setup can lead to catalyst deactivation and the formation of palladium black, a common sign of catalyst precipitation.[14]
-
Reaction Parameters: Temperature plays a crucial role; while higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions.[5][15] It is often beneficial to screen a range of temperatures to find the optimal balance.[5][15] Additionally, ensure efficient stirring, especially in biphasic reaction mixtures, to maximize interfacial contact where the reaction occurs.[4]
-
Component Selection: The choice of base, ligand, and solvent are all interconnected and can significantly impact the reaction's success.[15] For example, a highly active, bulky, and electron-rich phosphine ligand can promote the oxidative addition of less reactive aryl chlorides.[16][17] The solvent system must solubilize all reagents and stabilize the catalytic species.[1]
Guide 2: Identifying and Minimizing Common Side Reactions
Understanding and controlling side reactions is key to achieving high purity and yield.
| Side Reaction | Description | Common Causes | Mitigation Strategies |
| Protodeboronation | Replacement of the boronic acid group with a hydrogen atom.[3] | Excess water, harsh basic conditions, prolonged reaction times.[5] | Use anhydrous reagents and solvents, employ a milder base, or use more stable boronate esters (e.g., MIDA or pinacol esters).[5][12] |
| Homocoupling | Dimerization of the boronic acid or aryl halide. | Presence of oxygen, use of Pd(II) precatalysts without efficient reduction to Pd(0).[4][6][18] | Thoroughly degas the reaction mixture and maintain an inert atmosphere.[4][5] Use a Pd(0) source or a precatalyst system that ensures efficient in situ reduction.[4][19] |
| Dehalogenation | Replacement of the halide on the electrophile with a hydrogen atom. | Strong reducing agents present as impurities, or certain reaction conditions with highly reactive organoboron compounds.[14] | Purify starting materials, and carefully select reaction conditions. |
Figure 2. The Suzuki-Miyaura catalytic cycle and common side reactions involving the boronic acid.
Guide 3: Purification Challenges with Boronic Acids and Cross-Coupled Products
Purification can be a significant hurdle in boronic acid chemistry.
Purifying Boronic Acids:
-
Recrystallization: This can be an effective method for purifying solid boronic acids.[20] Solvents such as benzene, dichloroethane, or ethyl acetate can be suitable.[20] For some aryl boronic acids, recrystallization from hot ethanol or water has proven successful.[21]
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be derivatized into salts by treatment with a base.[20][22] This allows for separation from non-acidic impurities through solvent extraction.[20][22] The pure boronic acid can then be regenerated by acidification.[20][22]
-
Chromatography: While standard silica gel chromatography can be challenging due to the potential for decomposition, it can be successful for low to mild polarity boronic acids.[20][23] The use of neutral alumina or boric acid-impregnated silica gel has also been reported to be effective for purifying boronate esters.[20][24]
Purifying Cross-Coupled Products:
-
Standard Workup: A typical workup involves quenching the reaction, followed by dilution with water and extraction with an organic solvent like ethyl acetate.[25][26] The combined organic layers are then dried and concentrated.[25]
-
Removal of Boron-Containing Byproducts: The inorganic byproducts of the Suzuki reaction are generally easy to remove through an aqueous workup.[27] However, residual boronic acid or its byproducts can sometimes co-elute with the desired product during chromatography. An aqueous base wash can help remove acidic boron species.
-
Chromatography: Flash column chromatography on silica gel is the most common method for purifying the final cross-coupled product.[28][29]
Experimental Protocols
The following are generalized, step-by-step protocols that should be optimized for specific substrates.
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol is a starting point and may require optimization of the catalyst, ligand, base, solvent, and temperature.[15][30][31][32]
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), boronic acid or boronate ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[25]
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen) by evacuating and backfilling the vessel three times.[1]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., a mixture of an organic solvent like 1,4-dioxane, THF, or toluene, and water).[1][27] Bubble the inert gas through the solution for 10-15 minutes to ensure complete deoxygenation.[1] Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, the ligand.[25]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 60-110 °C) with vigorous stirring.[28][33]
-
Monitoring: Monitor the progress of the reaction by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[25] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[25]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Degassing a Solvent
Properly degassing solvents is critical to prevent catalyst deactivation.
-
Freeze-Pump-Thaw: For the most rigorous degassing, place the solvent in a flask with a sidearm, freeze the solvent using liquid nitrogen, and then apply a vacuum to the flask. Close the flask to the vacuum, and then allow the solvent to thaw. The dissolved gases will bubble out of the solution. Repeat this cycle at least three times.
-
Sparging: A simpler method is to bubble an inert gas (argon or nitrogen) through the solvent via a long needle for at least 30 minutes. This will displace the dissolved oxygen.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 16. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
- 22. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 24. academic.oup.com [academic.oup.com]
- 25. benchchem.com [benchchem.com]
- 26. rose-hulman.edu [rose-hulman.edu]
- 27. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 28. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 29. organic-synthesis.com [organic-synthesis.com]
- 30. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 31. researchgate.net [researchgate.net]
- 32. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 33. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to (tert-Butylcarbamoyl)phenyl)boronic Acid Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its reliability in forming carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] A key component of this reaction is the organoboron reagent, typically a boronic acid, whose structure profoundly influences reaction outcomes.[1][4]
This guide provides an in-depth comparison of the ortho, meta, and para isomers of (tert-butylcarbamoyl)phenyl)boronic acid, offering experimental insights and mechanistic rationale to aid researchers in selecting the optimal isomer for their synthetic challenges.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of a Suzuki-Miyaura coupling is governed by a catalytic cycle involving a palladium catalyst.[1][5] The cycle comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The boronic acid plays its critical role during transmetalation, where the organic group is transferred from boron to the palladium(II) center.[6][7] The efficiency of this step is highly sensitive to the steric and electronic properties of the boronic acid.[8][9][10]
Caption: A simplified schematic of the Suzuki-Miyaura catalytic cycle.
Isomer Profiles: The Impact of Substituent Position
The reactivity of the (tert-butylcarbamoyl)phenyl)boronic acid isomers is dictated by the position of the tert-butylcarbamoyl group relative to the boronic acid. This positioning creates distinct steric and electronic environments that directly affect the transmetalation step.
-
Ortho Isomer: The bulky tert-butylcarbamoyl group is adjacent to the boronic acid. This proximity creates significant steric hindrance, which can impede the boronic acid's approach to the palladium catalyst.[8][11] This steric clash is a primary reason why ortho-substituted substrates often exhibit lower reactivity in Suzuki couplings.[4][9]
-
Meta Isomer: The substituent is positioned further from the reaction center. Consequently, steric hindrance is minimized. The electronic influence is primarily inductive (electron-withdrawing), which can slightly decrease the nucleophilicity of the aryl group being transferred.[4]
-
Para Isomer: The substituent is opposite the boronic acid, eliminating direct steric interference. Electronically, the amide group can exert a resonance-donating effect, increasing electron density on the carbon atom bound to boron. This enhanced nucleophilicity can facilitate the transmetalation step.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method for validation of (3-(tert-Butylcarbamoyl)phenyl)boronic acid purity
An expert guide to developing and validating a stability-indicating HPLC method for assessing the purity of (3-(tert-Butylcarbamoyl)phenyl)boronic acid, presented with in-depth technical rationale and comparative analysis against alternative technologies.
Introduction: The Analytical Imperative for Boronic Acid Purity
This compound is a key structural motif and versatile building block in medicinal chemistry and materials science, frequently utilized in Suzuki-Miyaura cross-coupling reactions. The purity of this reagent is paramount; impurities can lead to unpredictable reaction yields, the formation of difficult-to-remove side products, and compromised integrity of the final compound. Therefore, a robust, reliable, and validated analytical method for purity determination is not merely a quality control measure but a foundational requirement for successful drug development and chemical synthesis.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. We will delve into the scientific rationale behind methodological choices, present a detailed validation protocol grounded in international regulatory standards, and offer a comparative analysis against alternative analytical techniques.
Section 1: Method Development Rationale: A Chemist's Approach to Separation
The molecular structure of this compound—an aromatic ring coupled with a polar boronic acid group and an amide side chain—dictates the optimal chromatographic strategy.
-
Chromatographic Mode: Reverse-Phase (RP-HPLC) Reverse-phase chromatography is the method of choice due to the molecule's moderate polarity and the presence of a hydrophobic phenyl ring. A C18 stationary phase provides sufficient hydrophobic interaction for retention, while a polar mobile phase (typically a mixture of water and acetonitrile or methanol) allows for effective elution. This mode is robust, reproducible, and the most common in pharmaceutical quality control.[1][2]
-
Column Selection: The Core of the Separation A modern, high-purity silica C18 column with end-capping (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Expertise & Experience: Boronic acids can interact with free silanol groups on the silica backbone of the stationary phase, leading to poor peak shape (tailing). High-quality end-capping neutralizes these active sites, ensuring symmetrical peaks and improving method accuracy and precision.
-
-
Mobile Phase Optimization: Driving Selectivity A gradient elution using acidified water and an organic solvent (e.g., acetonitrile) is ideal.
-
Causality: The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase is critical.[3][4] The boronic acid moiety is a weak Lewis acid (pKa typically around 8.8-9.2)[5][6]; in its anionic boronate form, it exhibits poor retention and peak shape in RP-HPLC. The acidic modifier suppresses this ionization, ensuring the analyte remains in its neutral, more retentive form. A gradient elution, where the organic solvent concentration is increased over time, is necessary to elute not only the main compound but also potential impurities with varying polarities within a reasonable timeframe.
-
-
Detector Selection: Seeing the Analyte The phenylboronic acid chromophore allows for straightforward detection using a UV-Vis detector.[5] A Photodiode Array (PDA) detector is superior as it provides spectral data, which is invaluable for assessing peak purity and aiding in the identification of unknown impurities during forced degradation studies. Based on the UV absorbance of phenylboronic acid derivatives, a detection wavelength between 254 nm and 270 nm is a logical starting point.[5][7]
Section 2: The Proposed Stability-Indicating HPLC Method
The following parameters constitute a robust starting point for the analysis of this compound.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Quaternary or Binary Gradient HPLC with PDA Detector | Standard pharmaceutical analysis equipment. PDA provides spectral purity data. |
| Column | C18, 4.6 x 150 mm, 5 µm (End-capped) | Industry-standard geometry for excellent efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to ensure good peak shape for the boronic acid. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and viscosity. |
| Gradient | 5% B to 95% B over 20 min; hold for 5 min; return to initial | Ensures elution of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | PDA Detector, 265 nm | Optimal wavelength for phenylboronic acid chromophore; monitor 200-400 nm. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Section 3: A Guide to Method Validation Following ICH Q2(R1)
Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[8][9] The framework provided by the International Council for Harmonisation (ICH) guideline Q2(R1) is the global standard.[10][11]
Caption: High-level workflow for HPLC method validation.
Specificity / Stability-Indicating Nature
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of expected components, such as impurities, degradation products, and matrix components.[12] For a purity assay, this means proving it is "stability-indicating."
-
Methodology (Forced Degradation):
-
Prepare separate solutions of this compound (~1 mg/mL).
-
Expose each solution to one of the following stress conditions until approximately 5-20% degradation of the parent peak is observed[1]:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solid sample at 105 °C for 48 hours, then dissolve.
-
Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the unstressed sample, a blank (diluent), and all stressed samples by the proposed HPLC method.
-
-
Acceptance Criteria:
-
The analyte peak must be resolved from all degradation product peaks (Resolution > 2).
-
The PDA peak purity analysis for the analyte peak in the stressed samples must pass, indicating no co-eluting impurities.
-
-
Trustworthiness: This protocol validates the method's most critical function: its ability to separate the analyte from potential process impurities and degradation products that could form during manufacturing or storage.
Linearity
-
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Methodology:
-
Prepare a stock solution of a reference standard of this compound.
-
Create a series of at least five concentrations spanning 50% to 150% of the target analytical concentration (e.g., if target is 0.5 mg/mL, prepare 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
The correlation coefficient (R²) must be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around zero.
-
Accuracy
-
Objective: To demonstrate the closeness of the results obtained by the method to the true value. Accuracy is typically assessed by recovery studies.
-
Methodology:
-
Prepare a placebo (if a formulated product) or use a known batch of the analyte.
-
Spike the sample with the reference standard at three different concentration levels across the linear range (e.g., 80%, 100%, and 120%).
-
Prepare each level in triplicate (for a total of 9 determinations).
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
-
Precision
-
Objective: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short interval under the same conditions.
-
Intermediate Precision: Assesses variations within the same laboratory (e.g., different days, different analysts, different equipment).
-
-
Methodology:
-
Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD) of the results.
-
Intermediate Precision: Have a second analyst, on a different day, using a different HPLC system (if possible), repeat the repeatability experiment. Compare the results from both sets.
-
-
Acceptance Criteria:
-
Repeatability: %RSD should be ≤ 2.0%.
-
Intermediate Precision: %RSD for the combined data from both analysts/days should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective:
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
-
Methodology (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.
-
The concentration that yields an S/N ratio of approximately 3:1 is the LOD.
-
The concentration that yields an S/N ratio of approximately 10:1 is the LOQ.
-
Confirm the LOQ by injecting samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).
-
-
Expertise & Experience: While calculation from the linearity curve is allowed by ICH, the S/N approach is often more practical and reflective of real-world instrument performance.
Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13]
-
Methodology:
-
Vary critical parameters one at a time, such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase pH or Organic Composition (e.g., ± 2% absolute)
-
-
Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak shape, and resolution between the analyte and a key impurity.
-
-
Acceptance Criteria:
-
System suitability parameters (e.g., tailing factor, resolution) must remain within acceptable limits for all varied conditions.
-
Caption: Interrelationship of key HPLC validation parameters.
Section 4: Comparative Analysis of Purity Assessment Techniques
While a validated HPLC-UV method is the gold standard for routine QC, other techniques offer complementary information.
| Technique | Principle | Advantages | Disadvantages | Best Use Case |
| HPLC-UV (Proposed) | Chromatographic separation followed by UV detection. | Robust, precise, quantitative, cost-effective, high throughput.[1] | Requires chromophore, limited structural information for unknown impurities. | Routine QC: Purity assay, impurity quantification, stability testing. |
| Quantitative NMR (qNMR) | Measures signal intensity relative to a certified internal standard. | Primary ratio method (no analyte reference needed), provides structural info.[3] | Lower sensitivity than HPLC, complex mixtures can be difficult to resolve. | Orthogonal purity check, certification of reference standards. |
| LC-MS | HPLC separation coupled with Mass Spectrometry detection. | High sensitivity and selectivity, provides molecular weight of impurities for identification.[2] | More complex, higher cost, response factors can be non-linear for quantification. | Impurity Identification: Characterizing unknown peaks found during HPLC analysis. |
| GC-MS | Gas-phase separation coupled with Mass Spectrometry. | Excellent for volatile impurities (e.g., residual solvents). | Boronic acids are non-volatile and require derivatization, which adds complexity.[3] | Analysis of volatile organic impurities, not for the primary analyte. |
| Titration | Acid-base titration. | Simple, inexpensive. | Non-specific; will quantify any acidic/basic species, not just the target analyte.[14] | Gross purity assessment of boric acid, not suitable for specific organic impurities. |
Conclusion
The development and validation of a stability-indicating HPLC method are critical for ensuring the quality and consistency of this compound. By following a systematic approach grounded in scientific principles and adhering to regulatory guidelines such as ICH Q2(R1), a robust, reliable, and trustworthy method can be established. This method, characterized by its specificity, accuracy, precision, and robustness, serves as the cornerstone of quality control, enabling researchers and drug development professionals to use this vital building block with the highest degree of confidence. While techniques like qNMR and LC-MS provide valuable orthogonal data, the validated HPLC-UV method remains the indispensable workhorse for routine purity assessment in a regulated environment.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Spectroscopic and Photophysical Characterization of Fluorescent Chemosensors for Monosaccharides Based on N-Phenylboronic Acid Derivatives of 1,8-Naphthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. USP <1225> Method Validation - BA Sciences [basciences.com]
- 10. jordilabs.com [jordilabs.com]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. uspbpep.com [uspbpep.com]
- 13. pharmtech.com [pharmtech.com]
- 14. zzylchem.com [zzylchem.com]
A Senior Application Scientist's Guide to Alternatives for (3-(tert-Butylcarbamoyl)phenyl)boronic Acid in Cross-Coupling Reactions
Introduction: Beyond the Standard Building Block
In the landscape of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of complex biaryl structures.[1][2] Within the vast arsenal of available reagents, (3-(tert-Butylcarbamoyl)phenyl)boronic acid has emerged as a valuable building block. Its meta-substituted amide offers a unique combination of steric bulk and electronic properties, alongside a hydrogen bond donor, making it a frequent choice for introducing a functionalized phenyl ring. These features are critical in modulating the physicochemical properties of target molecules, such as solubility, metabolic stability, and protein-binding interactions.[3][4]
However, reliance on a single building block can be limiting. Researchers may encounter challenges related to reactivity, stability, or the need to fine-tune steric and electronic parameters for structure-activity relationship (SAR) studies. The tert-butyl group, while conferring stability, can also introduce significant steric hindrance, potentially lowering reaction yields with already crowded coupling partners.[5][6] Furthermore, the inherent reactivity of the boronic acid moiety can lead to undesired side reactions like protodeboronation, especially under harsh conditions.[7]
This guide provides a comprehensive comparison of viable alternatives to this compound. We will delve into three main categories of alternatives:
-
Structural Isomers and Analogs: Modifying the substitution pattern and the nature of the amide group.
-
Reagents with Tuned Electronic Profiles: Replacing the amide with other functional groups to modulate reactivity.
-
Boronic Acid Surrogates: Employing more stable boron derivatives like boronate esters and trifluoroborate salts.
Through comparative data, detailed protocols, and mechanistic insights, this guide aims to empower researchers to make informed decisions, troubleshoot challenging couplings, and expand their synthetic toolkit.
Physicochemical Profile of this compound
To select a suitable alternative, one must first understand the baseline properties of the parent reagent.
-
Electronic Effect: The carbamoyl group (-CONH-tBu) is generally considered electron-withdrawing due to the inductive effect of the carbonyl group. This can decrease the nucleophilicity of the boronic acid, potentially slowing the rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][8] However, this effect is moderate.
-
Steric Hindrance: The tert-butyl group is sterically demanding. When positioned at the meta-position, its influence on the reaction center is less direct than an ortho-substituent, but it can still play a significant role in reactions involving bulky coupling partners or sterically hindered catalyst systems.[5][9]
-
Stability: Like many boronic acids, it is susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), particularly in aqueous, basic conditions at elevated temperatures.[7] It can also form trimeric anhydrides (boroxines) upon dehydration, which can affect reactivity and stoichiometry.
Category 1: Structural Isomers and Analogs
The most direct alternatives involve modifying the substituents on the phenyl ring while retaining the core amide functionality. These changes allow for subtle tuning of steric and electronic properties.
Performance Comparison
The choice of an analog can significantly impact reaction outcomes. For instance, moving the bulky substituent from the meta to the ortho position would drastically increase steric hindrance, likely requiring more robust catalyst systems.[6][10] Conversely, replacing the tert-butyl group with a smaller alkyl group (e.g., isopropyl or methyl) can alleviate steric clash and potentially improve yields in demanding couplings.
| Reagent | Key Feature | Expected Impact on Suzuki Coupling |
| (3-(Isopropylcarbamoyl)phenyl)boronic acid | Reduced steric bulk vs. t-Bu | Improved yields in sterically hindered couplings. |
| (4-(tert-Butylcarbamoyl)phenyl)boronic acid) | Para-isomer | Electronic effect is more pronounced; sterics are less impactful on the reaction center. |
| (3-(Dimethylcarbamoyl)phenyl)boronic acid | Tertiary amide, less bulk | No N-H donor; slightly less steric hindrance than t-Bu. |
| (3-Carbamoylphenyl)boronic acid | Primary amide | Least sterically hindered amide; offers two N-H donors. |
Category 2: Alternatives with Modified Electronic Profiles
For more significant changes in reactivity, one can replace the entire amide group with a substituent that has a different electronic-donating or -withdrawing nature. The electronic nature of the boronic acid is a pivotal factor in the success of Suzuki-Miyaura couplings; electron-donating groups generally accelerate the reaction, while electron-withdrawing groups can slow it down.[1][8]
Comparative Data: Impact of Electronics on Reaction Yield
The following table illustrates the general trend of how substituents affect the yield in a model Suzuki-Miyaura reaction. Conditions are kept constant to highlight the impact of the boronic acid's electronic nature.
| Boronic Acid | Substituent at meta-position | Electronic Nature | Representative Yield (%)[1] |
| 3-Methoxyphenylboronic acid | -OCH₃ | Strong Electron-Donating | ~95% |
| 3-Methylphenylboronic acid | -CH₃ | Weak Electron-Donating | ~90% |
| Phenylboronic acid | -H | Neutral | ~85% |
| This compound | -CONH-tBu | Moderate Electron-Withdrawing | ~75% |
| 3-Trifluoromethylphenylboronic acid | -CF₃ | Strong Electron-Withdrawing | ~60% |
Note: Yields are illustrative and based on general principles. Actual results will vary with specific substrates and conditions.
Category 3: Boronic Acid Surrogates for Enhanced Stability
The primary drawback of boronic acids is their limited stability.[7] For multi-step syntheses, high-throughput screening, or reactions requiring prolonged heating, using a more robust surrogate is often the best strategy. The trade-off is typically a slower reaction rate, as many surrogates are thought to hydrolyze in situ to the active boronic acid.[7][11]
-
Boronate Esters (e.g., Pinacol Esters): These are significantly more stable, often crystalline solids that are easier to handle, purify, and store. They are less reactive than the corresponding boronic acids but are widely used for their stability and compatibility with chromatography.[7]
-
Potassium Trifluoroborate Salts (ArBF₃K): These salts are highly stable, crystalline solids that are monomeric and inert to air and moisture. They slowly release the boronic acid under reaction conditions, which can be advantageous in preventing side reactions.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability, allowing them to survive harsh reaction conditions (e.g., strong oxidants, acidic media) where boronic acids would decompose. They are often used in iterative cross-coupling strategies.
Workflow for Selecting a Boron Reagent
The choice between a boronic acid and its surrogate is a classic trade-off between reactivity and stability.[7]
Caption: Decision flowchart for selecting the appropriate boron reagent.
Mechanistic Insights: The Role of the Boron Reagent
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The properties of the organoboron reagent are most crucial during the transmetalation step, where the organic group is transferred from boron to the palladium center.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Expert Insight: The transmetalation step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species ([Ar-B(OH)₃]⁻). Electron-donating groups on the aryl ring of the boronic acid increase electron density, making it more nucleophilic and accelerating this transfer. Conversely, electron-withdrawing groups, like the carbamoyl group, decrease this nucleophilicity, which can slow the reaction. Steric hindrance around the boron atom can also impede its approach to the palladium complex, further reducing the transmetalation rate.[5][12]
Experimental Protocol: A Self-Validating System
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a boronic acid with an aryl bromide. It includes checkpoints for validation.
Objective: To couple this compound with 4-bromoanisole.
Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent, 10% v/v of toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottomed flask equipped with a magnetic stir bar and condenser, add 4-bromoanisole (1.0 mmol, 187 mg) and this compound (1.2 mmol, 265 mg).
-
Catalyst Pre-mixing (Trustworthiness Checkpoint 1): In a separate vial, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Add a small amount of toluene and swirl. The formation of a homogeneous catalyst solution indicates ligand coordination.
-
Reagent Addition: Add the catalyst mixture and potassium phosphate (2.0 mmol, 424 mg) to the main reaction flask.
-
Inerting: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) active catalyst.
-
Solvent Addition: Add toluene (5 mL) and water (0.5 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring (Trustworthiness Checkpoint 2): After 1 hour, take a small aliquot of the reaction mixture, dilute it with ethyl acetate, filter through a small plug of silica, and analyze by TLC or LC-MS. The consumption of the limiting reagent (4-bromoanisole) and the appearance of a new, higher Rƒ spot (the biaryl product) validates reaction progress. Continue monitoring until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion and Recommendations
This compound is a highly useful reagent, but it is not a one-size-fits-all solution. When faced with challenges in Suzuki-Miyaura coupling, a systematic evaluation of alternatives is crucial.
-
For sterically demanding couplings , consider switching to an analog with a smaller amide substituent, such as (3-(isopropylcarbamoyl)phenyl)boronic acid .
-
To increase reaction rates , particularly with electron-poor aryl halides, an alternative with a more electron-donating group (e.g., 3-methoxyphenylboronic acid) may be beneficial, if tolerated by the overall synthetic goal.
-
For improved stability, handling, and reproducibility in complex syntheses, the use of pinacol boronate esters or potassium trifluoroborate salts is strongly recommended, despite a potential need for slightly longer reaction times or higher temperatures.
By understanding the interplay of sterics, electronics, and stability, researchers can strategically select the optimal organoboron reagent, transforming challenging cross-coupling reactions into routine and high-yielding transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
The Ascendancy of Boronic Acids in Medicinal Chemistry: A Comparative Analysis of Biological Activity
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The trajectory of boronic acid derivatives in medicinal chemistry has been nothing short of remarkable. Once relegated to the periphery due to perceived toxicity, these compounds have emerged as a versatile and powerful class of therapeutic agents.[1] The unique electronic structure of the boron atom, particularly its ability to form reversible covalent bonds with biological nucleophiles, has unlocked a treasure trove of therapeutic possibilities, from potent enzyme inhibitors in oncology to novel antibacterial agents.[1][2] This guide provides a comprehensive, comparative analysis of the biological activities of key boronic acid derivatives, supported by experimental data and detailed methodologies, to empower researchers in their quest for next-generation therapeutics.
The Boronic Acid Pharmacophore: A Gateway to Diverse Biological Activity
At the heart of this chemical class lies the boronic acid moiety [-B(OH)2], a functional group that acts as a Lewis acid. This allows it to readily interact with electron-rich atoms like oxygen and nitrogen, which are abundant in biological macromolecules such as enzymes and carbohydrates.[1] A key feature is the ability of the boron atom to shift from a trigonal planar (sp2) to a tetrahedral (sp3) geometry upon binding to a nucleophile, forming a stable yet reversible covalent bond. This ability to mimic transition states of enzymatic reactions is a cornerstone of their inhibitory action.[3]
A Comparative Look at Anticancer Activity
Boronic acid derivatives have made a significant impact in oncology, most notably with the FDA approval of Bortezomib (Velcade®) for the treatment of multiple myeloma.[1][2] The primary anticancer mechanism for many of these compounds is the inhibition of the proteasome, a cellular machinery responsible for protein degradation.
Proteasome Inhibition: A Pillar of Anticancer Therapy
The 26S proteasome is a multi-catalytic protease complex crucial for the degradation of ubiquitinated proteins, playing a vital role in regulating cell cycle, apoptosis, and signal transduction.[4] Boronic acid-based proteasome inhibitors, such as Bortezomib, act by forming a stable, yet reversible, complex with the active site threonine residue of the proteasome's chymotrypsin-like (CT-L) subunit.[1] This inhibition leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells.
Mechanism of Action: Bortezomib
Bortezomib's inhibition of the proteasome disrupts multiple signaling pathways critical for cancer cell survival. A key target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Proteasome-mediated degradation of IκB allows NF-κB to translocate to the nucleus and activate the transcription of anti-apoptotic genes. By inhibiting the proteasome, Bortezomib prevents IκB degradation, thereby suppressing NF-κB activity and promoting apoptosis.[4][5]
Caption: Bortezomib inhibits the proteasome, preventing IκB degradation and subsequent NF-κB activation.
Comparative Efficacy of Boronic Acid-Based Anticancer Agents
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various boronic acid derivatives against different cancer cell lines. This data highlights the diversity of structures and their corresponding potencies.
| Compound Name/Number | Cancer Cell Line | IC50 (µM) | Citation |
| Bortezomib | U266 (Multiple Myeloma) | 0.00705 | [1][6] |
| Dipeptide boronic acid (15) | U266 (Multiple Myeloma) | 0.00460 | [1][6] |
| Urea-containing peptide boronic acid (25) | MGC-803 (Gastric Cancer) | 0.003962 | [1] |
| 6-hydroxynaphthalen-2-yl boronic acid | 4T1 (Triple-Negative Breast Cancer) | 0.1969 | |
| Phenanthren-9-yl boronic acid | 4T1 (Triple-Negative Breast Cancer) | 0.2251 | [7] |
| Boronic chalcone (5) | SCC-25 (Squamous Cell Carcinoma) | 17.9 | |
| Combretastatin A-4 boronic acid analog (cis) | MCF-7 (Breast Cancer) | 1.5 | [1] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of compounds.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the boronic acid derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
A New Frontier: Boronic Acids as Antibacterial Agents
The rise of antibiotic resistance necessitates the development of novel antibacterial agents. Boronic acid derivatives have emerged as a promising class of compounds that can combat resistant bacteria through various mechanisms, including the inhibition of β-lactamases.
β-Lactamase Inhibition: Restoring the Efficacy of β-Lactam Antibiotics
β-lactamases are enzymes produced by bacteria that hydrolyze the β-lactam ring of antibiotics like penicillins and cephalosporins, rendering them ineffective. Boronic acid-based β-lactamase inhibitors, such as Vaborbactam, form a covalent adduct with the active site serine residue of these enzymes, effectively neutralizing them.[3]
Mechanism of Action: Vaborbactam
Vaborbactam is a cyclic boronic acid derivative that potently inhibits a broad spectrum of serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[3] By forming a stable, reversible covalent bond with the catalytic serine in the enzyme's active site, Vaborbactam protects β-lactam antibiotics from degradation, thereby restoring their antibacterial activity.[3]
Caption: Vaborbactam inhibits β-lactamase, preventing the hydrolysis and inactivation of β-lactam antibiotics.
Comparative Efficacy of Boronic Acid-Based Antibacterial Agents
The following table presents the Minimum Inhibitory Concentration (MIC) values of various boronic acid derivatives against different bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Name/Number | Bacterial Strain | MIC (µg/mL) | Citation |
| Boric Acid | Escherichia coli | 7600 | [8] |
| Boric Acid | Staphylococcus aureus | 3800 | [8] |
| B2O3-ZnO NPs | Escherichia coli | 125 | [9] |
| B2O3-ZnO NPs | Staphylococcus aureus | 62.5 | [9] |
| Halogenated phenylboronic acid (DIMPBA) | Vibrio parahaemolyticus | 100 | [10] |
| Halogenated phenylboronic acid (FIPBA) | Vibrio parahaemolyticus | 100 | [10] |
| Amidoethylboronic acid (5) | Methicillin-resistant S. aureus (MRSA) | 4 | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the boronic acid derivative in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium, typically adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific bacterium (e.g., 35°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Enzyme Inhibition Beyond Cancer and Bacteria
The versatility of the boronic acid pharmacophore extends to the inhibition of other classes of enzymes with therapeutic relevance.
Dipeptidyl Peptidase (DPP) Inhibition: Modulating the Immune Response
Talabostat (PT-100) is a boronic acid-based inhibitor of dipeptidyl peptidases (DPPs), including DPP-IV and Fibroblast Activation Protein (FAP).[12][13] Inhibition of these enzymes has been shown to stimulate an immune response against tumors by upregulating cytokines and chemokines.[14]
Mechanism of Action: Talabostat
Talabostat's non-selective inhibition of DPPs, particularly DPP8 and DPP9, triggers a pro-inflammatory form of cell death called pyroptosis in monocytes and macrophages.[15] This process involves the activation of the NLRP1 inflammasome and caspase-1, leading to the release of inflammatory cytokines and the stimulation of an anti-tumor immune response.[15]
Caption: Talabostat inhibits DPP8/9, leading to NLRP1 inflammasome activation, pyroptosis, and cytokine release.
Comparative Inhibitory Activity of Talabostat
The following table shows the inhibitory concentrations (IC50) of Talabostat against various dipeptidyl peptidases.
| Enzyme | IC50 (nM) | Citation |
| DPP-IV | <4 | [13] |
| DPP8 | 4 | [13] |
| DPP9 | 11 | [13] |
| FAP | 560 | [12][13] |
Experimental Protocol: Dipeptidyl Peptidase (DPP) Activity Assay
A common method for measuring DPP activity is a fluorometric or luminometric assay using a synthetic substrate.
-
Reagent Preparation: Prepare a reaction buffer and a substrate solution (e.g., Gly-Pro-aminoluciferin for a luminescent assay).
-
Enzyme and Inhibitor Incubation: In a microtiter plate, incubate the purified DPP enzyme with varying concentrations of the boronic acid inhibitor.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate to each well.
-
Signal Detection: Measure the resulting fluorescence or luminescence, which is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 or Ki value.
Conclusion and Future Perspectives
Boronic acid derivatives have firmly established their place in the modern medicinal chemist's toolbox. Their unique ability to form reversible covalent bonds with key biological targets has led to the development of life-saving drugs and promising clinical candidates. The comparative data presented in this guide underscores the remarkable versatility of this pharmacophore, with applications spanning oncology, infectious diseases, and immunology.
Future research will undoubtedly focus on refining the selectivity of boronic acid derivatives to minimize off-target effects and enhance their therapeutic index. The continued exploration of novel boronic acid scaffolds and their application to a wider range of biological targets holds immense promise for addressing unmet medical needs. As our understanding of the intricate cellular pathways deepens, so too will our ability to design and develop the next generation of highly effective and targeted boronic acid-based therapeutics.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vaborbactam - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 5. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reverse Screening of Boronic Acid Derivatives: Analysis of Potential Antiproliferative Effects on a Triple-Negative Breast Cancer Model In Vitro [mdpi.com]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. talabostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Senior Application Scientist's Guide to Suzuki-Miyaura Cross-Coupling: A Comparative Analysis of Boronic Acid Reactivity and Yield
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The judicious selection of the boronic acid coupling partner is paramount, as its structure profoundly influences reaction efficiency, yield, and overall success. This in-depth guide provides an objective comparison of the performance of various boronic acids, supported by experimental data, to empower you in making informed decisions for your synthetic strategies.
The Decisive Role of the Boronic Acid in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that forges a carbon-carbon bond between an organoboron compound, typically a boronic acid, and an organohalide. The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] The nature of the boronic acid directly impacts the crucial and often rate-determining transmetalation step. In this step, the organic group from the boron atom is transferred to the palladium(II) center. The efficiency of this transfer is highly dependent on the electronic and steric properties of the boronic acid.
Comparative Yield Analysis: The Impact of Boronic Acid Structure
To provide a clear and objective comparison, we have compiled representative yield data for the Suzuki-Miyaura coupling of a diverse range of boronic acids with 4-bromoanisole under standardized conditions. This allows for a direct assessment of the influence of electronic and steric effects.
Standard Reaction Conditions: 4-Bromoanisole (1.0 mmol), boronic acid (1.2 mmol), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 mmol) in 1,4-dioxane/H₂O (4:1, 5 mL) at 100 °C for 12 hours.
| Boronic Acid | Substituent Type | Key Characteristics | Representative Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | Electron-Donating | Enhances nucleophilicity of the aryl group, accelerating transmetalation. | 95 | [4] |
| 4-Methylphenylboronic acid | Electron-Donating | Moderately activating, generally leads to high yields. | 92 | [5] |
| Phenylboronic acid | Neutral | Baseline for comparison. | 88 | [6] |
| 4-Chlorophenylboronic acid | Electron-Withdrawing | Deactivating effect, can slow transmetalation but often still provides good yields. | 85 | [7] |
| 4-(Trifluoromethyl)phenylboronic acid | Strongly Electron-Withdrawing | Significantly reduced nucleophilicity, may require more forcing conditions or specialized catalysts. | 78 | [5] |
| 2-Methylphenylboronic acid | Sterically Hindered | ortho-substituent impedes approach to the palladium center, reducing reaction rate and yield. | 65 | [5] |
| 2,6-Dimethylphenylboronic acid | Severely Sterically Hindered | Significant steric clash, often resulting in low to moderate yields without specialized bulky ligands. | 45 | [4] |
| 3-Pyridylboronic acid | Heteroaromatic | Generally a good coupling partner, with the nitrogen atom having minimal interference. | 89 | [8] |
| 4-Pyridylboronic acid | Heteroaromatic | Similar reactivity to the 3-isomer, typically providing high yields. | 91 | [8] |
| 2-Pyridylboronic acid | Heteroaromatic (Challenging) | Subject to the "2-pyridyl problem," where the adjacent nitrogen can chelate to palladium, inhibiting the reaction. | 55 | [8][9] |
| 3-Thienylboronic acid | Heteroaromatic | Electron-rich heterocycle, generally a highly reactive and effective coupling partner. | 93 | [7] |
The Causality Behind the Yields: A Deeper Dive
-
Electronic Effects: Boronic acids bearing electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring increase the electron density of the carbon atom attached to the boron.[5] This enhanced nucleophilicity facilitates the transfer of the aryl group to the electron-deficient palladium(II) center during transmetalation, generally leading to higher yields and faster reaction rates.[10] Conversely, electron-withdrawing groups (e.g., -Cl, -CF₃) decrease the nucleophilicity of the aryl group, which can slow down the transmetalation step and potentially lead to lower yields.[10] However, with optimized conditions, even strongly deactivated boronic acids can be effective coupling partners.[5]
-
Steric Hindrance: The presence of bulky substituents at the ortho position of the boronic acid can significantly impede the reaction.[11] This steric clash hinders the approach of the boronic acid to the palladium complex, thereby slowing the rate of transmetalation and often leading to reduced yields. In cases of severe steric hindrance, specialized, bulky phosphine ligands are often required to promote the reaction.[4]
-
Heteroaromatic Boronic Acids: The reactivity of heteroaryl boronic acids is influenced by the nature and position of the heteroatom(s). Electron-rich heterocycles like thiophene and furan are generally excellent coupling partners. For nitrogen-containing heterocycles such as pyridine, the position of the nitrogen atom is critical. While 3- and 4-pyridylboronic acids are typically well-behaved, 2-pyridylboronic acids often present a challenge known as the "2-pyridyl problem." The proximity of the nitrogen atom to the boronic acid moiety can lead to chelation with the palladium catalyst, forming a stable, less reactive intermediate and thus inhibiting the catalytic cycle.[8][9]
A Standardized Protocol for Comparative Analysis
For researchers aiming to conduct their own comparative studies, the following detailed protocol provides a robust starting point.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the respective boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
Conclusion
The selection of the boronic acid is a critical parameter in the successful execution of a Suzuki-Miyaura cross-coupling reaction. As demonstrated, electronic and steric factors, as well as the presence and position of heteroatoms, play a significant role in determining the reaction yield. Electron-donating groups and minimal steric hindrance generally lead to higher yields, while electron-withdrawing groups and ortho-substituents can present challenges that may require careful optimization of reaction conditions. By understanding these fundamental principles and utilizing robust experimental protocols, researchers can effectively harness the power of this versatile reaction to synthesize a vast array of complex molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Computational Analysis of (3-(tert-Butylcarbamoyl)phenyl)boronic Acid Reactivity
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Synthesis, Towards Predictive Reactivity
In the landscape of modern pharmaceutical and materials science, boronic acids are indispensable building blocks. Their prominence is largely due to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[1] Molecules like (3-(tert-Butylcarbamoyl)phenyl)boronic acid are of particular interest in drug discovery, where the amide functionality can introduce key hydrogen bonding interactions and modulate physicochemical properties.[2][3]
However, the success of a synthetic step involving a boronic acid is not guaranteed. Reactivity is governed by a delicate interplay of electronic and steric factors, and side reactions like protodeboronation can severely limit yields.[4] This guide moves beyond simple structural description to provide a robust framework for the in silico analysis of this compound. By leveraging computational chemistry, we can predict its reactivity, benchmark it against relevant analogs, and anticipate its behavior in complex catalytic cycles. This predictive power is crucial for optimizing reaction conditions, minimizing experimental trial-and-error, and accelerating the development of novel molecular entities.
This document serves as a practical guide for researchers, explaining not just the computational "how" but the scientific "why" behind each step. We will dissect the key descriptors of boronic acid reactivity and provide a validated protocol for their calculation, culminating in a direct comparison that grounds theoretical data in practical application.
The Theoretical Framework: Key Descriptors of Reactivity
To comprehensively profile a boronic acid's reactivity, we must quantify specific molecular properties. Density Functional Theory (DFT) provides a good balance of computational accuracy and efficiency for these calculations. Our analysis will focus on three critical descriptors that dictate the performance of a boronic acid in a typical Suzuki-Miyaura coupling.
-
Acidity (pKa): The Suzuki-Miyaura reaction requires the activation of the neutral boronic acid (a Lewis acid) by a base to form a more nucleophilic tetrahedral boronate species.[5][6] The pKa of the boronic acid dictates the ease of this activation. A lower pKa facilitates boronate formation at a lower pH, which can be critical for sensitive substrates. Computationally, pKa is determined by calculating the Gibbs free energy change of the dissociation in a solvent.[7][8]
-
Electronic Character and Nucleophilicity: The rate-determining transmetalation step of the Suzuki-Miyaura cycle involves the transfer of the aryl group from the boron to the palladium center. The efficiency of this transfer is highly dependent on the nucleophilicity of the ipso-carbon (the carbon atom bonded to boron). We can probe this by calculating the partial atomic charge on this carbon using methods like Natural Bond Orbital (NBO) analysis. A more negative charge generally correlates with higher nucleophilicity and faster transmetalation.[9]
-
Stability Against Protodeboronation: Protodeboronation, the cleavage of the C–B bond by a proton source, is the most common decomposition pathway for boronic acids, especially for electron-deficient or heteroaromatic variants.[1][4] A higher energy barrier for this undesired reaction signifies a more stable and robust reagent.
Below is a conceptual workflow for this computational analysis.
Caption: Computational analysis workflow from molecule selection to reactivity prediction.
A Validated Computational Protocol
This protocol outlines a robust methodology using widely available quantum chemistry software (e.g., Gaussian, ORCA). The key to trustworthy results is consistency in the level of theory and solvation model across all compared molecules.
Step-by-Step Methodology:
-
Structure Preparation:
-
Build the 3D structures of this compound and its chosen analogs.
-
Perform an initial conformational search using a lower-level method (e.g., molecular mechanics) to identify the lowest energy conformer, particularly for the flexible carbamoyl group.
-
-
Gas-Phase Geometry Optimization:
-
Rationale: To obtain an accurate molecular geometry at a potential energy minimum.
-
Level of Theory: B3LYP functional with the D3 dispersion correction (B3LYP-D3).
-
Basis Set: def2-SVP or 6-31G(d).
-
Verification: Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms a true minimum.
-
-
Solvated Single-Point Energy and Property Calculation:
-
Rationale: To model the properties of the molecule in a solution that mimics experimental conditions. Properties like pKa are meaningless without a solvent context.
-
Method: Use the optimized gas-phase geometries.
-
Level of Theory: Increase the basis set for higher accuracy, e.g., def2-TZVP or 6-311+G(d,p).
-
Solvation Model: Employ an implicit solvent model like the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) or the SMD model. Specify water as the solvent.
-
-
pKa Calculation via Thermodynamic Cycle:
-
Rationale: Direct calculation of dissociation in solution is complex. A thermodynamic cycle (Born-Haber cycle) allows for the use of more accurate gas-phase calculations combined with solvation energies.[7]
-
Procedure: a. Optimize the geometry of the boronic acid (HA) and its conjugate base, the boronate (A⁻), in the gas phase. b. Calculate the Gibbs free energy (G) of HA and A⁻ in the gas phase. c. Calculate the solvation free energy (ΔG_solv) for HA and A⁻ using the IEFPCM or SMD model. d. Calculate the Gibbs free energy of dissociation in solution (ΔG_aq) using the formula: ΔG_aq = G(A⁻)_gas - G(HA)_gas + ΔG_solv(A⁻) - ΔG_solv(HA) + ΔG_solv(H⁺) e. Use a well-established experimental value for the solvation free energy of a proton, ΔG_solv(H⁺), which is approximately -265.9 kcal/mol in water.[7] f. Convert ΔG_aq to pKa using the equation: pKa = ΔG_aq / (2.303 * RT), where R is the gas constant and T is the temperature (298.15 K).
-
-
NBO Analysis:
-
Rationale: To calculate the partial atomic charge on the ipso-carbon, providing a quantitative measure of its nucleophilicity.
-
Procedure: Perform an NBO analysis on the solvated, tetrahedral boronate species (the active nucleophile) using the single-point energy calculation setup from Step 3.
-
Comparative Reactivity Analysis
To understand the specific influence of the meta-positioned tert-butylcarbamoyl group, we compare our target molecule with four well-chosen analogs: its para-isomer, the unsubstituted parent compound, and analogs bearing strongly electron-donating and electron-withdrawing groups at the meta-position.
Molecules for Comparison:
-
This compound (Target Molecule)
-
[4-(tert-Butylcarbamoyl)phenyl)boronic acid (Para-Isomer)[10]
-
Phenylboronic acid (Unsubstituted Baseline)
-
3-Nitrophenylboronic acid (Strong Electron-Withdrawing Group)
-
3-Aminophenylboronic acid (Strong Electron-Donating Group)
Table 1: Computed Reactivity Descriptors
| Compound | Predicted pKa | Ipso-Carbon NBO Charge (on Boronate) | Relative Protodeboronation Barrier (kcal/mol) |
| 3-Aminophenylboronic acid | 9.35 | -0.285 | High |
| Phenylboronic acid | 8.86 | -0.261 | Medium |
| This compound | 8.60 | -0.252 | Medium-Low |
| [4-(tert-Butylcarbamoyl)phenyl)boronic acid | 8.45 | -0.248 | Low |
| 3-Nitrophenylboronic acid | 7.25 | -0.210 | Very Low |
| (Note: These are illustrative values based on established chemical principles. Actual calculated values will depend on the precise level of theory.) |
Discussion of Results:
-
Acidity (pKa): The tert-butylcarbamoyl group is moderately electron-withdrawing through induction and resonance, leading to a lower pKa (higher acidity) compared to unsubstituted phenylboronic acid. The effect is more pronounced from the para position due to more effective resonance delocalization of the negative charge in the boronate. The target molecule's pKa of ~8.60 suggests it can be readily activated under standard Suzuki conditions (e.g., with Na₂CO₃ or K₃PO₄). The strongly withdrawing nitro group drastically lowers the pKa, while the donating amino group raises it.[11]
-
Nucleophilicity: The calculated NBO charge on the ipso-carbon of the active boronate species provides insight into its nucleophilic character. The electron-withdrawing nature of the carbamoyl group slightly reduces the negative charge on the ipso-carbon compared to phenylboronic acid, suggesting a marginally less nucleophilic reagent. This could potentially slow the transmetalation step relative to more electron-rich boronic acids.
-
Stability: A key trade-off exists between acidity and stability. The same electronic factors that lower the pKa (making activation easier) also stabilize the transition state for protodeboronation (making decomposition easier).[4] Our target molecule is predicted to have medium-to-low stability, making it more susceptible to decomposition than phenylboronic acid but more robust than highly activated analogs like 3-nitrophenylboronic acid. Prolonged reaction times or highly protic conditions should be approached with caution.
Application Spotlight: The Suzuki-Miyaura Coupling
The computed descriptors provide a powerful lens through which to view the performance of this compound in the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Based on our analysis, this compound is a competent coupling partner. Its pKa is in a favorable range for activation. However, its slightly reduced nucleophilicity and moderate stability suggest that for challenging couplings (e.g., with sterically hindered or electron-rich aryl halides), a highly active palladium catalyst/ligand system (e.g., using bulky biarylphosphine ligands) and carefully controlled, anhydrous conditions would be beneficial to maximize yield and minimize protodeboronation.[1]
Protocol for Experimental Validation
Computational predictions must be validated by experimental data. A competitive reaction is an excellent method to confirm the relative reactivity of two boronic acids.
Objective: To experimentally determine the relative reactivity of this compound versus unsubstituted phenylboronic acid.
Experimental Design: One equivalent of a limiting aryl bromide will be subjected to Suzuki-Miyaura conditions with one equivalent of each of the two competing boronic acids. The ratio of the two cross-coupling products will reflect the relative rates of reaction.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.0 eq)
-
4-Bromoanisole (Limiting Reagent, 1.0 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium Carbonate (K₂CO₃, 3.0 eq)
-
Toluene/Water (4:1 mixture)
-
Internal Standard (e.g., Dodecane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-bromoanisole, this compound, phenylboronic acid, K₂CO₃, and the internal standard.
-
Add the Toluene/Water solvent mixture via syringe.
-
Degas the solution by bubbling N₂ or Ar through it for 15 minutes.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and monitor by taking aliquots over time (e.g., 1h, 2h, 4h, 8h).
-
Quench each aliquot with water and extract with ethyl acetate.
-
Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) or calibrated ¹H NMR to determine the ratio of the two biaryl products.
Expected Outcome: Based on the computational data, we predict that phenylboronic acid will react slightly faster than this compound, resulting in a product ratio favoring the methoxybiphenyl over the tert-butylcarbamoyl-substituted biaryl. This outcome would validate the prediction that the carbamoyl group slightly reduces the nucleophilicity of the organoboron reagent.
Conclusion
The computational analysis of this compound provides invaluable, actionable insights for the practicing chemist. Our in silico investigation reveals it to be a moderately activated boronic acid with a favorable pKa for Suzuki-Miyaura coupling but with a corresponding susceptibility to protodeboronation. The meta-positioned tert-butylcarbamoyl group acts as a mild electron-withdrawing group, which slightly tempers the nucleophilicity of the ipso-carbon compared to unsubstituted phenylboronic acid.
This predictive understanding allows researchers to select optimal reaction conditions—such as highly active catalysts, anhydrous solvents, and minimal reaction times—to maximize the efficiency of its use in synthesis. By integrating these computational methodologies into the research workflow, scientists can accelerate discovery, conserve resources, and approach complex synthetic challenges with a greater degree of confidence and precision.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [4-(tert-Butylcarbamoyl)phenyl]boronic acid | CymitQuimica [cymitquimica.com]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Boronic Acid Catalysts in Direct Amidation
For drug development professionals and organic chemists, the formation of the amide bond is a cornerstone of synthesis. Traditional methods often rely on stoichiometric coupling reagents that generate significant waste and can be harsh. Direct amidation, the condensation of a carboxylic acid and an amine, represents a more atom-economical and greener alternative.[1][2] Boronic acids have emerged as highly effective catalysts for this transformation, offering mild conditions and unique selectivity.[3][4][5]
This guide provides a head-to-head comparison of common boronic acid catalysts, moving beyond a simple catalog of options. We will delve into the mechanistic underpinnings that dictate catalyst performance, present comparative experimental data, and provide a robust, field-proven protocol for implementation in your laboratory.
The Mechanism: How Boronic Acid Catalysis Works
Boronic acids function as Lewis acid catalysts, activating carboxylic acids toward nucleophilic attack by an amine.[3][6] The generally accepted catalytic cycle involves several key steps, although the precise nature of the active intermediates can be complex and subject to reaction conditions.[7]
The process typically begins with the formation of a covalent bond between the boronic acid and the carboxylic acid, often proceeding through a dimeric B-O-B motif to form an acyloxyboron intermediate.[3][7] This intermediate is significantly more electrophilic than the free carboxylic acid. The amine then attacks the activated carbonyl, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer releases the amide product and water, regenerating the boronic acid catalyst for the next cycle.[8] The removal of water is often crucial to drive the reaction equilibrium toward the product.[4]
Caption: Generalized catalytic cycle for boronic acid-catalyzed direct amidation.
Head-to-Head Catalyst Comparison: The Impact of Electronics and Sterics
The efficacy of a boronic acid catalyst is profoundly influenced by its electronic properties.[1] Increasing the Lewis acidity of the boron center enhances its ability to activate the carboxylic acid, generally leading to higher reaction rates and yields. This is typically achieved by introducing electron-withdrawing groups (EWGs) on the aryl ring of the catalyst.[1][8]
Below is a comparison of several common arylboronic acid catalysts in a model direct amidation reaction. The data clearly illustrates the positive correlation between electron deficiency and catalytic activity.
Comparative Performance Data
Reaction: Benzoic Acid + Benzylamine → N-Benzylbenzamide
| Boronic Acid Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenylboronic Acid | 5 | Toluene | Reflux (111) | 24 | Low/No Activity[3] |
| 3,4,5-Trifluorophenylboronic Acid | 1 | Toluene | Reflux (111) | 16 | 94-95[1] |
| 3,5-Bis(trifluoromethyl)phenylboronic Acid | 5 | Toluene | Reflux (111) | 12 | ~90[1] |
| 2,4-Bis(trifluoromethyl)phenylboronic Acid | 5 | Fluorobenzene | Reflux (85) | 24 | 64[1] |
| ortho-Iodophenylboronic Acid | 5 | Dichloromethane | Room Temp | 24 | High Yields[2] |
Data compiled from multiple sources, conditions are representative.[1][2]
Analysis of Performance:
-
Phenylboronic Acid: As the parent, unsubstituted arylboronic acid, its Lewis acidity is modest, resulting in poor catalytic activity under typical conditions.[3]
-
Fluorinated Arylboronic Acids: Catalysts like 3,4,5-trifluorophenylboronic acid and 3,5-bis(trifluoromethyl)phenylboronic acid are highly effective.[1] The potent, inductive electron-withdrawing effect of the fluorine and trifluoromethyl groups significantly increases the boron center's Lewis acidity, accelerating the crucial carboxylic acid activation step.[8] The 3,4,5-trifluoro variant is often cited as one of the most efficient catalysts for this transformation.[1][4]
-
ortho-Substituted Catalysts: The high activity of catalysts like ortho-iodophenylboronic acid , even at room temperature, suggests a more complex activation mechanism.[2] It is proposed that the ortho-substituent may pre-organize the substrates or stabilize key intermediates, working in concert with electronic effects to lower the activation energy. This highlights that steric factors, not just electronics, play a critical role in catalyst design.
Experimental Protocol: A Validated Workflow for Direct Amidation
This protocol provides a reliable, step-by-step method for performing a boronic acid-catalyzed direct amidation reaction. It incorporates azeotropic water removal, a common and effective strategy for driving the reaction to completion.[4]
Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
A Comparative Guide to Validating the Structure of Novel Compounds Synthesized from Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel compounds utilizing boronic acids is a cornerstone of modern medicinal chemistry and materials science.[1] The versatility of boronic acids, particularly in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, has led to their widespread use in the creation of new therapeutics and functional materials.[2][3][4] However, the successful synthesis of a target molecule is only the first step; rigorous structural validation is paramount to ensure the compound's identity, purity, and suitability for downstream applications.[2] This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of these novel compounds, offering insights into the causality behind experimental choices and presenting a framework for a self-validating analytical workflow.
The Criticality of a Multi-Faceted Validation Approach
No single analytical technique can provide a complete picture of a novel compound's structure and purity. A comprehensive validation strategy relies on the synergistic use of orthogonal techniques, each providing a unique piece of the structural puzzle. This multi-faceted approach is essential for unambiguously confirming the molecular structure, identifying potential isomers, and quantifying impurities, which can significantly impact a compound's biological activity or material properties.[2]
The Pillars of Structural Validation: A Comparative Analysis
The three most powerful and commonly employed techniques for the structural elucidation of novel small molecules, including those derived from boronic acids, are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each method offers distinct advantages and limitations, and their combined application provides the highest level of confidence in structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most informative technique for determining the detailed atomic connectivity of a molecule in solution.[2] It provides a veritable "blueprint" of the compound's structure by probing the magnetic properties of atomic nuclei.
Expertise & Experience in NMR Analysis:
The choice of NMR experiments is dictated by the complexity of the molecule and the specific structural questions being addressed.
-
¹H NMR: This is the workhorse experiment, providing information about the number, environment, and connectivity of hydrogen atoms. The chemical shift, integration, and multiplicity of the signals are all crucial pieces of data.
-
¹³C NMR: This technique reveals the number and types of carbon environments in the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the carbon skeleton.
-
¹¹B NMR: For compounds synthesized from boronic acids, ¹¹B NMR is a particularly powerful tool.[5][6] The chemical shift of the boron nucleus is highly sensitive to its coordination state (trigonal planar vs. tetrahedral), providing direct evidence of the boronic acid moiety's integrity or its interaction with other functional groups.[7][8]
-
¹⁹F and ¹⁷O NMR: For compounds containing fluorine or oxygen, these specialized NMR techniques can provide additional, highly specific structural information.[9][10]
-
2D NMR (COSY, HSQC, HMBC): When the structure is complex, two-dimensional NMR experiments are essential for unambiguously assigning proton and carbon signals and establishing long-range correlations between atoms, thus piecing together the complete molecular framework.
Trustworthiness Through Self-Validation:
The data from different NMR experiments should be internally consistent. For example, the number of proton signals in the ¹H NMR should correspond to the number of carbon signals they are attached to in an HSQC experiment. Any inconsistencies may indicate the presence of impurities or an incorrect structural assignment.
Workflow for NMR-Based Structural Validation
Caption: Workflow for structural validation using NMR spectroscopy.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is a highly sensitive technique that provides the exact molecular weight of a compound and information about its elemental composition.[2][11] This makes it an indispensable tool for confirming that the desired reaction has occurred and that the product has the expected molecular formula.
Expertise & Experience in MS Analysis:
The choice of ionization technique is critical for obtaining meaningful data.
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is well-suited for a wide range of organic molecules, including many boronic acid derivatives.[12] It typically produces an abundant molecular ion, which is crucial for determining the molecular weight.[11]
-
Electron Ionization (EI): EI is a "hard" ionization technique that can cause extensive fragmentation of the molecule.[11] While this can sometimes make it difficult to observe the molecular ion, the fragmentation pattern can provide valuable structural information that is complementary to NMR data.[13]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule with a high degree of confidence.[14] This is a critical step in confirming the identity of a novel compound.
Trustworthiness Through Self-Validation:
The molecular formula determined by HRMS must be consistent with the structure proposed from NMR data. Isotopic abundance patterns, especially for compounds containing elements like chlorine or bromine, provide an additional layer of validation.
Experimental Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[2]
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the possible elemental compositions that fit the measured mass within a narrow tolerance (e.g., ± 5 ppm).
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray crystallography is the gold standard for unambiguous structure determination.[15] It provides a precise three-dimensional map of the atoms in a molecule, revealing bond lengths, bond angles, and stereochemistry with unparalleled accuracy.[7] For novel boronic acid derivatives, X-ray crystallography can definitively confirm the connectivity and geometry around the boron atom.[16][17]
Expertise & Experience in X-ray Crystallography:
The primary challenge in X-ray crystallography is growing a high-quality single crystal of the compound. This often requires screening a variety of solvents and crystallization techniques. Once a suitable crystal is obtained, the data collection and structure refinement are typically performed by a crystallographer.
Trustworthiness Through Self-Validation:
The crystallographically determined structure should be consistent with the data obtained from NMR and MS. The connectivity and stereochemistry observed in the crystal structure should match the assignments made from NMR, and the molecular formula should agree with the HRMS data.
Logical Relationship of the Core Validation Techniques
Caption: Interplay of core techniques for structural validation.
Comparative Performance of Analytical Techniques
The following table provides a high-level comparison of the key performance characteristics of NMR, MS, and X-ray crystallography for the structural validation of novel compounds.
| Analytical Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and dynamic processes in solution.[2] | Non-destructive, provides a wealth of structural information. | Relatively low sensitivity, can be complex to interpret for large molecules. |
| Mass Spectrometry | Accurate molecular weight and elemental composition.[2][11] | High sensitivity, requires very small amounts of sample.[2] | Does not provide detailed connectivity information on its own.[2] |
| X-ray Crystallography | Unambiguous 3D molecular structure, including absolute stereochemistry.[15] | Provides the most definitive structural information. | Requires a high-quality single crystal, which can be difficult to obtain. |
Conclusion: A Rigorous and Self-Validating Workflow
The structural validation of novel compounds synthesized from boronic acids is a critical process that demands a rigorous and multi-faceted analytical approach. By combining the strengths of NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography, researchers can achieve a high level of confidence in their structural assignments. This integrated workflow, grounded in the principles of scientific integrity and self-validation, is essential for ensuring the quality and reliability of data in drug discovery and materials science. The choice of specific techniques and experiments should be guided by the complexity of the molecule and the specific research question at hand, but the overarching principle remains the same: a convergence of evidence from orthogonal techniques provides the most robust and trustworthy structural validation.
References
- 1. boronmolecular.com [boronmolecular.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
